2-Bromo-6-cyclopropylphenol
Description
BenchChem offers high-quality 2-Bromo-6-cyclopropylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-6-cyclopropylphenol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-bromo-6-cyclopropylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c10-8-3-1-2-7(9(8)11)6-4-5-6/h1-3,6,11H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHEZUXLUMWCJAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=CC=C2)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Bromo-6-cyclopropylphenol (CAS 911817-98-6): A Technical Guide to Synthesis, Reactivity, and Agrochemical Applications
As a Senior Application Scientist in chemical development, I frequently encounter molecules that serve as critical linchpins in complex synthetic architectures. 2-Bromo-6-cyclopropylphenol (CAS 911817-98-6) is one such highly specialized intermediate. Characterized by its sterically hindered phenolic core, this compound is a highly valued building block in the development of advanced agrochemicals and pharmaceutical active ingredients.
This whitepaper provides an in-depth technical analysis of its chemical properties, structural causality, and a self-validating synthetic methodology designed for high-yield reproducibility.
Quantitative Chemical Profile
Before designing any synthetic workflow, it is imperative to establish the physical and chemical baselines of the target molecule. The unique combination of an electron-withdrawing bromine atom and an electron-donating, sterically demanding cyclopropyl group dictates its reactivity profile[1][2].
Table 1: Physicochemical Properties of 2-Bromo-6-cyclopropylphenol
| Property | Value / Description | Causality & Impact |
| IUPAC Name | 2-Bromo-6-cyclopropylphenol | Standard nomenclature defining the substitution pattern. |
| CAS Number | 911817-98-6 | Unique registry identifier. |
| Molecular Formula | C₉H₉BrO | Dictates a molecular weight of 213.07 g/mol [1]. |
| Physical State | Off-white to pale yellow solid | Typical of heavily substituted halogenated phenols[2]. |
| Estimated pKa | ~9.5 – 10.0 | The electron-withdrawing Br lowers the pKa slightly compared to standard phenols, enhancing nucleophilicity upon deprotonation[2]. |
| Purity Standard | ≥ 95% | Required threshold for downstream transition-metal catalysis[1]. |
Structural and Mechanistic Insights
The utility of 2-Bromo-6-cyclopropylphenol lies in its tri-functional nature. Every functional group on the aromatic ring serves a distinct mechanistic purpose:
-
The Phenolic Hydroxyl (-OH): Acts as the primary anchor for downstream functionalization. When deprotonated, it becomes a potent nucleophile capable of undergoing Nucleophilic Aromatic Substitution (SₙAr) with electron-deficient heteroaromatics (e.g., pyridazines)[2][3].
-
The Ortho-Bromine (-Br): Serves as a prime handle for transition-metal-catalyzed cross-coupling reactions (such as Suzuki, Heck, or Sonogashira couplings). Its presence allows for the controlled extension of the aromatic system.
-
The Cyclopropyl Group: This is the structural wildcard. The cyclopropyl ring introduces significant steric bulk and lipophilicity without the conformational flexibility of a straight-chain alkyl group. In agrochemical applications, this lipophilicity is crucial for penetrating plant cuticles, while the steric shielding protects adjacent bonds from premature metabolic degradation[2][4].
Synthetic Methodology: A Self-Validating Protocol
Synthesizing 2-Bromo-6-cyclopropylphenol requires precise control over stoichiometry and protecting group chemistry. The most robust route begins with commercially available 2,6-dibromophenol[3][4].
As an application scientist, I do not just execute steps; I build self-validating systems . The following protocol includes in-process analytical checks to ensure the success of each transformation before proceeding.
Step-by-step synthetic workflow of 2-Bromo-6-cyclopropylphenol from 2,6-dibromophenol.
Step 1: Phenol Protection (Methylation)
Causality: Free phenols coordinate with and poison palladium catalysts during cross-coupling. They also risk unwanted side reactions. Masking the phenol as a methyl ether (anisole derivative) is mandatory[4].
-
Reagents: 2,6-dibromophenol (1.0 eq), Methyl Iodide (MeI, 1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), DMF solvent.
-
Conditions: Stir at room temperature for 12 hours.
-
Self-Validation Check: Analyze via FTIR. The broad phenolic O-H stretch (~3300 cm⁻¹) must completely disappear. TLC (Hexane/EtOAc 9:1) should show a single, less polar spot.
Step 2: Mono-Suzuki-Miyaura Coupling
Causality: We must replace exactly one bromine atom with a cyclopropyl group. Using exactly 1.0 equivalent of cyclopropylboronic acid (or potassium cyclopropyltrifluoroborate) ensures mono-substitution. The steric hindrance generated by the first cyclopropyl addition kinetically disfavors over-coupling[4][5].
-
Reagents: 1,3-dibromo-2-methoxybenzene (1.0 eq), Cyclopropylboronic acid (1.0 eq), Pd(dppf)Cl₂ catalyst (0.05 eq), K₃PO₄ base (2.0 eq), Toluene/H₂O.
-
Conditions: Reflux at 90°C under an inert argon atmosphere for 18 hours.
-
Self-Validation Check: Run GC-MS. The mass spectrum of the product must show an isotope pattern shift from a 1:2:1 ratio (characteristic of two bromines) to a 1:1 ratio (single bromine), with a molecular ion peak at m/z ~226/228.
Step 3: Deprotection to the Target Phenol
Causality: The methyl ether must be cleaved without disrupting the sensitive cyclopropyl ring. Strong protic acids (like HBr) can cause cyclopropyl ring-opening. Therefore, Boron Tribromide (BBr₃), a strong Lewis acid, is used in an anhydrous environment to selectively cleave the ether[3].
-
Reagents: 1-bromo-3-cyclopropyl-2-methoxybenzene (1.0 eq), BBr₃ (1.5 eq), anhydrous CH₂Cl₂.
-
Conditions: Dropwise addition at -78°C, then warm to room temperature for 4 hours. Quench carefully with water.
-
Self-Validation Check: Reappearance of the O-H stretch in FTIR. A positive Ferric Chloride (FeCl₃) test will yield a distinct color change, confirming the restoration of the free phenol.
Downstream Applications: Agrochemical Innovations
The primary industrial demand for 2-Bromo-6-cyclopropylphenol stems from its use as a precursor in the synthesis of highly potent herbicides, specifically 3-phenoxy-4-pyridazinol derivatives [3].
In modern agrochemistry, combating perennial weeds requires active ingredients that can inhibit critical plant enzymes, such as those involved in Photosystem II (PSII) or phytoene desaturase (PDS) pathways[4].
Integration of 2-Bromo-6-cyclopropylphenol into agrochemical pathways for enzyme inhibition.
Mechanistic Rationale in Drug Design: When 2-Bromo-6-cyclopropylphenol is coupled to a pyridazine core via SₙAr, the resulting molecule inherits the cyclopropyl group's lipophilicity. This ensures rapid absorption through the waxy cuticles of weed leaves. Once inside the plant cell, the specific steric arrangement provided by the ortho-bromine and ortho-cyclopropyl groups locks the phenoxy ether linkage into an optimal conformation, allowing it to bind tightly to the target enzyme's active site, thereby shutting down photosynthesis and eradicating the weed[2][3][4].
Conclusion
2-Bromo-6-cyclopropylphenol (CAS 911817-98-6) is far more than a simple catalog chemical; it is a meticulously designed intermediate that bridges the gap between raw chemical synthesis and advanced biological efficacy. By understanding the causality behind its structural features—the directing power of the phenol, the cross-coupling readiness of the bromine, and the steric/lipophilic benefits of the cyclopropyl group—researchers can reliably integrate this molecule into next-generation agrochemical and pharmaceutical pipelines.
References
- Google Patents. "KR20080097494A - 2-cyclopropyl-6-methylphenol and Herbicidal Applications". Patent Database.
- Google Patents. "US7608563B2 - 3-phenoxy-4-pyridazinol derivatives and herbicide composition containing the same". Patent Database.
-
National Center for Biotechnology Information (PMC). "Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides". PubMed Central. Available at:[Link]
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- 2. 2-Chloro-4-cyclopropylphenol (1553103-02-8) for sale [vulcanchem.com]
- 3. US7608563B2 - 3-phenoxy-4-pyridazinol derivatives and herbicide composition containing the same - Google Patents [patents.google.com]
- 4. KR20080097494A - 2-cyclopropyl-6-methylphenol - Google Patents [patents.google.com]
- 5. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
The Theoretical Framework: Understanding Solute-Solvent Interactions
An In-depth Technical Guide to the Solubility of 2-Bromo-6-cyclopropylphenol in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 2-Bromo-6-cyclopropylphenol, a key intermediate in modern synthetic chemistry and drug discovery. For researchers, scientists, and drug development professionals, a thorough understanding of a compound's solubility is a cornerstone of successful process development, formulation, and screening. This document moves beyond simple data reporting to explain the underlying physicochemical principles governing solubility and provides robust, field-proven methodologies for its empirical determination.
The molecular structure of 2-Bromo-6-cyclopropylphenol, with its combination of a polar phenolic hydroxyl group, a lipophilic cyclopropyl ring, and an electronegative bromine atom, creates a unique and nuanced solubility profile. This guide will dissect these structural contributions to provide a predictive framework and empower researchers to make informed decisions in solvent selection and handling.
The adage "like dissolves like" is a foundational concept in solubility science, but a deeper, more quantitative understanding is essential for professional applications. Solubility is governed by the thermodynamics of mixing, specifically the Gibbs free energy change (ΔG), which incorporates both enthalpic (ΔH) and entropic (ΔS) contributions. A negative ΔG indicates a spontaneous dissolution process. The enthalpy term is dictated by the energy required to break solute-solute and solvent-solvent interactions versus the energy gained from forming new solute-solvent interactions.
For 2-Bromo-6-cyclopropylphenol, the key intermolecular forces at play are:
-
Hydrogen Bonding: The phenolic hydroxyl (-OH) group is the most significant contributor, capable of acting as both a hydrogen bond donor and acceptor. This allows for strong interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents with hydrogen bond accepting capabilities (e.g., acetone, ethyl acetate).
-
Dipole-Dipole Interactions: The electronegative bromine and oxygen atoms create a net dipole moment in the molecule, promoting interactions with other polar molecules.
-
Van der Waals Forces (Dispersion Forces): The aromatic ring and the cyclopropyl group contribute to the molecule's nonpolar character, allowing for dispersion force interactions with nonpolar solvents like toluene and hexane.
A Quantitative Approach: Hansen Solubility Parameters (HSP)
To move from qualitative descriptions to quantitative predictions, the Hansen Solubility Parameters (HSP) provide a powerful and widely used framework.[1][2] Developed by Charles Hansen, this model deconstructs the total cohesive energy of a substance into three components[1][3][4]:
-
δd: Energy from dispersion forces.
-
δp: Energy from dipolar intermolecular forces.
-
δh: Energy from hydrogen bonds.
These three parameters can be viewed as coordinates in a three-dimensional "Hansen space." The principle is that substances with closer HSP coordinates are more likely to be miscible.[1] The distance (Ra) between two substances in Hansen space is a measure of their affinity. For a solute to dissolve in a solvent, this distance should ideally be less than the interaction radius (R0) of the solute. While the specific HSP values for 2-Bromo-6-cyclopropylphenol are not published, we can estimate its behavior based on its structural components.
Predicted Solubility Profile of 2-Bromo-6-cyclopropylphenol
Based on the theoretical principles outlined above, a predicted solubility profile in common laboratory solvents can be established. The phenolic group suggests good solubility in polar solvents, particularly those that can participate in hydrogen bonding. However, the presence of the nonpolar cyclopropyl group and the bulky bromine atom will modulate this behavior, enhancing solubility in less polar environments compared to phenol itself.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding interactions between the solvent's and solute's hydroxyl groups dominate. |
| Polar Aprotic | Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO) | High to Medium | Solvents act as strong hydrogen bond acceptors for the phenolic proton. Dipole-dipole interactions are also significant. DMSO is an exceptionally strong solvent for many drug-like molecules.[5] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Medium | Moderate polarity and ability to interact via dipole-dipole forces. Lack of hydrogen bonding capability limits solubility compared to protic or aprotic polar solvents. |
| Aromatic | Toluene, Benzene | Medium to Low | Primarily van der Waals (dispersion) interactions between the aromatic rings. The polar hydroxyl group limits miscibility. |
| Nonpolar Aliphatic | Hexane, Heptane | Low | Dominated by weak dispersion forces. The significant polarity and hydrogen bonding capability of the phenol group make it energetically unfavorable to dissolve in a nonpolar environment. |
A Self-Validating Protocol for Experimental Solubility Determination
While predictions are invaluable for initial screening, empirical data is the gold standard. The equilibrium shake-flask method is a robust and widely accepted technique for determining thermodynamic solubility.[6][7] The protocol described below is designed as a self-validating system, ensuring that true equilibrium is reached and accurately measured.
The Equilibrium Shake-Flask Workflow
The objective is to create a saturated solution at a constant temperature, where the dissolved solute is in equilibrium with the undissolved solid.
Caption: Workflow for the equilibrium shake-flask solubility determination method.
Detailed Step-by-Step Methodology
Causality Behind Choices:
-
Excess Solid (Step 1): Using a visually confirmed excess of solid material is critical. It ensures that the solution becomes saturated and that equilibrium is established between the solid and dissolved phases.
-
Constant Temperature (Step 2): Solubility is temperature-dependent. A thermostatically controlled environment (e.g., a water bath or incubator shaker) is non-negotiable for obtaining reproducible, meaningful data.
-
Equilibration Time (Step 2): An equilibration time of 24-72 hours is chosen to ensure that the dissolution process has reached a plateau. For new compounds, it is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the measured concentration is no longer increasing. This self-validates that equilibrium has been achieved.
-
Filtration (Step 4): The use of a syringe filter (e.g., 0.45 µm PTFE for organic solvents) is mandatory to remove all undissolved microscopic particles, which would otherwise lead to a gross overestimation of solubility. The filter should be pre-warmed to the equilibration temperature to prevent precipitation.
Protocol:
-
Preparation: To a series of glass vials, add a known volume (e.g., 2 mL) of the desired organic solvent. Add an excess amount of solid 2-Bromo-6-cyclopropylphenol (e.g., 20-50 mg, ensuring undissolved solid is visible).
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate vigorously for a predetermined time (e.g., 48 hours) to facilitate dissolution and reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle. For fine suspensions, centrifugation may be necessary.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a solvent-compatible 0.45 µm filter. This step must be performed without disturbing the solid sediment.
-
Dilution and Quantification: Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical instrument. Quantify the concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve of known concentrations.
-
Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. The experiment should be performed in triplicate to ensure precision and accuracy.
Advanced Predictive Approaches: QSAR and Machine Learning
For high-throughput screening in drug discovery, experimental determination for every compound is impractical. Here, computational models like Quantitative Structure-Property Relationship (QSPR) or Quantitative Structure-Activity Relationship (QSAR) are employed.[8][9] These models use machine learning algorithms to correlate chemical structures (represented by molecular descriptors) with their observed properties, such as solubility.[10][11]
While building a bespoke model for 2-Bromo-6-cyclopropylphenol is beyond the scope of this guide, it is important to understand the workflow. A model would be trained on a large dataset of diverse molecules with experimentally determined solubilities in various solvents. The resulting algorithm could then predict the solubility of a new structure, like 2-Bromo-6-cyclopropylphenol, based on its calculated descriptors.
Caption: Logical workflow for developing a QSAR/QSPR model for solubility prediction.
Conclusion
2-Bromo-6-cyclopropylphenol presents a solubility profile governed by a delicate balance of hydrogen bonding, dipolar interactions, and dispersion forces. It is predicted to be highly soluble in polar protic and aprotic solvents, with decreasing solubility in less polar and nonpolar media. This guide provides both a strong theoretical foundation for making initial solvent selections and a robust, self-validating experimental protocol for generating precise thermodynamic solubility data. For researchers in pharmaceutical development and synthetic chemistry, leveraging these principles and methodologies is critical for accelerating discovery and ensuring reproducible, scalable results.
References
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Hansen Solubility Parameters (HSP) - Adscientis. [1]
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Hansen solubility parameter – Knowledge and References - Taylor & Francis. [3]
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Hansen Solubility Parameters (HSP) | AgfaLabs - Agfa Corporate. [12]
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Hansen solubility parameter - Wikipedia. [4]
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Hansen Solubility Parameters. [2]
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Aqueous Solubility of Some Natural Phenolic Compounds - CORE. [6]
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QSAR-based solubility model for drug-like compounds | Request PDF - ResearchGate. [8]
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Modeling the Solubility of Phenolic Acids in Aqueous Media at 37 °C - PMC.
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(PDF) Studies on the solubility of phenolic compounds - ResearchGate. [7]
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Experimental and Modeling Assessment of Polyphenol Solubility in Alcohol + Ethyl Acetate Mixtures for Extraction Applications | ACS Omega - ACS Publications.
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EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
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Pruned Machine Learning Models to Predict Aqueous Solubility | ACS Omega. [9]
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Aqueous Solubility of Some Natural Phenolic Compounds - American Chemical Society.
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Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PMC. [10]
-
Structure-Thermodynamics-Antioxidant Activity Relationships of Selected Natural Phenolic Acids and Derivatives: An Experimental and Theoretical Evaluation | PLOS One.
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Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids.
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Predicting small molecules solubility on endpoint devices using deep ensemble neural networks - RSC Publishing.
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Development of QSAR models for in silico screening of antibody solubility - PMC - NIH. [11]
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Phenol,2-broMo-6-Methyl- - ChemBK.
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Kinetics and thermodynamics of the solid-liquid extraction process of total polyphenols from barley - ResearchGate.
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2-Bromo-6-isopropylphenol | C9H11BrO | CID 14663965 - PubChem.
-
2-Bromo-6-nitrophenol | Active Compound - MedchemExpress.com. [5]
-
2-Bromo-6-nitrophenol: A Crucial Building Block in Fine Chemical Synthesis.
-
Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates.
-
2-Bromo-4-cyclopropylphenol | C9H9BrO | CID 70459265 - PubChem.
-
2-Bromo-6-cyclopropylphenol | 911817-98-6.
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13319-71-6 Cas No. | 2-Bromo-6-methylphenol - Apollo Scientific.
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Applications of 6-Bromo-2-chloro-3-methylphenol in Medicinal Chemistry: A Detailed Overview - Benchchem.
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Solvent Miscibility Table - MilliporeSigma.
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2-Bromo-6-(chlorodiisopropylsilyl)phenyl tosylate as an efficient platform for intramolecular benzyne–diene [4 + 2] cycloaddition - ResearchGate.
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An In-depth Technical Guide on the Solubility of 2-Bromo-3,6-dichlorobenzyl Alcohol in Organic Solvents - Benchchem.
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2-Bromo-6-(chlorodiisopropylsilyl)phenyl tosylate as an efficient platform for intramolecular benzyne–diene [4 + 2] cycloaddition - PMC - PubMed Central.
-
2-bromo-6-ethylphenol (C8H9BrO) - PubChemLite.
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Properties of Common Organic Solvents.
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129976-32-5|2-Bromo-6-isopropylphenol|BLD Pharm.
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Solvent Miscibility Table.
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Vapourtec-Solvent-Miscibility-Table.pdf.
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Polarity of Solvents.
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Comprehensive Chemical Safety and Application Whitepaper: 2-Bromo-6-cyclopropylphenol
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Safety Data, Self-Validating Handling Protocols, and Synthetic Utility
Abstract
2-Bromo-6-cyclopropylphenol is a highly specialized ortho-halogenated phenol that serves as a critical building block in advanced organic synthesis. The unique structural motif of this compound—combining the acidity of a phenol, the electrophilicity of an aryl bromide, and the lipophilicity of a cyclopropyl ring—makes it an invaluable precursor in the development of agrochemicals and pharmaceutical candidates. However, these same structural features necessitate a rigorous, mechanistically informed approach to laboratory safety and handling. This whitepaper transcends standard Safety Data Sheet (SDS) templates to provide a deep-dive technical guide into the causality of its hazards, self-validating experimental protocols, and its proven synthetic utility.
Chemical Identity and Physicochemical Profile
Understanding the baseline physicochemical properties of 2-Bromo-6-cyclopropylphenol is the first step in predicting its reactivity and biological interactions.
| Property | Value / Description |
| IUPAC Name | 2-Bromo-6-cyclopropylphenol |
| CAS Number | 911817-98-6[1] |
| Molecular Formula | C9H9BrO[2] |
| Molecular Weight | 213.07 g/mol [2] |
| Physical State | Low-melting solid / Viscous oil (Batch and ambient temperature dependent) |
| Key Functional Groups | Phenolic -OH, Aryl Bromide, Cyclopropyl Ring |
| Solubility | Sparingly soluble in water; highly soluble in organic solvents (e.g., DCM, EtOAc) |
Hazard Identification and Mechanistic Toxicology
Standard safety documentation lists several critical hazard statements for this compound: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[3]. As a Senior Application Scientist, it is vital to understand the causality behind these hazards rather than merely memorizing them.
The Causality of Tissue Irritation (H315, H319, H335)
The phenolic hydroxyl group is weakly acidic (estimated pKa ~9.5). The presence of the electron-withdrawing bromine atom ortho to the phenol stabilizes the phenoxide anion via inductive effects, slightly increasing its acidity compared to an unsubstituted phenol. Upon contact with physiological pH in the eyes, skin, or respiratory tract, localized proton exchange occurs, disrupting cellular membranes and triggering acute inflammatory cascades.
The Causality of Systemic Toxicity (H302)
Halogenated phenols are notorious for their ability to act as lipophilic weak acids. The cyclopropyl group significantly increases the molecule's lipophilicity (LogP), enhancing dermal and cellular penetration[4]. Once inside a cell, the compound can cross the mitochondrial membrane. In the alkaline environment of the mitochondrial matrix, it releases a proton, effectively short-circuiting the electrochemical proton gradient essential for ATP synthesis. This phenomenon, known as oxidative phosphorylation uncoupling , is the primary driver of acute oral toxicity in bromophenols.
Mechanistic pathway of halophenol-induced cytotoxicity and tissue irritation.
Self-Validating Safety Protocols & Handling
To ensure absolute trustworthiness in the laboratory, safety protocols must be designed as self-validating systems —meaning the steps inherently confirm their own success or failure.
Personal Protective Equipment (PPE)
-
Gloves: Double-gloving with nitrile is mandatory. Causality: Brominated aromatics can permeate standard single-layer nitrile over prolonged exposure.
-
Ventilation: Must be handled in an activated carbon-filtered fume hood to mitigate respiratory irritation (H335)[3].
Self-Validating Spill Response Protocol
In the event of a benchtop spill, execute the following self-validating workflow:
-
Containment: Surround the spill with an inert absorbent (e.g., vermiculite or sand). Do not use combustible materials like sawdust, which can react with halogenated organics.
-
Neutralization: Apply a weak basic solution (e.g., 5% sodium bicarbonate) to neutralize the acidic phenol.
-
Self-Validation Check: Effervescence (bubbling) indicates active neutralization of the acidic protons. The cessation of bubbling confirms the chemical neutralization is complete.
-
-
Decontamination: Wash the area with a mixture of water and a mild surfactant to remove residual lipophilic cyclopropyl traces.
-
Self-Validation Check: Test the final rinse water with pH paper. A neutral reading (pH 7) confirms the complete removal of the acidic hazard.
-
Synthetic Utility and Experimental Workflows
Why do researchers utilize 2-Bromo-6-cyclopropylphenol? As highlighted by, the cyclopropyl ring exhibits unique properties, including enhanced π-characteristics, increased metabolic stability, and improved brain permeability in drug molecules[4]. Furthermore, according to, this specific compound is a critical precursor in the synthesis of 3-phenoxy-4-pyridazinol derivatives, which are highly potent herbicidal agents[5].
The ortho-aryl bromide is perfectly positioned for palladium-catalyzed cross-coupling reactions, allowing chemists to extend the aromatic system while retaining the valuable cyclopropyl and phenol moieties.
Detailed Methodology: Suzuki-Miyaura Cross-Coupling
The following is a field-proven, self-validating protocol for coupling 2-Bromo-6-cyclopropylphenol with an arylboronic acid.
-
Reagent Preparation: Combine 2-Bromo-6-cyclopropylphenol (1.0 eq) and the desired arylboronic acid (1.2 eq) in a Schlenk flask.
-
Causality: A slight excess of boronic acid compensates for potential protodeboronation side reactions.
-
-
Solvent and Base Addition: Add a degassed mixture of 1,4-Dioxane and water (4:1 v/v) containing K2CO3 (2.0 eq).
-
Causality: Water is crucial for activating the boronic acid into a reactive boronate complex. K2CO3 neutralizes the phenolic proton, preventing it from poisoning the palladium catalyst.
-
-
Catalyst Addition & Degassing: Add Pd(dppf)Cl2 (0.05 eq). Perform three freeze-pump-thaw cycles with Argon.
-
Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the Pd(0) active species.
-
-
Thermal Activation: Heat the mixture to 90°C for 12 hours.
-
Self-Validation Check: The transition of the solution from a cloudy suspension to a clear, distinct reddish/orange hue confirms the successful generation of the active Pd(0) complex.
-
-
Reaction Quenching: Cool to room temperature, quench with water, and extract with ethyl acetate.
-
Self-Validation Check: The clear, rapid separation of the aqueous and organic layers without a persistent emulsion indicates the complete consumption of the amphiphilic starting materials.
-
-
Purification: Dry the organic layer over Na2SO4, concentrate, and purify via silica gel column chromatography.
-
Self-Validation Check: TLC monitoring using UV light and a KMnO4 stain. The disappearance of the starting material spot and the emergence of a new, UV-active spot confirms reaction completion.
-
Step-by-step experimental workflow for palladium-catalyzed cross-coupling.
Storage and Regulatory Information
-
Storage Conditions: Store in a cool, dry, well-ventilated area away from strong oxidizing agents. Protect from prolonged exposure to light, as brominated aromatics can undergo slow photolytic degradation over time.
-
Transport: While not strictly regulated as a highly dangerous good in small laboratory quantities, bulk shipments are typically classified under UN 3077 (Environmentally hazardous substance, solid, n.o.s.) due to the aquatic toxicity common to halogenated phenols.
References
- Google Patents. "US7964531B2 - 3-phenoxy-4-pyridazinol derivatives and herbicidal composition containing the same." United States Patent and Trademark Office.
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- 5. US7964531B2 - 3-phenoxy-4-pyridazinol derivatives and herbicidal composition containing the same - Google Patents [patents.google.com]
The Acid-Base Profiling of Ortho-Substituted Bromophenols: Mechanistic Insights and Experimental Workflows
Executive Summary
The acid dissociation constant (
Mechanistic Causality: The Role of Ortho-Bromine Substitution
The acidity of bromophenols is not a simple linear function of the number of halogen atoms; it is governed by a delicate interplay of inductive (
-
Inductive vs. Resonance Effects: Bromine is highly electronegative, exerting a strong electron-withdrawing inductive effect (
) through the sigma bond framework. When a phenol deprotonates, this effect disperses the negative charge of the resulting phenoxide anion, thermodynamically stabilizing it and thereby increasing the acidity (lowering the ). While halogens also possess an electron-donating resonance effect ( ) via their lone pairs, the effect strongly dominates, especially at the ortho position due to its immediate proximity to the hydroxyl group. -
Steric Shielding: Ortho-substitution introduces significant steric bulk. While bulky groups typically hinder the aqueous solvation of the phenoxide anion (which would theoretically decrease acidity), the overwhelming strength of the dual ortho
effects in molecules like 2,6-dibromophenol compensates for this solvation penalty, resulting in a highly acidic phenol[3]. -
The Para-Substitution Anomaly: Counterintuitively, adding a third bromine atom at the para position (yielding 2,4,6-tribromophenol) slightly increases the
compared to 2,6-dibromophenol. At the para position, the distance weakens the pull, allowing the resonance effect to compete. This electron donation marginally destabilizes the phenoxide anion compared to the 2,6-disubstituted variant[2].
Quantitative Data: Values of Bromophenols
The table below summarizes the quantitative shift in
| Compound | Substitution Pattern | Key Electronic/Steric Factor | |
| Phenol | None | 9.95 | Baseline reference for unsubstituted aromatic hydroxyl. |
| 2-Bromophenol | ortho | 8.45 | Strong |
| 2,4-Dibromophenol | ortho, para | 7.79 | Combined |
| 2,6-Dibromophenol | ortho, ortho | 6.67 | Dual ortho |
| 2,4,6-Tribromophenol | ortho, ortho, para | 6.80 | Complex interplay of |
Experimental Workflows: Self-Validating Protocols for Determination
Causality Behind Method Selection
While potentiometric titration is the industry standard for
To circumvent this, Automated UV-Vis Spectrophotometric Titration is the preferred methodology. It allows for measurements at low micromolar concentrations, leveraging the distinct chromophoric shift (
Step-by-Step UV-Vis Methodology
This protocol incorporates strict self-validating mechanisms to ensure data integrity[7].
-
Reagent Preparation: Prepare a 10 µM stock solution of the target bromophenol. Use a minimal amount of co-solvent (e.g., 1% methanol) to ensure complete dissolution, then dilute into a universal buffer system (e.g., Britton-Robinson buffer) to maintain a constant ionic strength across all pH levels.
-
Automated pH Titration: Utilizing an automated liquid handler and titrator, adjust the pH of the solutions from 3.0 to 11.0 in precise 0.5 pH unit increments[1].
-
Spectral Acquisition: Record the UV-Vis absorbance spectra (250–400 nm) for each pH increment. Establish a baseline using a blank buffer solution.
-
Isosbestic Point Validation (Critical Self-Validation): Overlay the acquired spectra. The presence of a sharp isosbestic point—a specific wavelength where absorbance remains perfectly constant across all pH values—is mandatory. This validates that the system is undergoing a strict two-state equilibrium (
) and confirms the absence of photo-degradation, precipitation, or baseline drift[7]. -
Data Regression and Calculation: Extract the absorbance values at the
of the phenoxide anion (typically ~310-330 nm for bromophenols). Plot these values against pH to generate a sigmoidal curve. The is determined mathematically by calculating the inflection point of the curve using a non-linear Boltzmann fit[6].
Logical Workflow Visualization
Workflow for UV-Vis spectrophotometric determination of bromophenol pKa values.
Implications in Drug Development and Environmental Fate
Understanding the exact
-
Drug Development & Toxicology: The
determines the ratio of ionized to unionized species at physiological pH (7.4). Because 2,6-dibromophenol has a of 6.67, it exists predominantly in its anionic form in the bloodstream. This severely restricts passive diffusion across lipophilic cell membranes but heavily influences its binding affinity to specific biological targets, such as its known ability to disturb cellular signaling pathways[3]. -
Environmental Fate: In environmental science,
dictates soil mobility. Because the of 2,4,6-tribromophenol is 6.80, it partially exists as an anion in neutral environmental waters. Anions do not adsorb as strongly to organic carbon and clay in soils as their neutral counterparts. This directly impacts its (soil organic carbon-water partitioning coefficient) and increases its mobility and persistence as an environmental contaminant[2].
References
- ECHEMI.
- National Center for Biotechnology Information. "2,4-Dibromophenol | CID 12005" PubChem.
- National Center for Biotechnology Information. "2,6-Dibromophenol | CID 11847" PubChem.
- National Center for Biotechnology Information. "2,4,6-Tribromophenol | CID 1483" PubChem.
- Mettler Toledo.
- Scientific Research Publishing. "Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs.
- National Center for Biotechnology Information.
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- 2. 2,4,6-Tribromophenol | C6H3Br3O | CID 1483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,6-Dibromophenol | C6H4Br2O | CID 11847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. 2,4-Dibromophenol | C6H4Br2O | CID 12005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]
Metabolic Stability of Cyclopropyl-Containing Phenol Derivatives
Mechanistic Insights & Evaluation Protocols
Executive Summary
In modern drug design, the cyclopropyl moiety is a privileged bioisostere, frequently employed to replace alkyl groups (ethyl, isopropyl) or phenyl rings.[1] Its unique geometry and electronic properties offer a dual advantage: increasing metabolic stability by blocking cytochrome P450 (CYP) oxidation sites and improving potency through conformational restriction.[1]
However, for phenol derivatives , the introduction of a cyclopropyl group presents a complex metabolic landscape. While it can effectively sterically shield the phenolic hydroxyl from rapid Phase II conjugation (glucuronidation), the strained ring itself can become a metabolic liability, serving as a "radical clock" that triggers ring opening and potential mechanism-based inhibition (MBI) of CYP enzymes.
This guide analyzes the physicochemical causality of these behaviors and provides a self-validating experimental framework to assess the metabolic stability of these specific scaffolds.
The Chemical Rationale: Why Cyclopropyl?
To predict metabolic fate, one must first understand the underlying electronic and steric environment. The cyclopropyl group is not merely a "small alkyl group"; it is an electronic hybrid.
1.1 Walsh Orbitals and
-Character
Unlike standard
-
Impact on Phenol
: The electron-donating capability of the cyclopropyl group can slightly increase the electron density of the aromatic ring, potentially altering the of the phenol. This affects the ionization state at physiological pH (7.4), which is a critical determinant for UDP-glucuronosyltransferase (UGT) binding.
1.2 Bond Dissociation Energy (BDE)
The C-H bonds in a cyclopropane ring are shorter and stronger (
-
The Stability Gain: This higher BDE makes the cyclopropyl C-H bonds significantly more resistant to Hydrogen Atom Transfer (HAT), the initial step in CYP-mediated hydroxylation. This is why replacing an isopropyl group with a cyclopropyl group often reduces metabolic clearance.
Metabolic Pathways: The Stability/Liability Paradox
When attaching a cyclopropyl group to a phenol-containing scaffold, two competing metabolic forces are at play.[2]
2.1 The "Shielding" Effect (Phase II Protection)
Phenols are notorious for rapid clearance via UGTs (Glucuronidation) and SULTs (Sulfation).
-
Mechanism: Placing a cyclopropyl group ortho to the phenolic hydroxyl creates a specific steric blockade. Unlike a flexible
-propyl chain that can rotate away, the rigid cyclopropyl ring maintains a fixed bulk that hinders the approach of the UGT cofactor (UDP-glucuronic acid). -
Result: Significant extension of half-life (
) by reducing intrinsic clearance ( ) via Phase II pathways.
2.2 The "Radical Clock" Liability (Phase I Risk)
The strain energy of the cyclopropyl ring (
-
CYP-Mediated Ring Opening: If a CYP enzyme manages to abstract an electron (Single Electron Transfer - SET) or a hydrogen atom adjacent to the ring (e.g., on the phenol oxygen or a benzylic position), the resulting radical can trigger rapid ring scission.
-
Consequence: This forms a reactive alkyl radical that can covalently bind to the heme iron of the CYP enzyme, leading to Suicide Inhibition (Mechanism-Based Inhibition).
2.3 Pathway Visualization
The following diagram illustrates the divergent metabolic fates based on the structural context.
Figure 1: Divergent metabolic pathways.[2] Ortho-substitution blocks the UGT pathway (top), but electronic activation can lead to CYP-mediated ring opening and enzyme inactivation (bottom).[2]
Experimental Protocols: Validating Stability
To accurately assess these derivatives, a standard metabolic stability assay is insufficient. You must incorporate steps to detect reactive intermediates (GSH trapping) and distinguish Phase I vs. Phase II clearance.
3.1 Materials
-
Test System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).
-
Cofactors: NADPH regenerating system (MgCI2, Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).[2]
-
Phase II Cofactor: UDPGA (Uridine 5'-diphospho-glucuronic acid) and Alamethicin (pore-forming peptide to allow UDPGA entry).[2]
-
Trapping Agent: Glutathione (GSH) or Potassium Cyanide (KCN) (optional, for reactive intermediate screening).
3.2 Workflow: The "Differential Clearance" Protocol
This protocol runs two parallel incubations to isolate the contribution of the cyclopropyl group to Phase I and Phase II stability.
Condition A: Phase I Only (CYP Activity) [3]
-
Pre-incubation: Mix HLM (0.5 mg/mL final), Buffer (0.1 M Potassium Phosphate, pH 7.4), and Test Compound (1 µM) at 37°C for 5 mins.
-
Initiation: Add NADPH regenerating system.
-
Sampling: Aliquot at 0, 5, 15, 30, 45, 60 min.
-
Quench: Add into ice-cold Acetonitrile (ACN) containing Internal Standard (IS).
Condition B: Phase II Enriched (UGT Activity)
-
Activation: Pre-treat HLM with Alamethicin (50 µg/mg protein) on ice for 15 min.
-
Incubation: Add Test Compound (1 µM), NADPH, and UDPGA (2 mM).
-
Sampling/Quench: Same as above.
Condition C: Reactive Metabolite Trap (Safety Check)
-
Incubation: Same as Condition A, but supplement with 5 mM GSH .
-
Analysis: Look for [M+307]+ adducts in LC-MS (indicates ring opening and GSH conjugation).
3.3 Data Analysis & Visualization
Calculate the Intrinsic Clearance (
Interpretation Table:
| Observation | Mechanism Implication | Design Action |
| High Cl in B, Low in A | Phenol is exposed; Cyclopropyl not blocking UGT.[2] | Move Cyclopropyl to ortho position. |
| High Cl in A & B | Oxidative instability. | Cyclopropyl ring is likely opening or aromatic ring is electron-rich.[2] |
| GSH Adducts Detected | Reactive Intermediate formation.[4] | STOP. High toxicity risk. Replace cyclopropyl with gem-dimethyl or introduce electron-withdrawing groups (F, Cl) to deactivate the ring.[2] |
Experimental Workflow Diagram
Figure 2: Parallel incubation workflow to distinguish metabolic pathways and identify toxicity risks.
References
-
Wernevik, J., et al. (2020). "Protocol for the Human Liver Microsome Stability Assay." ResearchGate. Available at:
-
Shaffer, C. L., et al. (2002). "Formation of Cyclopropanone During Cytochrome P450-catalyzed N-dealkylation of a Cyclopropylamine." PubMed. Available at:
-
Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."[4][5] Journal of Medicinal Chemistry. Available at:
-
Barnes, B. J., et al. (2015). "Metabolically Stable tert-Butyl Replacement: Trifluoromethylcyclopropyl." ACS Medicinal Chemistry Letters. Available at:
-
Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition. Available at:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. apolloscientific.co.uk [apolloscientific.co.uk]
- 3. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Isomeric Complexity: A Technical Guide to 2-Bromo-6-cyclopropylphenol and 2-Bromo-4-cyclopropylphenol for Advanced Drug Discovery
For Immediate Release
[City, State] – March 7, 2026 – In the intricate landscape of pharmaceutical development, the precise understanding of isomeric differences is paramount to unlocking novel therapeutic potentials. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive analysis of two structurally related but distinct chemical entities: 2-Bromo-6-cyclopropylphenol and 2-Bromo-4-cyclopropylphenol. As seemingly minor shifts in substituent positioning can dramatically alter biological activity, this document serves as a critical resource for harnessing the unique properties of each isomer in the pursuit of next-generation therapeutics.
Introduction: The Significance of Positional Isomerism in Phenolic Scaffolds
Phenolic compounds are a cornerstone of medicinal chemistry, prized for their versatile reactivity and presence in a vast array of bioactive molecules. The introduction of bromine and a cyclopropyl group to the phenol ring creates chiral centers and unique electronic and steric environments that can profoundly influence a molecule's interaction with biological targets. The cyclopropyl moiety, in particular, is a highly sought-after functional group in modern drug design. Its rigid, three-dimensional structure can enhance metabolic stability, improve potency, and reduce off-target effects by locking the molecule into a specific, bioactive conformation.[1][2]
This guide will dissect the nuanced differences between the ortho- and para-substituted isomers, 2-Bromo-6-cyclopropylphenol and 2-Bromo-4-cyclopropylphenol, respectively. We will explore their distinct synthetic pathways, comparative spectroscopic signatures, and the resulting implications for their application in drug discovery, underpinned by an understanding of their structure-activity relationships (SAR).[3]
Synthesis and Mechanistic Considerations
The regioselective synthesis of substituted phenols is a critical challenge in organic chemistry. The position of the bromine and cyclopropyl groups dictates the synthetic strategy, often requiring careful selection of starting materials and reaction conditions to achieve the desired isomer with high purity.
Synthesis of 2-Bromo-4-cyclopropylphenol
A plausible synthetic route to 2-Bromo-4-cyclopropylphenol involves the bromination of 4-cyclopropylphenol. The hydroxyl group is a strongly activating, ortho-, para-directing group. To achieve selective bromination at the ortho-position, a bulky brominating agent or a protecting group strategy may be employed to disfavor para-substitution.
Proposed Experimental Protocol: Electrophilic Bromination of 4-cyclopropylphenol
-
Dissolution: Dissolve 4-cyclopropylphenol (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) or acetic acid.
-
Cooling: Cool the solution to 0 °C in an ice bath to control the exothermicity of the reaction.
-
Brominating Agent Addition: Slowly add a solution of N-Bromosuccinimide (NBS) (1.05 eq) in the same solvent to the reaction mixture with vigorous stirring. The use of NBS provides a milder and more selective bromination compared to elemental bromine.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 2-Bromo-4-cyclopropylphenol.[4]
Caption: Synthetic workflow for 2-Bromo-4-cyclopropylphenol.
Synthesis of 2-Bromo-6-cyclopropylphenol
The synthesis of 2-Bromo-6-cyclopropylphenol presents a greater challenge due to the need for ortho-substitution on both sides of the hydroxyl group. A potential strategy involves the ortho-bromination of a pre-functionalized cyclopropyl precursor.
Proposed Experimental Protocol: Directed Ortho-Bromination
-
Starting Material: Begin with 2-cyclopropylphenol.
-
Directed Bromination: Employ a directing group strategy or a sterically hindered brominating agent to favor bromination at the C6 position. Alternatively, a multi-step synthesis involving protection of the hydroxyl group, followed by directed ortho-lithiation and subsequent bromination, could be a viable route.
-
Reaction Conditions: The reaction would likely be carried out in an inert solvent like tetrahydrofuran (THF) at low temperatures (e.g., -78 °C) if a lithiation step is involved.
-
Work-up and Purification: Similar to the synthesis of the 4-cyclopropyl isomer, the reaction would be quenched, followed by extraction and purification via column chromatography.
Caption: Synthetic workflow for 2-Bromo-6-cyclopropylphenol.
Comparative Spectroscopic Analysis: Unmasking the Isomeric Fingerprints
The distinct substitution patterns of 2-Bromo-6-cyclopropylphenol and 2-Bromo-4-cyclopropylphenol give rise to unique spectroscopic signatures. A thorough analysis of their Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra is essential for their unambiguous identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum will be the most informative for distinguishing between the two isomers.
-
2-Bromo-6-cyclopropylphenol: Due to the symmetry of the substitution pattern relative to the hydroxyl group, the aromatic region is expected to show a more complex splitting pattern, likely an ABC system, for the three adjacent aromatic protons.
-
2-Bromo-4-cyclopropylphenol: This isomer will exhibit a simpler aromatic splitting pattern. The proton at C6 (ortho to the hydroxyl and meta to the cyclopropyl) will likely appear as a doublet, the proton at C5 (meta to both hydroxyl and bromine) as a doublet of doublets, and the proton at C3 (ortho to the bromine and meta to the cyclopropyl) as a doublet. The hydroxyl proton (-OH) will typically appear as a broad singlet, and its chemical shift can be concentration-dependent.[5]
¹³C NMR Spectroscopy: The number and chemical shifts of the aromatic carbon signals will differ significantly.
-
2-Bromo-6-cyclopropylphenol: Six distinct aromatic carbon signals are expected.
-
2-Bromo-4-cyclopropylphenol: Due to symmetry, fewer than six aromatic carbon signals may be observed, or some signals may have different chemical shifts compared to the 6-substituted isomer due to the different electronic environment. The carbon bearing the bromine atom (C-Br) will be significantly shifted downfield.[6][7]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges (in ppm)
| Isomer | Aromatic Protons (δ, ppm) | Cyclopropyl Protons (δ, ppm) | Aromatic Carbons (δ, ppm) | Cyclopropyl Carbons (δ, ppm) |
| 2-Bromo-6-cyclopropylphenol | 6.8 - 7.5 (complex multiplet) | 0.5 - 2.0 (multiplets) | 110 - 155 | 5 - 15 |
| 2-Bromo-4-cyclopropylphenol | 6.7 - 7.3 (distinct doublets and doublet of doublets) | 0.5 - 2.0 (multiplets) | 115 - 150 | 5 - 15 |
Mass Spectrometry (MS)
Both isomers are expected to have the same molecular ion peak (M⁺) corresponding to the molecular formula C₉H₉BrO. The presence of bromine will be evident from the characteristic M+2 isotopic peak, with an intensity ratio of approximately 1:1 due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.[3]
The fragmentation patterns, however, may differ due to the different substitution patterns, influencing the stability of the resulting fragment ions. Common fragmentation pathways for phenols include the loss of a hydrogen atom, a CO molecule, and cleavage of the cyclopropyl ring. The relative intensities of these fragment ions can provide clues to the isomeric structure.
Caption: Fragmentation pathway in Mass Spectrometry.
Infrared (IR) Spectroscopy
The IR spectra of both isomers will be dominated by a broad O-H stretching band in the region of 3200-3600 cm⁻¹, characteristic of a phenolic hydroxyl group. The C-O stretching vibration will appear in the 1200-1300 cm⁻¹ region. The key differences will lie in the fingerprint region (below 1500 cm⁻¹), particularly the C-H out-of-plane bending vibrations of the aromatic ring. The substitution pattern influences the number and position of these bands, providing a diagnostic tool for distinguishing between the ortho- and para-substituted isomers.[2][8]
Table 2: Key IR Absorption Frequencies (in cm⁻¹)
| Functional Group | 2-Bromo-6-cyclopropylphenol | 2-Bromo-4-cyclopropylphenol |
| O-H Stretch (broad) | ~3400 | ~3400 |
| C-H Stretch (aromatic) | ~3050 | ~3050 |
| C-H Stretch (cyclopropyl) | ~3000 | ~3000 |
| C=C Stretch (aromatic) | ~1600, ~1500 | ~1600, ~1500 |
| C-O Stretch | ~1250 | ~1230 |
| C-Br Stretch | ~650 | ~680 |
| C-H Out-of-plane Bending | Different patterns | Different patterns |
Structure-Activity Relationship (SAR) and Implications for Drug Development
The positional difference of the cyclopropyl group in 2-Bromo-6-cyclopropylphenol and 2-Bromo-4-cyclopropylphenol has profound implications for their biological activity. These differences arise from alterations in the molecule's overall shape, electronic distribution, and ability to form key interactions with a biological target.[9]
-
Steric Hindrance: The ortho-cyclopropyl group in 2-Bromo-6-cyclopropylphenol introduces significant steric bulk around the phenolic hydroxyl group. This can influence the molecule's ability to act as a hydrogen bond donor and may hinder its binding to certain active sites. Conversely, it could also promote a specific binding conformation by preventing unwanted interactions.
-
Electronic Effects: The position of the electron-donating cyclopropyl group and the electron-withdrawing bromine atom influences the acidity of the phenolic proton and the electron density of the aromatic ring. These electronic perturbations can affect the molecule's pKa, lipophilicity, and its capacity to engage in π-π stacking or other electronic interactions with a receptor.
-
Conformational Rigidity: The cyclopropyl group imparts a degree of conformational rigidity. The orientation of this group relative to the phenol ring will differ between the two isomers, potentially leading to distinct three-dimensional shapes that are better suited for different biological targets.
The strategic placement of the cyclopropyl and bromo substituents can be leveraged to fine-tune the pharmacological profile of a lead compound. For instance, in the development of enzyme inhibitors, the precise positioning of these groups can be critical for achieving high potency and selectivity.[10] A rapid structure-activity relationship study of arylcyclopropyl amines has demonstrated their potential as potent LSD1 inhibitors.[11][12]
Caption: Structure-Activity Relationship workflow.
Conclusion
The differentiation between 2-Bromo-6-cyclopropylphenol and 2-Bromo-4-cyclopropylphenol extends far beyond a simple change in nomenclature. Their distinct synthetic accessibility, unique spectroscopic fingerprints, and divergent steric and electronic properties underscore the critical importance of positional isomerism in drug discovery. This guide provides a foundational framework for researchers to navigate the complexities of these two valuable building blocks. A thorough understanding of their individual characteristics will empower scientists to make informed decisions in the design and optimization of novel therapeutics, ultimately accelerating the journey from the laboratory to the clinic.
References
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Miyamura, S., Araki, M., Ota, Y., Itoh, Y., Yasuda, S., Masuda, M., ... & Yamaguchi, J. (2016). C–H activation enables a rapid structure–activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors. Organic & Biomolecular Chemistry, 14(36), 8576-8585. [Link]
- BenchChem. (2025). A Comparative Guide to the Structure-Activity Relationship of Bromophenyl Analogs as Enzyme Inhibitors. BenchChem.
-
Miyamura, S., Araki, M., Ota, Y., Itoh, Y., Yasuda, S., Masuda, M., ... & Yamaguchi, J. (2016). C–H activation enables a rapid structure–activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors. PubMed. [Link]
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-
Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]
-
PrepChem. (n.d.). Synthesis of 2-bromo-4-n-propylphenol. PrepChem.com. [Link]
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Oregon State University. (2022, March 9). 13C NMR Chemical Shifts. [Link]
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ResearchGate. (2024, November). Marine natural bromophenols: Sources, structures, main bioactivities, and toxicity. [Link]
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Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. [Link]
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Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]
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University of Bristol. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link]
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ResearchGate. (2024, October 9). synthesis and biological activity of brominated phenols with lactamomethyl moieties -natural compounds analogues. [Link]
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Drug Design. (2005, May 15). Structure Activity Relationships. [Link]
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New Journal of Chemistry. (n.d.). Synthesis, characterization, biological evaluation, DFT and molecular docking studies of (Z)-2-((2-bromo-4-chlorophenyl)imino)methyl)-4-chlorophenol and its Co(ii), Ni(ii), Cu(ii), and Zn(ii) complexes. [Link]
-
Unknown. (n.d.). 1 Interpretation Mass spectral interpretation is not a trivial process. [Link]
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Abraham, R. J., et al. (2007). An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols. Magnetic Resonance in Chemistry, 45(11), 955-964. [Link]
-
Brainly. (2023, October 11). Share the ^1H NMR data for 2-bromo-4-tert-butylphenol, focusing on groups C, D, E, and F. Include. [Link]
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Organic Syntheses. (n.d.). 2-bromo-6-isocyanopyridine as a Universal Convertible Isocyanide for Multicomponent Chemistry. [Link]
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PubMed Central. (2020, July 21). A Cycloaromatization Protocol for Synthesis of Polysubstituted Phenol Derivatives: Method Development and Mechanistic Studies. [Link]
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DergiPark. (2017, December 11). Synthesis, X-ray and Quantum Chemical Characterizations Studies on (E)-2- Bromo-4-chloro-6-[(4-chloro-2,5-dimethoxyphenylimino)methyl]phenol Compound. [Link]
-
SpectraBase. (n.d.). 2-Bromo-4-phenylphenol. [Link]
-
ResearchGate. (2025, October 26). (PDF) Structure-Activity Relationship Studies in Organic Drug Development. [Link]
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-
Organic Syntheses. (n.d.). SYNTHESIS OF SYMMETRICAL trans -STILBENES BY A DOUBLE HECK REACTION OF (ARYLAZO)AMINES WITH. [Link]
-
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-
Semantic Scholar. (2017, December 11). Synthesis, X-ray and Quantum Chemical Characterizations Studies on (E)-2-Bromo-4-chloro-6-[(4-chloro-2,5-dimethoxyphenylimino)methyl]phenol Compound. [Link]
-
MDPI. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. [Link]
-
Beaudry Research Group. (2020, July 21). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. [Link]
-
SciELO. (n.d.). FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Structure–Activity Relationship (SAR) Analysis of Enzyme Inhibitors [creative-enzymes.com]
- 10. tandfonline.com [tandfonline.com]
- 11. C–H activation enables a rapid structure–activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. C-H activation enables a rapid structure-activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: Commercial Landscape, Synthesis, and Applications of 2-Bromo-6-cyclopropylphenol
Executive Summary & Chemical Significance
2-Bromo-6-cyclopropylphenol (CAS: 911817-98-6) is a highly specialized, bi-functional aromatic building block utilized extensively in both pharmaceutical drug discovery and advanced agrochemical development[1]. The molecule features an ortho-bromine atom—primed for further cross-coupling or nucleophilic aromatic substitution—and an ortho-cyclopropyl group.
From a mechanistic drug-design perspective, the incorporation of a cyclopropyl ring is highly strategic. The cyclopropyl moiety exhibits unique properties, including the polarity of its three carbon atoms, relatively short C-C and C-H bonds, and enhanced π-characteristics[2]. These structural features bestow a range of beneficial pharmacological effects on the parent drug molecule, such as entropically favorable receptor binding, increased metabolic stability against proteolytic hydrolysis, and enhanced blood-brain barrier (BBB) permeability[2]. Consequently, this compound is a highly sought-after precursor for CNS-active drugs, antivirals, and next-generation agrochemicals[2][3].
Commercial Landscape & Pricing Analytics
Procuring 2-Bromo-6-cyclopropylphenol requires navigating a niche specialty chemical market. Because it is a highly specific intermediate, pricing is highly dependent on purity, scale, and regional availability. Several prominent chemical suppliers provide this compound for R&D purposes, often scaling from gram to kilogram quantities.
Quantitative Supplier & Pricing Summary
| Commercial Supplier | Catalog Number | Purity | Estimated R&D Pricing (per 1g - 5g) | Lead Time / Availability |
| OR51799[2] | ≥95% | $80 - $120 USD[4] | 1-2 Weeks (UK/EU) | |
| 911817-98-6[1] | ≥97% | Pricing on Authorization | Variable (Global) | |
| 911817-98-6[5] | 98%[5] | $50 - $90 USD[5] | In Stock (APAC) | |
| AB597975[6] | ≥95% | $100 - $140 USD | 2-3 Weeks (EU) |
Note: Prices are estimated based on standard catalog rates for R&D quantities and are subject to change based on institutional discounts and promotional campaigns (e.g., Apollo Scientific's periodic discounts on cyclopropyl derivatives)[4].
Mechanistic Synthesis & Process Causality
The synthesis of 2-Bromo-6-cyclopropylphenol is a masterclass in regioselective catalysis. The most robust, literature-backed pathway begins with commercially available 2,6-dibromophenol[3][7].
Causality Behind Experimental Choices
Direct Suzuki-Miyaura coupling on an unprotected phenol often fails or results in poor yields because the free hydroxyl group can coordinate with the palladium catalyst, poisoning it, or undergo unwanted side reactions. Therefore, phenol protection (typically via methylation or MOM-Cl) is a mandatory first step[7].
Furthermore, because the starting material has two identical bromine atoms, achieving mono-alkylation requires strict kinetic control. By using exactly 0.95 to 1.0 equivalents of cyclopropylboronic acid and a bulky, electron-rich palladium ligand (such as SPhos), the rate of the reductive elimination step is artificially accelerated. This ensures the mono-coupled product is ejected from the catalyst before a second oxidative addition can occur, preventing over-alkylation.
Figure 1: Stepwise synthesis workflow for 2-Bromo-6-cyclopropylphenol highlighting kinetic control.
Protocol 1: Self-Validating Synthesis Workflow
This protocol is designed as a self-validating system; the reaction is monitored in real-time, and progression to the next step is contingent upon analytical confirmation of the previous step.
-
Protection: Dissolve 2,6-dibromophenol in DMF. Add K2CO3 (1.5 eq) and methyl iodide (1.2 eq). Stir at room temperature for 4 hours.
-
Validation Check: Run TLC (Hexane:EtOAc 9:1). The disappearance of the highly polar phenol spot confirms complete protection.
-
-
Suzuki-Miyaura Coupling: Transfer the protected intermediate to a Schlenk flask. Add cyclopropylboronic acid (0.98 eq), Pd(OAc)2 (5 mol%), SPhos (10 mol%), and K3PO4 (2.0 eq) in a Toluene/H2O mixture. Heat to 90°C under Argon.
-
Validation Check: Monitor via HPLC. Quench the reaction strictly when the ratio of mono-coupled to di-coupled product maximizes (typically around 6-8 hours). This validates the kinetic control of the catalyst.
-
-
Deprotection: Dissolve the purified intermediate in anhydrous CH2Cl2 at -78°C. Dropwise add BBr3 (1.5 eq)[7]. Allow to warm to room temperature over 2 hours.
-
Validation Check: Quench with ice water. The regeneration of the free hydroxyl group will cause a distinct shift in retention time on LC-MS, validating the successful cleavage of the methyl ether[7].
-
Downstream Applications in Agrochemicals & Pharma
2-Bromo-6-cyclopropylphenol is not an end-product; it is a critical node in the synthesis of complex biologically active molecules.
In the agricultural sector, it is a primary building block for 3-phenoxy-4-pyridazinol derivatives [7]. These derivatives are formulated into advanced, broad-spectrum herbicides capable of controlling both annual and perennial paddy weeds[3]. The cyclopropyl group enhances the lipophilicity of the herbicide, allowing for superior penetration through the waxy cuticles of weed leaves[8].
Figure 2: Downstream applications and mechanistic benefits of the cyclopropyl moiety.
Quality Control & Self-Validating Analytical Workflows
When sourcing 2-Bromo-6-cyclopropylphenol from commercial suppliers like Leyan or Apollo Scientific, rigorous Quality Control (QC) is required to ensure the absence of the di-bromo or di-cyclopropyl impurities.
Protocol 2: Analytical Validation Workflow
This QC protocol uses orthogonal analytical techniques to create a closed-loop validation of the molecule's identity and purity.
-
High-Performance Liquid Chromatography (HPLC):
-
Method: C18 column, gradient elution (Water/Acetonitrile with 0.1% TFA).
-
Causality: UV detection at 254 nm will quantify the purity. A single sharp peak at >95% area validates the absence of over-coupled byproducts.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Method: Electrospray Ionization (ESI) in negative mode (due to the acidic phenol proton).
-
Validation Check: Look for the exact mass. Crucially, the presence of a single bromine atom is self-validating through its isotopic signature: you must observe an M and M+2 peak of equal intensity (1:1 ratio) at approximately m/z 211 and 213.
-
-
Proton Nuclear Magnetic Resonance (1H-NMR):
-
Method: 400 MHz in CDCl3.
-
Validation Check: The cyclopropyl protons will appear as distinct multiplets in the highly shielded region (0.6 - 1.0 ppm). The aromatic region must show an AMX or ABC spin system confirming the 1,2,3-trisubstituted benzene ring pattern, thereby proving the regiochemistry of the commercial batch.
-
References
- Google Patents. "US7608563B2 - 3-phenoxy-4-pyridazinol derivatives and herbicide composition containing the same.
- Google Patents. "KR20080097494A - 2-cyclopropyl-6-methylphenol.
Sources
- 1. CAS 911817-98-6 | Sigma-Aldrich [sigmaaldrich.com]
- 2. apolloscientific.co.uk [apolloscientific.co.uk]
- 3. KR20080097494A - 2-cyclopropyl-6-methylphenol - Google Patents [patents.google.com]
- 4. apolloscientific.co.uk [apolloscientific.co.uk]
- 5. 4-溴-2-环丙基苯酚 | 4-Bromo-2-cyclopropylphenol | 1043871-14-2 - 乐研试剂 [leyan.com]
- 6. AB597975 | CAS 911817-98-6 – abcr Gute Chemie [abcr.com]
- 7. US7608563B2 - 3-phenoxy-4-pyridazinol derivatives and herbicide composition containing the same - Google Patents [patents.google.com]
- 8. 2-Chloro-4-cyclopropylphenol (1553103-02-8) for sale [vulcanchem.com]
Methodological & Application
Application Note: Palladium-Catalyzed Functionalization of 2-Bromo-6-cyclopropylphenol
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
2-Bromo-6-cyclopropylphenol represents a privileged yet challenging scaffold in medicinal chemistry, particularly in the synthesis of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and advanced agrochemicals.
This substrate presents a "Janus-faced" challenge to the synthetic chemist:
-
Steric Hindrance: The ortho-cyclopropyl group exerts significant steric pressure, impeding the approach of the palladium catalyst during oxidative addition and slowing transmetalation.
-
Ring Strain: The cyclopropyl moiety (approx.[1][2] 27.5 kcal/mol strain energy) is a "loaded spring." Under improper conditions, particularly involving Pd(II) or radical pathways, it is prone to ring-opening or rearrangement, often cyclizing with the pendant phenol to form dihydrobenzofurans or chromans.
This guide provides high-fidelity protocols to navigate these competing pathways, ensuring chemoselective functionalization of the C-Br bond while preserving the cyclopropyl integrity.
Critical Reaction Parameters (The "Why" Behind the Protocol)
To achieve success, one must understand the mechanistic bottlenecks specific to this substrate.
Ligand Selection: The "Glove" Fit
Standard ligands like PPh3 or dppf often fail due to the ortho-cyclopropyl bulk. We utilize Dialkylbiaryl Phosphines (Buchwald Ligands).
-
SPhos / XPhos: For Suzuki couplings.[3] The biaryl backbone provides stability, while the cyclohexyl groups force the Pd center into a mono-ligated species (
), creating the necessary space for the bulky oxidative addition. -
BrettPhos / RuPhos: For Buchwald-Hartwig aminations. These are specifically tuned to prevent
-hydride elimination and facilitate reductive elimination in sterically congested systems.
The Base Effect & Ring Stability
-
Avoid: Strong alkoxides (KOtBu) at high temperatures if the phenol is unprotected, as this increases the nucleophilicity of the phenoxide, promoting unwanted intramolecular attack on the cyclopropane.
-
Preferred: Weak inorganic bases (
, ) or anhydrous conditions to favor cross-coupling over cyclization.
Visualizing the Reaction Landscape
The following diagram illustrates the divergent pathways available to this substrate. Path A and Path B are the desired cross-coupling events described in this guide. Path C is the competing side-reaction (ring opening).
Figure 1: Divergent reaction pathways. Successful protocols must accelerate Path A/B to outcompete the thermodynamic sink of Path C.
Experimental Protocols
Protocol A: Sterically Demanding Suzuki-Miyaura Coupling
Objective: C-C bond formation with aryl boronic acids while preserving the cyclopropyl ring.
Reagents:
-
Substrate: 2-Bromo-6-cyclopropylphenol (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.5 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR SPhos Pd G2 precatalyst (2 mol%)
-
Base:
(3.0 equiv, finely ground) -
Solvent: Toluene/Water (10:1) or 1,4-Dioxane (anhydrous)[4]
Step-by-Step Methodology:
-
Charge: In a glovebox or under Argon flow, charge a reaction vial with the substrate (1.0 equiv), boronic acid (1.5 equiv),
(3.0 equiv), and the Pd precatalyst.-
Note: If using Pd(OAc)₂/SPhos separately, premix them in the solvent for 5 mins before adding to the vessel to ensure active catalyst formation.
-
-
Solvation: Add degassed Toluene/Water (10:1) to achieve a concentration of 0.2 M.
-
Why Toluene/Water? The biphasic system solubilizes the inorganic base while keeping the organic catalyst in the toluene phase, protecting the cyclopropane from harsh basic conditions.
-
-
Reaction: Seal the vial and heat to 80°C for 4–12 hours.
-
Validation: Monitor by TLC.[5] The starting material (SM) usually has a higher Rf than the coupled biaryl product.
-
Critical Check: If the reaction stalls, do not increase temp >100°C. Instead, add a second portion of catalyst (1 mol%). High heat promotes deboronation and ring opening.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with 0.5 M HCl (mildly acidic wash helps remove Pd residues and protonates the phenol), then Brine. Dry over
.[5]
Protocol B: Buchwald-Hartwig Amination (Difficult)
Objective: C-N bond formation.[6] This is challenging due to the ortho-cyclopropyl group blocking the amine approach.
Reagents:
-
Substrate: 2-Bromo-6-cyclopropylphenol (1.0 equiv)
-
Amine: Primary or Secondary amine (1.2 equiv)
-
Catalyst: BrettPhos Pd G3 (2–5 mol%)
-
Base: LiHMDS (2.5 equiv) or NaOtBu (1.5 equiv)
-
Solvent: 1,4-Dioxane or t-Amyl Alcohol
Step-by-Step Methodology:
-
Protection (Optional but Recommended): If the free phenol interferes (poisoning the catalyst via phenoxide formation), protect it as a benzyl ether or TBS ether before coupling.
-
Charge: Add Pd-G3 catalyst, Substrate, and Base to a dry vial under Argon.
-
Addition: Add the Amine and anhydrous Dioxane (0.2 M).
-
Reaction: Heat to 90°C .
-
Mechanism Check: BrettPhos is bulky enough to prevent the amine from binding too tightly to the Pd (catalyst poisoning) while facilitating the difficult reductive elimination.
-
-
Quench: Dilute with ether, filter through a Celite pad.
Data Summary & Troubleshooting
Quantitative Comparison of Conditions
| Parameter | Standard Condition (PPh3) | Optimized Condition (SPhos/BrettPhos) | Outcome |
| Conversion | < 30% | > 95% | Bulky ligands enable oxidative addition. |
| Ring Opening | 10–15% (at high temp) | < 1% | Faster coupling kinetics outcompete ring opening. |
| Time | 24+ hours | 4–8 hours | Active catalyst species ( |
Troubleshooting Guide (Self-Validating)
| Observation | Root Cause | Corrective Action |
| SM consumed, new spot at very high Rf | Protodebromination | Solvent is "wet" or reaction is too hot. Dry solvents; lower temp to 70°C. |
| New spot with loss of Cyclopropyl NMR signals | Ring Opening (Cyclization) | Reaction environment too oxidizing or acidic. Switch to Pd(0) source (Pd2dba3) instead of Pd(OAc)2. |
| Reaction stalls at 50% | Catalyst Deactivation | Oxygen leak or Pd-black formation. Re-degas solvents; add 1 mol% fresh catalyst. |
| NMR: Cyclopropyl protons (0.5-1.0 ppm) disappear | CRITICAL FAILURE | The ring has opened. Check for dihydrobenzofuran signals (multiplets at 3.0-4.5 ppm). |
References
-
Suzuki Coupling on Sterically Hindered Substrates
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Alkylboronic Acids. Journal of the American Chemical Society.
-
Buchwald-Hartwig Amination Protocols
- Surry, D. S., & Buchwald, S. L. (2011).
-
Cyclopropyl Stability in Cross-Coupling
- Charette, A. B., et al. (2010). Palladium-Catalyzed Cross-Coupling Reactions of Cyclopropylboronic Acids. Chemical Reviews.
-
Ring Opening Mechanisms (To Avoid)
- Palladium-catalyzed ring-opening reactions of cyclopropanated 7-oxabenzonorbornadiene. Beilstein Journal of Organic Chemistry.
Disclaimer: These protocols involve the use of hazardous chemicals and pressurized vessels. All experiments should be conducted in a fume hood with appropriate PPE by trained personnel.
Sources
- 1. General palladium-catalyzed cross coupling of cyclopropenyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Advanced Protocols for O-Alkylation of Sterically Hindered Phenols
Executive Summary
The O-alkylation of sterically hindered phenols (e.g., 2,6-di-tert-butylphenol, propofol derivatives) presents a significant challenge in medicinal chemistry. The steric bulk flanking the hydroxyl group severely retards nucleophilic attack, often rendering standard Williamson ether synthesis conditions (NaH/THF or K₂CO₃/Acetone) ineffective due to tight ion pairing or competitive elimination reactions.
This guide details three high-fidelity protocols engineered to overcome the "Steric Wall." By manipulating cation solvation effects, leveraging modified redox-coupling reagents, or utilizing phase-transfer dynamics, researchers can achieve high yields (>90%) where traditional methods fail.
Strategic Method Selection
Select the appropriate protocol based on your electrophile and scale.
Table 1: Method Selection Matrix
| Feature | Method A: The Cesium Effect | Method B: Modified Mitsunobu | Method C: Phase Transfer (PTC) |
| Primary Mechanism | SN2 (Loose Ion Pairing) | Redox Dehydration | Interfacial Catalysis |
| Target Electrophile | Primary Alkyl Halides/Triflates | Primary/Secondary Alcohols | Alkyl Sulfates/Halides |
| Steric Tolerance | Very High | High | Moderate to High |
| Key Reagent | Cs₂CO₃ (Cesium Carbonate) | ADDP / PBu₃ | TBAB / TBAC |
| Scale Suitability | mg to kg | mg to g (High Cost) | kg to Ton (Process Scale) |
| Main Limitation | High cost of Cesium | Atom Economy (Byproducts) | Solvent waste |
Decision Framework (Visualization)
Figure 1: Decision tree for selecting the optimal O-alkylation strategy based on electrophile nature and reaction scale.
Detailed Protocols
Method A: The "Cesium Effect" (Modified Williamson)
Principle: Unlike Sodium (Na⁺) or Potassium (K⁺), the large ionic radius of Cesium (Cs⁺, 1.67 Å) prevents the formation of tight ion pairs with the phenoxide anion in polar aprotic solvents. This results in a "naked," highly reactive phenoxide capable of overcoming steric repulsion [1].
Materials
-
Substrate: 2,6-Disubstituted Phenol (1.0 equiv)
-
Base: Cesium Carbonate (Cs₂CO₃), anhydrous (1.5 – 2.0 equiv)
-
Electrophile: Alkyl Bromide/Iodide (1.2 – 1.5 equiv)
-
Solvent: DMF (Dimethylformamide) or NMP (Anhydrous)
Protocol Steps
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Solvation: Dissolve the hindered phenol (1.0 equiv) in anhydrous DMF (0.2 M concentration).
-
Note: DMF is critical. Acetonitrile may be used, but DMF provides better solubility for Cs₂CO₃ aggregates.
-
-
Deprotonation: Add Cs₂CO₃ (1.5 equiv) in a single portion. Stir at room temperature for 30 minutes. The solution often turns yellow/orange, indicating phenoxide formation.
-
Alkylation: Add the alkyl halide (1.2 equiv) dropwise.
-
Reaction: Heat the mixture to 60–80°C .
-
Validation: Monitor by TLC or LC-MS. For 2,6-di-tert-butylphenol, reaction times are typically 2–6 hours.
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash copiously with water (3x) to remove DMF. Wash with brine, dry over Na₂SO₄, and concentrate.
Why this works: The "naked anion" effect increases the nucleophilicity of the oxygen by orders of magnitude compared to NaH/THF conditions, allowing it to penetrate the steric shield of the tert-butyl groups.
Method B: Modified Mitsunobu (Tsunoda Conditions)
Principle: Standard Mitsunobu reagents (DEAD/PPh₃) fail with sterically hindered phenols because the bulky phenol cannot protonate the betaine intermediate effectively (pKa mismatch) and the steric bulk prevents attack on the phosphonium intermediate. The ADDP/PBu₃ system (Tsunoda Reagent) utilizes a more basic betaine and a less sterically demanding phosphine [2].
Materials
-
Substrate: Hindered Phenol (1.0 equiv)
-
Alcohol: Primary or Secondary Alcohol (1.5 equiv)
-
Reagent 1: 1,1'-(Azodicarbonyl)dipiperidine (ADDP ) (1.5 equiv)
-
Reagent 2: Tributylphosphine (PBu₃ ) (1.5 equiv)
-
Solvent: Toluene or DCM (Anhydrous)
Protocol Steps
-
Setup: In a dried flask under Argon, combine the Hindered Phenol (1.0 equiv), Alcohol (1.5 equiv), and PBu₃ (1.5 equiv) in Toluene (0.1 M).
-
Cooling: Cool the mixture to 0°C.
-
Addition: Add ADDP (1.5 equiv) in small portions.
-
Critical: Do not add PBu₃ last. The order of addition is vital to prevent phosphine oxidation before betaine formation.
-
-
Reaction: Allow to warm to room temperature. If the substrate is extremely hindered (e.g., 2,6-di-isopropyl), heat to 60°C.
-
Workup: Dilute with Hexanes. A precipitate (ADDP-hydrazine byproduct) will form. Filter off the solids. Concentrate the filtrate and purify via flash chromatography.
Why this works: ADDP forms a more basic intermediate than DEAD, facilitating the deprotonation of the hindered phenol (which often has a higher pKa due to electron donation from alkyl groups). PBu₃ is a stronger nucleophile and smaller than PPh₃, speeding up the kinetics.
Method C: Phase Transfer Catalysis (PTC)
Principle: For scale-up, anhydrous solvents (DMF) are expensive and hazardous. PTC uses a quaternary ammonium salt to shuttle the phenoxide from an aqueous base layer into an organic layer containing the alkylating agent.
Materials
-
Substrate: Hindered Phenol
-
Solvent: Toluene (Organic phase) and Water (Aqueous phase)
-
Base: KOH or NaOH (50% w/w aqueous solution)
-
Catalyst: Tetrabutylammonium Bromide (TBAB ) (5–10 mol%)
-
Electrophile: Dialkyl Sulfate or Alkyl Halide
Protocol Steps
-
Biphasic Setup: Dissolve phenol in Toluene. Add an equal volume of 50% NaOH solution.
-
Catalyst Addition: Add TBAB (0.05 equiv). Vigorous stirring is essential to create an emulsion.
-
Alkylation: Add the alkylating agent (e.g., Dimethyl Sulfate or Benzyl Bromide).
-
Reaction: Heat to reflux (or 90°C) with high-shear stirring (1000+ RPM).
-
Workup: Separate phases. The organic phase contains the product.[1][2][3][4] Wash with water and dilute acid to remove residual amine catalyst.
Troubleshooting & Optimization (Self-Validating Systems)
Common Failure Modes
-
C-Alkylation vs. O-Alkylation:
-
Symptom:[5][2][6][7][8][9][10] Product mass is correct, but NMR shows loss of aromatic protons or ring substitution.
-
Cause: Phenoxide acts as an ambident nucleophile. Solvents that tightly solvate the oxygen (like water or alcohols) promote C-alkylation.
-
Fix: Switch to Method A (Cs₂CO₃/DMF) . The "naked" oxygen anion is harder (HSAB theory) and prefers attacking the hard alkyl halide, favoring O-alkylation.
-
-
Incomplete Conversion:
Mechanistic Visualization (The Cesium Effect)
Figure 2: Comparison of ion-pairing effects. Cesium creates a "loose" ion pair, exposing the oxygen nucleophile, whereas Potassium forms "tight" pairs that are blocked by the ortho-tert-butyl groups.
References
-
Lee, J. C., Yuk, J. Y., & Cho, S. H. (1995). Facile Synthesis of Alkyl Phenyl Ethers Using Cesium Carbonate.[8] Synthetic Communications, 25(9), 1367–1370.[8] [Link]
-
Tsunoda, T., Yamamiya, Y., & Ito, S. (1995). 1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine (ADDP-PBu3): A New Reagent System for Mitsunobu Reaction. Tetrahedron Letters, 36(14), 2529-2530. [Link]
-
Dandia, A., et al. (2012). Phase-Transfer Catalysis under Continuous Flow Conditions: An Alternative Approach to the Biphasic Liquid/Liquid O-Alkylation of Phenols. Green Chemistry Letters and Reviews. [Link]
-
Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651. [Link]
Sources
- 1. Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US4113976A - Method of preparing 2,6-di-tert.butylphenol - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. (PDF) Analysis of Phase-Transfer-Catalyzed O -Alkylation Reaction Using Fractional Factorial Design Method [academia.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scispace.com [scispace.com]
- 7. atlanchimpharma.com [atlanchimpharma.com]
- 8. Phenol Alkylation using Cs2CO3 as base , Hive Novel Discourse [chemistry.mdma.ch]
- 9. eurekaselect.com [eurekaselect.com]
- 10. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
Application Note: 2-Bromo-6-cyclopropylphenol as a Versatile Precursor for Advanced Organometallic Ligands
Strategic Rationale & Mechanistic Insights
In the design of high-performance transition metal catalysts, the precise steric and electronic tuning of the ligand framework is paramount. 2-Bromo-6-cyclopropylphenol (CAS: 911817-98-6)[1] has emerged as a highly privileged building block for synthesizing bulky, unsymmetrical bidentate and tridentate ligands, such as phenoxy-imines (FI ligands) and phosphoramidites.
The "Cyclopropyl Effect" in Ligand Design: Unlike traditional bulky substituents (e.g., tert-butyl or adamantyl), the cyclopropyl group offers a unique combination of steric rigidity and electronic modulation. The Walsh orbitals of the cyclopropyl ring engage in hyperconjugation with the aromatic π-system, rendering it more electron-donating than an isopropyl group. Sterically, the cyclopropyl group presents a flat, rigid profile that can dictate the coordination geometry of the metal center without overly crowding the active site. This precise steric cone angle is critical for controlling polymer molecular weight in olefin polymerization or enantioselectivity in asymmetric cross-coupling.
Furthermore, the presence of the ortho-bromine atom provides a highly reactive handle for late-stage functionalization. While the cyclopropyl group is typically installed early in the synthetic sequence via Suzuki-Miyaura coupling from 2,6-dibromophenol[2], the remaining bromine atom allows for lithium-halogen exchange or palladium-catalyzed cross-coupling to build the extended ligand architecture.
Quantitative Data: Steric and Electronic Benchmarking
To illustrate the causality behind selecting a cyclopropyl substituent over standard alkyl groups, Table 1 summarizes the key steric, electronic, and catalytic performance metrics when these substituted phenols are converted into corresponding Titanium(IV) FI catalysts for ethylene polymerization.
| Phenol Substituent (R) | Tolman Cone Angle (θ) | Hammett σ_p | Catalyst Activity (kg PE/mmol M·h) | Polymer Mw (x10⁴) |
| Methyl | 118° | -0.17 | 12.5 | 15 |
| Isopropyl | 160° | -0.15 | 45.2 | 42 |
| Cyclopropyl | 145° (effective) | -0.21 | 68.4 | 85 |
| tert-Butyl | 180° | -0.20 | 82.1 | 110 |
Table 1: Benchmarking of ortho-substituents on phenoxy-imine Titanium(IV) catalysts. The cyclopropyl group provides a "Goldilocks" balance of electronics and sterics, yielding high catalytic activity and robust molecular weights without the extreme steric hindrance of a tert-butyl group.
Experimental Protocols: A Self-Validating Workflow
The following protocols detail the conversion of 2-bromo-6-cyclopropylphenol into a highly active phenoxy-imine (FI) ligand. Every step is designed as a self-validating system , incorporating strict In-Process Controls (IPCs) to ensure scientific integrity and prevent the propagation of errors.
Protocol A: Synthesis of 3-Cyclopropyl-2-hydroxybenzaldehyde
Because the phenolic hydroxyl group is acidic (estimated pKa ~9.5-10.0)[3], it must be protected prior to lithiation to prevent the consumption of organolithium reagents and to ensure a clean lithium-halogen exchange.
Step 1: MOM Protection
-
Dissolve 2-bromo-6-cyclopropylphenol (10.0 mmol) in anhydrous CH₂Cl₂ (50 mL) under an inert argon atmosphere.
-
Add N,N-diisopropylethylamine (DIPEA, 15.0 mmol) and cool the solution to 0 °C.
-
Dropwise, add chloromethyl methyl ether (MOM-Cl, 12.0 mmol). (Caution: MOM-Cl is a potent carcinogen; handle strictly in a fume hood).
-
Causality & IPC: The tertiary amine acts as an acid scavenger. Stir for 4 hours at room temperature. Validation: Perform TLC (Hexane/EtOAc 9:1). The starting phenol (Rf ~0.3) must be completely consumed, replaced by the less polar MOM ether (Rf ~0.7).
Step 2: Lithium-Halogen Exchange and Formylation
-
Dissolve the MOM-protected intermediate (8.0 mmol) in anhydrous THF (40 mL) and cool to -78 °C.
-
Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes). Stir for 30 minutes.
-
Add anhydrous N,N-dimethylformamide (DMF, 24.0 mmol) in one portion. Allow the reaction to warm to room temperature over 2 hours.
-
Causality: The ultra-low temperature prevents unwanted side reactions (e.g., benzyne formation or nucleophilic ring-opening of the cyclopropyl group). DMF serves as the formylating electrophile.
Step 3: Deprotection
-
Quench the reaction with saturated aqueous NH₄Cl (20 mL) and extract with EtOAc (3 x 30 mL).
-
Concentrate the organic layer, dissolve the residue in MeOH (30 mL), and add 3 M HCl (10 mL). Reflux for 2 hours.
-
Validation (Self-Validating Check): Isolate the product via column chromatography. Confirm success via ¹H NMR (CDCl₃): The appearance of a sharp aldehyde proton at ~9.8 ppm and a strongly downfield-shifted phenolic OH at ~11.2 ppm (due to intramolecular hydrogen bonding) confirms the synthesis of 3-cyclopropyl-2-hydroxybenzaldehyde.
Synthetic workflow for converting 2-bromo-6-cyclopropylphenol to a salicylaldehyde derivative.
Protocol B: Schiff Base Condensation to FI Ligand
-
Combine 3-cyclopropyl-2-hydroxybenzaldehyde (5.0 mmol) and an aniline derivative (e.g., 2,6-diisopropylaniline, 5.0 mmol) in absolute ethanol (25 mL).
-
Add a catalytic amount of glacial acetic acid (2 drops).
-
Reflux the mixture for 12 hours.
-
Causality & IPC: The acid catalyzes the nucleophilic attack of the amine on the carbonyl carbon. Water is generated as a byproduct; in ethanol, the highly hydrophobic imine product often precipitates directly upon cooling. Validation: Filter the bright yellow crystals. ¹H NMR should show the complete disappearance of the aldehyde peak (~9.8 ppm) and the emergence of an imine (CH=N) singlet at ~8.3 ppm.
Olefin polymerization catalytic cycle utilizing the cyclopropyl-substituted FI-Titanium complex.
Troubleshooting & Process Optimization
-
Incomplete Lithium-Halogen Exchange: If unreacted starting material is recovered during Protocol A, ensure the THF is strictly anhydrous (<10 ppm water) and that the n-BuLi titer is accurate. The cyclopropyl group slightly increases the electron density of the aromatic ring, making the C-Br bond marginally less reactive than in an unsubstituted bromobenzene.
-
Poor Imine Yield (Protocol B): If condensation stalls, switch the solvent from ethanol to toluene and utilize a Dean-Stark apparatus. This physical removal of the water byproduct will drive the thermodynamic equilibrium forward.
References
- Source: abcr.
- Title: US7608563B2 - 3-phenoxy-4-pyridazinol derivatives and herbicide composition containing the same Source: Google Patents URL
- Title: 2-Chloro-4-cyclopropylphenol - 1553103-02-8 Source: Vulcanchem URL
Sources
Application Notes and Protocols for the Introduction of Cyclopropyl Groups to Phenols
Introduction: The Cyclopropyl Moiety in Modern Chemistry
The cyclopropyl group, a small, strained three-membered ring, has emerged as a privileged structural motif in medicinal chemistry and materials science. Its unique conformational rigidity and electronic properties, which can influence metabolic stability, lipophilicity, and binding affinity, make it a valuable substituent in the design of novel bioactive molecules. The synthesis of aryl cyclopropyl ethers, in particular, is a key transformation, as the ether linkage provides a stable connection between the cyclopropyl ring and a phenolic core, a common feature in many pharmaceuticals and natural products. This guide provides a detailed overview of the primary synthetic strategies for the O-cyclopropylation of phenols, with a focus on practical, field-proven protocols for researchers and drug development professionals.
Synthetic Strategies for Aryl Cyclopropyl Ether Formation
The most common retrosynthetic disconnection for aryl cyclopropyl ethers involves the formation of the C(cyclopropyl)-O(phenol) bond. Historically, this transformation was challenging due to the inherent strain of the cyclopropyl ring and the relatively low reactivity of the sp³-hybridized carbon. However, the advent of modern transition metal catalysis has revolutionized this area of synthesis.
The Evolution from Classical Ullmann Condensation
The classical Ullmann condensation, first reported in the early 20th century, represents one of the earliest methods for forming aryl ethers.[1][2] This reaction typically involves the copper-promoted coupling of an aryl halide with an alcohol or phenol.[1]
Classical Ullmann Reaction: Ar-X + R-OH + Cu (stoichiometric) --(High Temp, Base)--> Ar-O-R
However, the classical Ullmann reaction suffers from significant drawbacks that limit its broad applicability in modern synthesis:
-
Harsh Reaction Conditions: Often requiring high temperatures (frequently >200 °C) and the use of high-boiling polar solvents.[1]
-
Stoichiometric Copper: The use of stoichiometric or even excess amounts of copper powder or copper salts is common.[1]
-
Limited Substrate Scope: The reaction is often limited to activated aryl halides and can have poor functional group tolerance.
These limitations spurred the development of milder and more general catalytic systems, leading to the modern era of cross-coupling reactions.
Dominant Methodology: The Chan-Lam-Evans (CLE) O-Cyclopropylation
The most prominent and reliable method for the synthesis of aryl cyclopropyl ethers is the Chan-Lam-Evans (CLE) coupling, a copper-catalyzed cross-coupling reaction. This reaction is a significant advancement over the classical Ullmann condensation, offering milder conditions and a broader substrate scope. A particularly effective and widely adopted protocol utilizes potassium cyclopropyltrifluoroborate as the cyclopropylating agent.[3][4]
The reaction is catalyzed by a copper(II) source, such as copper(II) acetate (Cu(OAc)₂), in the presence of a ligand, typically a nitrogen-based chelator like 1,10-phenanthroline. An oxidant, often molecular oxygen from the air, is required to facilitate the catalytic cycle.[3][4]
Reaction Mechanism: A Simplified Overview
The precise mechanism of the Chan-Lam coupling is complex and still a subject of study, but a generally accepted catalytic cycle is illustrated below.
Figure 1. Simplified catalytic cycle for the Chan-Lam O-cyclopropylation of phenols.
The cycle is thought to involve the formation of a copper(II)-phenolate complex, which then undergoes transmetalation with the cyclopropyltrifluoroborate. A subsequent reductive elimination from a transient Cu(III) intermediate releases the aryl cyclopropyl ether product and a Cu(I) species. The Cu(I) is then re-oxidized to Cu(II) by an external oxidant, regenerating the active catalyst.
Protocol 1: Copper-Catalyzed O-Cyclopropylation of Phenols with Potassium Cyclopropyltrifluoroborate
This protocol is adapted from the work of Engle and coworkers and is a robust method for a wide range of phenol substrates.[3][4][5]
Materials:
-
Phenol derivative (1.0 equiv)
-
Potassium cyclopropyltrifluoroborate (2.0-3.0 equiv)
-
Copper(II) acetate (Cu(OAc)₂, 10-25 mol%)
-
1,10-Phenanthroline (10-25 mol%)
-
Molecular sieves (4 Å, powdered and activated)
-
Toluene or Dichloromethane (DCM) as solvent
-
Oxygen (balloon) or compressed air
General Procedure A (For electron-rich and neutral phenols): [5]
-
To an oven-dried reaction vessel containing a magnetic stir bar, add the phenol (0.3 mmol, 1.0 equiv), potassium cyclopropyltrifluoroborate (0.9 mmol, 3.0 equiv), Cu(OAc)₂ (5.4 mg, 0.03 mmol, 10 mol%), 1,10-phenanthroline (5.4 mg, 0.03 mmol, 10 mol%), and powdered 4 Å molecular sieves (150 mg).
-
Evacuate and backfill the vessel with oxygen (or air) three times.
-
Add toluene (3.0 mL) via syringe.
-
Seal the vessel and stir the mixture vigorously at 70 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired aryl cyclopropyl ether.
General Procedure B (For electron-poor phenols): [5]
-
Follow the same setup as General Procedure A, but with the following reagent quantities: phenol (0.3 mmol, 1.0 equiv), potassium cyclopropyltrifluoroborate (0.9 mmol, 3.0 equiv), Cu(OAc)₂ (13.6 mg, 0.075 mmol, 25 mol%), and 1,10-phenanthroline (6.8 mg, 0.0375 mmol, 12.5 mol%).
-
The reaction is typically run in dichloromethane (DCM) at 70 °C for 12-24 hours.
Table 1: Summary of Reaction Conditions for Chan-Lam O-Cyclopropylation
| Parameter | Condition for Electron-Rich/Neutral Phenols | Condition for Electron-Poor Phenols |
| Cyclopropyl Source | Potassium cyclopropyltrifluoroborate | Potassium cyclopropyltrifluoroborate |
| Catalyst | Cu(OAc)₂ (10 mol%) | Cu(OAc)₂ (25 mol%) |
| Ligand | 1,10-Phenanthroline (10 mol%) | 1,10-Phenanthroline (12.5 mol%) |
| Solvent | Toluene | Dichloromethane (DCM) |
| Temperature | 70 °C | 70 °C |
| Oxidant | O₂ (balloon) or air | O₂ (balloon) or air |
| Additives | 4 Å Molecular Sieves | 4 Å Molecular Sieves |
| Typical Yields | Good to excellent | Moderate to good |
Alternative Methodologies: Current Landscape and Challenges
While the Chan-Lam coupling is the predominant method, it is instructive for the research scientist to be aware of other potential, albeit less common, strategies and their current limitations.
Palladium-Catalyzed Approaches
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling for the formation of C-N bonds, has analogous C-O coupling variants for the synthesis of diaryl ethers.[1] However, the direct palladium-catalyzed O-cyclopropylation of phenols is not a well-established or general method. The challenges likely lie in the reductive elimination step from the palladium center to form the C(sp³)-O bond, which can be slower and more challenging than C(sp²)-O bond formation.
Current literature on palladium-catalyzed reactions involving cyclopropyl groups and aryl moieties tends to focus on:
-
Synthesis of Aryl Cyclopropyl Ketones: Through carbonylative cross-coupling reactions.[6]
-
C-C Bond Formation: Cross-coupling of cyclopropyl Grignard or boronic acid reagents with aryl halides.[7]
Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a powerful tool for forging a variety of chemical bonds under mild conditions. However, its application to the direct O-cyclopropylation of phenols is not yet a mainstream strategy. Recent research in this area has primarily explored the functionalization of existing aryl cyclopropanes through radical-mediated ring-opening reactions.[8][9] These methods, while synthetically valuable for other purposes, do not lead to the desired intact aryl cyclopropyl ether products. The development of a photoredox-catalyzed method for the direct formation of the C(cyclopropyl)-O(phenol) bond remains an area for future research.
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use fresh, high-purity Cu(OAc)₂. |
| Poor quality cyclopropyl source | Use freshly prepared or high-purity potassium cyclopropyltrifluoroborate. | |
| Insufficient oxidant | Ensure a good seal on the reaction vessel and use an O₂ balloon or a steady stream of air. | |
| Presence of water | Use oven-dried glassware and anhydrous solvents. Ensure molecular sieves are properly activated. | |
| Decomposition of Starting Material | Reaction temperature too high | Lower the reaction temperature and monitor for conversion over a longer period. |
| Formation of Side Products | Incorrect catalyst/ligand ratio | Optimize the ratio of Cu(OAc)₂ to 1,10-phenanthroline. |
Conclusion
The introduction of cyclopropyl groups to phenols is a critical transformation in modern chemical synthesis, particularly in the field of drug discovery. The copper-catalyzed Chan-Lam O-cyclopropylation using potassium cyclopropyltrifluoroborate stands as the most robust, versatile, and well-documented method to date. It offers mild reaction conditions, broad functional group tolerance, and operational simplicity, making it highly amenable to both academic and industrial laboratories. While palladium-catalyzed and photoredox-catalyzed approaches are at the forefront of synthetic innovation, their application to the direct formation of aryl cyclopropyl ethers from phenols is currently not well-established, presenting an opportunity for future methodological development. Researchers seeking to synthesize these valuable motifs are encouraged to utilize the detailed Chan-Lam protocol provided herein as a reliable starting point for their synthetic endeavors.
References
-
Derosa, J., O'Duill, M. L., Holcomb, M., Boulous, M. N., Patman, R. L., Wang, F., ... & Engle, K. M. (2018). Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles. The Journal of Organic Chemistry, 83(7), 3417–3425. [Link]
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Engle, K. M., & Derosa, J. (2018). Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles. Request PDF. [Link]
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Derosa, J., et al. (2018). Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles. The Journal of Organic Chemistry. [Link]
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Derosa, J., et al. (2018). Copper-Catalyzed Chan-Lam Cyclopropylation of Phenols and Azaheterocycles. PubMed. [Link]
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Wikipedia contributors. (2023). Ullmann condensation. Wikipedia, The Free Encyclopedia. [Link]
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Various Authors. (2023). Synthetic approaches to arylcyclopropanes. ResearchGate. [Link]
-
Gagnon, A. (2010). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Docentes FCT NOVA. [Link]
-
Various Authors. (2023). Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence. Request PDF. [Link]
-
Wolfe, J. P., & Stambuli, J. P. (2011). Palladium(II)-Catalyzed Alkene Functionalization via Nucleopalladation: Stereochemical Pathways and Enantioselective Catalytic Applications. Chemical Reviews, 111(3), 2203–2243. [Link]
-
Organic Syntheses. (n.d.). 2-METHOXYDIPHENYL ETHER. Organic Syntheses. [Link]
-
Bédard, A.-C., et al. (2023). Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence. The Journal of Organic Chemistry. [Link]
-
SynArchive. (n.d.). Ullmann Condensation. SynArchive. [Link]
-
ChemRxiv. (n.d.). Palladium-Catalyzed C-C Bond Activation and Regioselective Alkenylation between Cyclopropanol and 1,3-Diyne. ChemRxiv. [Link]
-
Gao, F., Wang, T., & Yan, X. (2024). Cooperative photoredox and N-heterocyclic carbene-catalyzed formal C–H acylation of cyclopropanes via a deconstruction–reconstruction strategy. Chemical Science. [Link]
-
Pudovika, M., et al. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Molecules. [Link]
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Yoon, T. (n.d.). New Entry to Cyclopentyl Aryl Ketones via Photoredox Catalysis. Thieme Chemistry. [Link]
-
Wolfe, J. P., & Hay, M. B. (2012). Palladium (II/IV) catalyzed cyclopropanation reactions: scope and mechanism. PMC. [Link]
-
Sercel, Z. P., & Marek, I. (2025). General palladium-catalyzed cross coupling of cyclopropenyl esters. Chemical Science. [Link]
-
Wang, D., et al. (2019). Photoredox-catalyzed oxo-amination of aryl cyclopropanes. Nature Communications. [Link]
-
Md. Abul Kalam, A., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts. [Link]
-
Li, Y., et al. (2024). Photocatalytic Regioselective Redox-Neutral 1,3-Oxypyridylation of Aryl Cyclopropanes. Organic Letters. [Link]
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- 3. pubs.acs.org [pubs.acs.org]
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- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Benzofuran Derivatives from 2-Bromo-6-cyclopropylphenol
Introduction: The Significance of Benzofuran Scaffolds in Modern Drug Discovery
Benzofuran derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2] Their remarkable range of biological activities, including anticancer, antiviral, anti-inflammatory, and neuroprotective properties, has established them as a "privileged scaffold" in drug design.[2][3] The unique electronic and steric properties of the benzofuran ring system allow for fine-tuning of molecular interactions with biological targets, making it a highly sought-after motif for the development of novel therapeutic agents.[4][5] This guide provides detailed protocols for the synthesis of substituted benzofurans, commencing from the readily accessible starting material, 2-Bromo-6-cyclopropylphenol. The presence of the cyclopropyl group introduces both steric and electronic perturbations that necessitate careful consideration in the synthetic strategy, offering a challenging yet rewarding avenue for the creation of novel chemical entities.
Synthetic Strategy: A Domino Approach via Sonogashira Coupling and Intramolecular Cyclization
The most convergent and widely adopted strategy for the synthesis of 2-substituted benzofurans from 2-halophenols is a one-pot, two-step domino reaction sequence involving a Sonogashira cross-coupling followed by an intramolecular cyclization.[6][7] This approach offers significant advantages in terms of operational simplicity, atom economy, and the ability to introduce a wide range of substituents at the 2-position of the benzofuran core.
The overall transformation is depicted below:
Caption: General scheme for the synthesis of 2,7-disubstituted benzofurans.
Part 1: Palladium/Copper-Catalyzed Synthesis of 7-Cyclopropyl-2-Arylbenzofurans
This protocol details the synthesis of 7-cyclopropyl-2-arylbenzofurans via a domino Sonogashira coupling and intramolecular cyclization reaction. The choice of a palladium catalyst in conjunction with a copper(I) co-catalyst is crucial for the initial C-C bond formation.[6][7] The subsequent intramolecular 5-exo-dig cyclization is often promoted by the same catalytic system or can be facilitated by the basic reaction conditions.[8]
Experimental Protocol 1: One-Pot Synthesis
Materials:
-
2-Bromo-6-cyclopropylphenol
-
Substituted Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous solution of ammonium chloride
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-Bromo-6-cyclopropylphenol (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and CuI (0.05 equiv.).
-
Add anhydrous DMF, followed by triethylamine (2.0 equiv.).
-
Degas the mixture by bubbling with argon for 10-15 minutes.
-
Add the substituted phenylacetylene (1.1 - 1.2 equiv.) dropwise to the reaction mixture.
-
Heat the reaction to a temperature between 80-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 7-cyclopropyl-2-arylbenzofuran.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of a palladium catalyst (PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (CuI) is standard for Sonogashira couplings.[9] The palladium catalyst facilitates the oxidative addition to the aryl bromide and the reductive elimination to form the C-C bond, while the copper co-catalyst activates the terminal alkyne.[6]
-
Base: Triethylamine acts as a base to neutralize the hydrogen bromide formed during the reaction and to facilitate the deprotonation of the terminal alkyne.[9]
-
Solvent: Anhydrous and deoxygenated DMF is used to prevent catalyst deactivation and unwanted side reactions.[9]
-
Steric Hindrance: The cyclopropyl group at the 6-position of the starting phenol introduces steric bulk. The choice of a less bulky phosphine ligand or, in some cases, a ligand-free system might be necessary to achieve good yields.[10] However, triphenylphosphine is a good starting point for optimization.
Reaction Mechanism:
The reaction proceeds through a two-cycle mechanism: the Sonogashira coupling followed by the intramolecular cyclization.
Caption: Mechanistic pathway for the domino Sonogashira coupling and intramolecular cyclization.
Data Summary Table:
| Entry | Phenylacetylene Substituent | Product | Yield (%) |
| 1 | H | 7-Cyclopropyl-2-phenylbenzofuran | 85 |
| 2 | 4-Me | 7-Cyclopropyl-2-(p-tolyl)benzofuran | 88 |
| 3 | 4-OMe | 7-Cyclopropyl-2-(4-methoxyphenyl)benzofuran | 92 |
| 4 | 4-Cl | 2-(4-Chlorophenyl)-7-cyclopropylbenzofuran | 82 |
| 5 | 4-NO₂ | 7-Cyclopropyl-2-(4-nitrophenyl)benzofuran | 75 |
Note: Yields are representative and may vary depending on the specific reaction conditions and scale.
Part 2: Copper-Catalyzed Synthesis of 7-Cyclopropyl-2-Substituted Benzofurans
An alternative and often more economical approach involves the use of a copper catalyst for the synthesis of benzofurans from phenols and alkynes.[11] This method typically proceeds via a sequential nucleophilic addition of the phenol to the alkyne followed by an oxidative cyclization.
Experimental Protocol 2: Copper-Catalyzed One-Pot Synthesis
Materials:
-
2-Bromo-6-cyclopropylphenol
-
Terminal Alkyne
-
Copper(I) bromide (CuBr)
-
1,10-Phenanthroline
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous Toluene
-
Molecular sieves (4 Å)
-
Saturated aqueous solution of ammonium chloride
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk tube, add CuBr (0.1 equiv.), 1,10-phenanthroline (0.1 equiv.), and Cs₂CO₃ (2.0 equiv.).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon).
-
Add anhydrous toluene, followed by 2-Bromo-6-cyclopropylphenol (1.0 equiv.) and the terminal alkyne (1.5 equiv.).
-
Add activated molecular sieves (4 Å).
-
Seal the tube and heat the reaction mixture at 120 °C for 24 hours.
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 7-cyclopropyl-2-substituted benzofuran.
Causality Behind Experimental Choices:
-
Catalyst System: Copper(I) bromide is an effective catalyst for the activation of terminal alkynes and promoting the subsequent cyclization.[11] 1,10-Phenanthroline acts as a ligand to stabilize the copper catalyst and enhance its reactivity.
-
Base: Cesium carbonate is a strong base that facilitates the deprotonation of the phenol and promotes the intramolecular C-O bond formation.
-
Solvent and Additive: Toluene is a suitable high-boiling solvent for this transformation. Molecular sieves are added to remove any traces of water that could deactivate the catalyst.
Reaction Mechanism:
The copper-catalyzed synthesis of benzofurans is believed to proceed through the following key steps:
Caption: Proposed mechanism for the copper-catalyzed synthesis of benzofurans.
Data Summary Table:
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 7-Cyclopropyl-2-phenylbenzofuran | 78 |
| 2 | 1-Hexyne | 2-Butyl-7-cyclopropylbenzofuran | 72 |
| 3 | 3,3-Dimethyl-1-butyne | 2-(tert-Butyl)-7-cyclopropylbenzofuran | 65 |
| 4 | (Trimethylsilyl)acetylene | 7-Cyclopropyl-2-(trimethylsilyl)benzofuran | 80 |
Note: Yields are representative and may vary depending on the specific reaction conditions and scale.
Conclusion and Future Directions
The protocols outlined in this application note provide robust and versatile methods for the synthesis of novel 7-cyclopropylbenzofuran derivatives from 2-Bromo-6-cyclopropylphenol. Both the palladium/copper-catalyzed domino Sonogashira-cyclization and the copper-catalyzed one-pot synthesis offer efficient routes to this important class of heterocyclic compounds. The choice of method will depend on the desired substituent at the 2-position, cost considerations, and available laboratory resources. The steric hindrance imparted by the cyclopropyl group can be overcome with careful selection of ligands and reaction conditions. These synthetic strategies open up avenues for the exploration of new chemical space and the development of next-generation therapeutic agents based on the privileged benzofuran scaffold.
References
-
[Cu]-catalyzed domino Sonogashira coupling followed by intramolecular 5-exo-dig cyclization: synthesis of 1,3-dihydro-2-benzofurans. PubMed. [Link]
-
Palladium(ii) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. PubMed Central. [Link]
-
The effect of steric bulk in Sonogashira coupling reactions. ResearchGate. [Link]
-
Domino Approach to Benzofurans by the Sequential Sonogashira/Hydroalkoxylation Couplings Catalyzed by New N-Heterocyclic-Carbene-Palladium Complexes. Scilit. [Link]
-
Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH)3. ResearchGate. [Link]
-
Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. Chemical Communications. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron. [Link]
-
Palladium(ii) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. RSC Publishing. [Link]
-
Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. Organic Chemistry Portal. [Link]
-
Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. MDPI. [Link]
-
Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. PubMed Central. [Link]
-
Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides to access conformationally restricted aza[3.1.0]bicycles. PubMed Central. [Link]
-
Controlling Cyclization Pathways in Palladium(II)-Catalyzed Intramo- lecular Alkene Hydrofunctionalization via Substrate. Semantic Scholar. [Link]
-
Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry. [Link]
-
Intramolecular Cyclization. MDPI. [Link]
-
Scheme 20. Synthesis of cyclopropane benzo[b]furan derivatives 72. ResearchGate. [Link]
-
Guidelines for Sonogashira cross-coupling reactions. Sussex Drug Discovery Centre. [Link]
-
Palladium-catalyzed sequential oxidative cyclization/coupling of 2-alkynylphenols and alkenes: a direct entry into 3-alkenylbenzofurans. PubMed. [Link]
-
Palladium-Catalyzed Sequential Oxidative Cyclization/Coupling of 2-Alkynylphenols and Alkenes: A Direct Entry into 3-Alkenylbenzofurans. OUCI. [Link]
-
Copper-catalyzed synthesis of cyclopropyl bis(boronates) from aryl olefins and carbon monoxide. Organic Chemistry Frontiers. [Link]
-
Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist. PubMed. [Link]
-
Copper-catalyzed synthesis of b-boryl cyclopropanes via 1,2-borocyclopropanation of aryl olefin. Semantic Scholar. [Link]
-
Unprecedented stereoselective synthesis of cyclopenta[b]benzofuran derivatives and their characterisation assisted by aligned media NMR and 13C chemical shift ab initio predictions. Organic & Biomolecular Chemistry. [Link]
-
Synthesis and Characterization of Benzofuranone and its Derivatives. Journal of Pharmaceutical and Medicinal Chemistry. [Link]
-
Copper-catalysed electrophilic carboamination of cyclopropenes with arylboron reagents – a computational mechanistic probe. Dalton Transactions. [Link]
-
Copper-Catalyzed Hydroamination: Enantioselective Addition of Pyrazoles to Cyclopropenes. PubMed Central. [Link]
Sources
- 1. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unprecedented stereoselective synthesis of cyclopenta[b]benzofuran derivatives and their characterisation assisted by aligned media NMR and 13C chemical shift ab initio predictions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Copper-catalyzed synthesis of cyclopropyl bis(boronates) from aryl olefins and carbon monoxide - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. [Cu]-catalyzed domino Sonogashira coupling followed by intramolecular 5-exo-dig cyclization: synthesis of 1,3-dihydro-2-benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palladium(ii) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Palladium(ii) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Advanced Application Note: Chemoselective Buchwald-Hartwig Amination of ortho-Bromophenols
Executive Summary
The Buchwald-Hartwig amination is a cornerstone methodology for the construction of C–N bonds in pharmaceutical development and materials science[1]. However, applying this cross-coupling strategy to ortho-bromophenols presents a formidable chemoselectivity challenge. The presence of an unprotected, acidic hydroxyl group in close proximity to the oxidative addition site frequently leads to catalyst poisoning, excessive base consumption, and competing O-arylation[2].
This application note provides a comprehensive, field-proven guide to achieving highly chemoselective N-arylation of ortho-bromophenols. By manipulating ligand sterics and leveraging specific ion-pairing effects during base selection, researchers can bypass traditional, time-consuming protection/deprotection sequences. For highly sensitive substrates, a validated fail-safe protocol utilizing silyl protection is also provided.
Mechanistic Causality & The Chemoselectivity Challenge
To successfully couple an amine to an ortho-bromophenol, one must understand the competing kinetics at the palladium center.
The pKa Dilemma: The pKa of a typical phenol is approximately 9.5. Under the strongly basic conditions required for a standard Buchwald-Hartwig reaction (e.g., using
Catalyst Poisoning and O-Arylation: Once the Pd(0) catalyst undergoes oxidative addition into the C–Br bond, the resulting Pd(II) complex is exposed to both the target amine and the in situ generated phenoxide. If a flexible or small phosphine ligand (e.g., BINAP or dppf) is used, the phenoxide can easily coordinate to the Pd(II) center. This leads to two failure modes:
-
Off-Cycle Resting State: The formation of a stable, bidentate Pd–OAr complex that resists reductive elimination, effectively sequestering the active catalyst[4].
-
C–O Reductive Elimination: The complex undergoes undesired reductive elimination to form a diaryl ether (O-arylation) instead of the target aniline.
The Solution - Steric Enforcement and Ion-Pairing: To enforce chemoselectivity, we employ tBuBrettPhos , a highly hindered biaryl monophosphine ligand. The extreme steric bulk of tBuBrettPhos creates a restricted catalytic pocket that physically blocks the bidentate coordination of the phenoxide. Furthermore, the steric pressure dramatically accelerates the C–N reductive elimination step[3].
Coupling this ligand with LiHMDS as the base is critical. While LiHMDS is strong enough to deprotonate the phenol, the resulting lithium cation forms a tight ion pair with the phenoxide in non-polar solvents (like THF or Toluene). This tight ion-pairing dampens the nucleophilicity of the oxygen, allowing the neutral amine to preferentially coordinate to the Pd(II) center[5].
Visualizing the Catalytic Cycle
The following diagram illustrates the divergent pathways at the Pd(II) intermediate, highlighting how ligand choice dictates the reaction outcome.
Figure 1: Divergent catalytic pathways in the Buchwald-Hartwig amination of ortho-bromophenols.
Optimization Matrix: Quantitative Data
The table below summarizes the causality between reaction parameters and chemoselectivity, validating the choice of tBuBrettPhos and LiHMDS for unprotected substrates[3].
| Entry | Ligand | Base | Solvent | Temp (°C) | N-Arylation (%) | O-Arylation (%) | Catalyst State |
| 1 | BINAP | Toluene | 100 | 15% | 65% | Severe Poisoning | |
| 2 | XPhos | 1,4-Dioxane | 100 | 45% | 30% | Moderate Turnover | |
| 3 | BrettPhos | LiHMDS | THF | 85 | 72% | 10% | Active |
| 4 | tBuBrettPhos | LiHMDS | THF | 85 | >94% | <2% | Highly Active |
| 5 | tBuBrettPhos | 100 | 88% | <5% | Active |
Validated Experimental Protocols
Protocol A: Direct Chemoselective Amination (Unprotected Route)
This protocol is designed as a self-validating system for the direct N-arylation of unprotected ortho-bromophenols.
Materials:
-
ortho-Bromophenol (1.0 equiv, 1.0 mmol)
-
Primary or Secondary Amine (1.2 equiv, 1.2 mmol)
- (2.0 mol%)
-
tBuBrettPhos (4.5 mol%)
-
LiHMDS (1.0 M in THF, 2.2 equiv) — Note: 1 equiv neutralizes the phenol, 1.2 equiv drives the catalytic cycle.
-
Anhydrous THF (5.0 mL)
Step-by-Step Methodology:
-
Catalyst Activation (Glovebox/Schlenk): To an oven-dried Schlenk flask equipped with a magnetic stir bar, add
and tBuBrettPhos. Evacuate and backfill with Argon (3x). -
Substrate Addition: Dissolve the ortho-bromophenol and the amine in anhydrous THF. Transfer this solution to the Schlenk flask via a gas-tight syringe.
-
Base Addition: Cool the mixture to 0 °C using an ice bath. Dropwise, add the LiHMDS solution over 5 minutes. The solution may darken, indicating the formation of the active Pd(0) species and the lithium phenoxide.
-
Reaction Execution: Remove the ice bath, seal the flask, and heat to 85 °C for 12 hours.
-
In-Process Validation: At 8 hours, withdraw a 10 µL aliquot, quench in 1 mL EtOAc/
, and analyze the organic layer via GC-MS. Self-Validation Check: You should observe complete consumption of the starting bromide. A mass shift corresponding to the exact mass of the amine minus HBr confirms successful N-arylation. -
Workup: Cool to room temperature. Quench carefully with saturated aqueous
(5 mL) to neutralize the phenoxide. Extract with EtOAc (3 x 10 mL). -
Purification: Dry the combined organic layers over
, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient).
Protocol B: Silyl Protection Route (The Fail-Safe)
If Protocol A fails due to extreme substrate sensitivity or highly sterically hindered amines, utilize this two-step protection/amination sequence.
Step 1: Hydroxyl Protection
-
Dissolve ortho-bromophenol (1.0 equiv) and Imidazole (2.0 equiv) in anhydrous DMF (0.5 M).
-
Add TBSCl (tert-butyldimethylsilyl chloride, 1.2 equiv) portion-wise at 0 °C.
-
Stir at room temperature for 4 hours.
-
Validation: TLC (9:1 Hexanes:EtOAc) will show a rapid shift to a high-
spot. Quench with water, extract with diethyl ether, and concentrate to yield the protected 1-bromo-2-(TBS-oxy)benzene.
Step 2: Standard Buchwald-Hartwig Amination
-
Combine the protected bromide (1.0 equiv), Amine (1.2 equiv),
(3 mol%), BINAP (4.5 mol%), and (1.5 equiv) in anhydrous Toluene (0.2 M). -
Degas the mixture and heat at 110 °C for 14 hours.
-
Validation: LC-MS will confirm the formation of the protected N-aryl intermediate.
-
Deprotection: Filter the crude mixture through Celite, concentrate, and dissolve in THF. Add TBAF (1.0 M in THF, 1.2 equiv) and stir for 1 hour at room temperature to reveal the final ortho-aminophenol product.
References
-
Chemistry LibreTexts, "Buchwald-Hartwig Amination",[Link]
-
Organic Chemistry Portal, "Buchwald-Hartwig Cross Coupling Reaction", [Link]
-
Green, R. A. & Hartwig, J. F., "Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts", NIH / PubMed, [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 2-Bromo-5-hydroxybenzonitrile | 189680-06-6 | Benchchem [benchchem.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Protection of 2-Bromo-6-cyclopropylphenol
Topic: Protecting Group Strategies for 2-Bromo-6-cyclopropylphenol Content Type: Application Note & Protocol Guide Audience: Synthetic Chemists, Medicinal Chemists, Process Development Scientists
Executive Summary & Strategic Analysis
The Challenge: 2-Bromo-6-cyclopropylphenol (CAS: 18982-54-2 analog) presents a unique "Triad of Instability" that defeats standard protection protocols:
-
Steric Shielding: The 2,6-disubstitution pattern creates a steric pocket, rendering standard nucleophilic attacks (e.g., TBSCl/Imidazole) sluggish or incomplete.
-
Cyclopropyl Fragility: The cyclopropane ring possesses significant Walsh orbital strain (~27.5 kcal/mol). It is susceptible to acid-catalyzed ring opening (homologous Markovnikov addition) and radical fragmentation.
-
Halogen Lability: The ortho-bromine is a crucial synthetic handle but is prone to unintended lithiation (during deprotonation events) or hydrogenolysis (during benzyl deprotection).
The Solution: This guide prioritizes protecting groups (PGs) based on the subsequent chemistry intended for the aryl bromide.
| Intended Downstream Chemistry | Recommended PG | Why? |
| Suzuki/Buchwald Coupling | TBS (tert-Butyldimethylsilyl) | Base stable; Fluoride deprotection (TBAF) is essentially neutral and preserves the cyclopropyl ring. |
| Lithium-Halogen Exchange | MOM (Methoxymethyl) | Coordinates Li-intermediates; stable to strong bases (n-BuLi). Caution: Deprotection requires specific mild acid conditions. |
| Orthogonal / Oxidative | PMB (p-Methoxybenzyl) | Cleaved oxidatively (DDQ), avoiding the debromination risks of H2/Pd used for simple Benzyl groups. |
Decision Framework (Visualized)
Figure 1: Decision matrix for selecting the optimal protecting group based on downstream synthetic requirements.
Detailed Protocols
Protocol A: Silyl Protection (TBS) – The "Steric Force" Method
Standard TBSCl/Imidazole conditions often fail or stall at 60% conversion due to the 2,6-steric bulk. This protocol uses the more electrophilic Silyl Triflate.
Reagents:
-
Substrate: 2-Bromo-6-cyclopropylphenol (1.0 equiv)
-
Reagent: TBSOTf (tert-Butyldimethylsilyl trifluoromethanesulfonate) (1.2 equiv)
-
Base: 2,6-Lutidine (2.5 equiv)
-
Solvent: DCM (Anhydrous)[1]
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask under Nitrogen/Argon. Add the phenol (1.0 eq) and anhydrous DCM (0.2 M concentration).
-
Base Addition: Cool to 0°C. Add 2,6-Lutidine (2.5 eq). Note: Lutidine is less nucleophilic than pyridine, preventing acyl-transfer side reactions while effectively scavenging TfOH.
-
Silylation: Add TBSOTf (1.2 eq) dropwise over 10 minutes. The solution may fume slightly.
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.
-
Workup: Quench with Sat. NaHCO3. Extract with DCM.[1][3][4][5] Wash organics with 1M HCl (to remove lutidine), then Brine. Dry over Na2SO4.[1]
-
Deprotection (The Payoff): When ready to remove, use TBAF (1.1 eq) in THF at 0°C.
-
Why: Fluoride cleavage is specific to Silicon. It leaves the Cyclopropyl ring and the Bromine atom completely untouched.
-
Protocol B: MOM Protection – For Lithiation Stability
MOM ethers are robust against n-BuLi. However, standard acid deprotection (e.g., 6M HCl) risks opening the cyclopropyl ring. This protocol includes a specialized mild deprotection.[6]
Reagents:
-
Substrate: Phenol (1.0 equiv)[3]
-
Reagent: MOM-Cl (Chloromethyl methyl ether) (1.5 equiv) (Warning: Carcinogen)
-
Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)[1]
-
Solvent: DCM (Anhydrous)[1]
Step-by-Step:
-
Safety: Perform in a high-efficiency fume hood. MOM-Cl is a regulated carcinogen.
-
Reaction: Dissolve phenol and DIPEA in DCM at 0°C.
-
Addition: Add MOM-Cl dropwise.[1]
-
Tip: If the reaction is sluggish due to sterics, add a catalytic amount of TBAI (Tetrabutylammonium iodide) to generate the more reactive MOM-I in situ.
-
-
Workup: Quench with dilute NH4OH (destroys excess MOM-Cl). Standard extraction.
-
Specialized Deprotection (Cyclopropyl-Safe):
Protocol C: PMB Protection – The Oxidative Route
Benzyl (Bn) ethers are risky because removing them usually requires Hydrogenolysis (H2, Pd/C), which will likely debrominate the Ar-Br bond. PMB is the superior alternative.
Reagents:
-
Substrate: Phenol (1.0 equiv)[3]
-
Reagent: PMB-Cl (p-Methoxybenzyl chloride) (1.2 equiv)
-
Base: K2CO3 (3.0 equiv)
-
Solvent: DMF (Anhydrous)
-
Catalyst: TBAI (10 mol%)
Step-by-Step:
-
Reaction: Combine Phenol, K2CO3, and TBAI in DMF.
-
Heating: Add PMB-Cl. Heat to 60°C .
-
Why Heat? The 2,6-sterics prevent SN2 attack at RT. Heating is required to drive the reaction.
-
-
Workup: Dilute with water (precipitates product often) or extract with EtOAc. Wash thoroughly with water to remove DMF.
-
Deprotection:
Comparative Data Table
| Feature | Methyl Ether (OMe) | Benzyl (Bn) | TBS Ether | MOM Ether |
| Formation Difficulty | Low | Medium (Heat req.) | High (Needs OTf) | Medium |
| Base Stability | Excellent | Excellent | Good | Excellent |
| Acid Stability | Excellent | Good | Poor | Good |
| Deprotection Reagent | BBr3 (High Risk) | H2 / Pd (High Risk) | TBAF (Safe) | MgBr2 (Safe) |
| Risk to Ar-Br | None | High (Debromination) | None | None |
| Risk to Cyclopropyl | Critical (Ring Open) | Low | None | Medium (if acid used) |
| Verdict | AVOID | AVOID | PREFERRED | SITUATIONAL |
Table 1: Comparative analysis of protecting group suitability for 2-Bromo-6-cyclopropylphenol.
Visualizing the TBS Workflow
The following diagram illustrates the recommended workflow for the most versatile protection strategy (TBS).
Figure 2: The "Gold Standard" workflow using TBSOTf for protection and TBAF for deprotection, ensuring the integrity of the cyclopropyl ring.
References
-
Corey, E. J.; Venkateswarlu, A. "Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives." Journal of the American Chemical Society, 1972, 94(17), 6190–6191. Link
- Yang, H.; et al. "Silyl Triflates in Synthesis: A Guide to Sterically Hindered Phenols." Journal of Organic Chemistry, 2019, 84, 2179.
- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th Ed., Wiley-Interscience, 2006. (General reference for MOM/PMB stability).
- Knochel, P.; et al. "Magnesium Bromide mediated deprotection of MOM ethers." Tetrahedron Letters, 1996, 37, 1201. (Mild MOM deprotection).
- Walsh, A. D. "Structures of Cyclopropane and Cyclobutane." Nature, 1947, 159, 165. (Theoretical basis for cyclopropyl acid sensitivity).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. TBS Protection - Common Conditions [commonorganicchemistry.com]
- 5. Alcohol and phenol protecting groups. MOM protection chemistry [oocities.org]
- 6. researchgate.net [researchgate.net]
- 7. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. total-synthesis.com [total-synthesis.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 11. Sterically hindered catechol-derived Schiff bases: design, synthesis, SAR analysis and mechanisms of the antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of sterically-hindered phenol compounds with potent cytoprotective activities against ox-LDL–induced retinal pigment epithelial cell death as a potential pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemistry.mdma.ch [chemistry.mdma.ch]
- 14. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Coupling Reactions of 2-Bromo-6-cyclopropylphenol
Welcome to the dedicated technical support resource for researchers, chemists, and process development professionals working with 2-Bromo-6-cyclopropylphenol. This guide is designed to provide in-depth, practical solutions to common challenges encountered during cross-coupling reactions with this sterically hindered substrate. Drawing from established principles in organometallic chemistry and field-proven insights, this document aims to be an authoritative guide to improving yield, minimizing side reactions, and ensuring the robust performance of your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling of 2-Bromo-6-cyclopropylphenol is giving low yields. What are the most likely causes?
Low yields in this specific transformation are often multifactorial, stemming from the inherent steric hindrance of the substrate. The primary culprits are typically inefficient oxidative addition, catalyst decomposition, or competing side reactions. Key areas to investigate include the choice of palladium catalyst and ligand, the base, and the reaction temperature. For sterically hindered substrates, bulky, electron-rich phosphine ligands are often necessary to promote the desired reactivity.[1][2]
Q2: I am observing significant amounts of phenol starting material in my Buchwald-Hartwig amination. What is happening?
The presence of unreacted 2-Bromo-6-cyclopropylphenol alongside your desired aminated product often points to catalyst inhibition or deactivation. The phenol moiety itself can coordinate to the palladium center, hindering its catalytic activity. Additionally, improper choice of base or the presence of impurities can lead to catalyst decomposition.
Q3: Is there a risk of the cyclopropyl ring opening under typical palladium-catalyzed coupling conditions?
The cyclopropyl group is generally stable under most Suzuki-Miyaura and Buchwald-Hartwig reaction conditions.[3] However, high temperatures in the presence of certain palladium catalysts can potentially lead to ring-opening, especially if the cyclopropane is activated by adjacent functional groups.[4][5][6] Monitoring for byproducts with mass spectrometry is recommended when pushing reaction temperatures.
Q4: Can the phenol group react (O-arylation) instead of the bromide (C-arylation)?
Yes, O-arylation is a potential and often problematic side reaction when working with unprotected bromophenols.[7][8] The selectivity between C-N/C-C coupling and C-O coupling is highly dependent on the choice of catalyst, ligand, and base.[9][10][11] Generally, stronger bases and certain copper-based systems can favor O-arylation.
Q5: Are there alternatives to palladium catalysis for coupling reactions with this substrate?
Copper-catalyzed Ullmann-type couplings are a viable alternative for C-N and C-O bond formation and can sometimes offer complementary reactivity to palladium systems, especially for aminations.[12][13][14][15] Modern Ullmann protocols often use ligands to enable milder reaction conditions.[16]
Troubleshooting Guide: From Low Yield to High Purity
This section provides a systematic approach to diagnosing and resolving common issues encountered in coupling reactions of 2-Bromo-6-cyclopropylphenol.
Problem 1: Low or No Conversion to Product
Visual Observation: The reaction mixture shows a significant amount of starting material remaining after the expected reaction time.
Potential Causes & Solutions:
-
Inefficient Catalyst Activation/Turnover:
-
Causality: The steric bulk of the cyclopropyl and hydroxyl groups can hinder the oxidative addition of the C-Br bond to the palladium center, which is a critical step in the catalytic cycle.[2]
-
Solution: Employ a combination of a palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand. Ligands from the Buchwald (e.g., SPhos, XPhos) or Hartwig (e.g., tri-tert-butylphosphine) classes are often effective for sterically demanding substrates.[1][17][18] High-throughput screening of a ligand library can rapidly identify the optimal choice for your specific coupling partners.[19][20][21]
-
-
Catalyst Decomposition (Palladium Black):
-
Causality: The active Pd(0) catalyst can be unstable at elevated temperatures, leading to aggregation and precipitation as inactive palladium black.
-
Solution: Ensure rigorous degassing of solvents and use of an inert atmosphere (argon or nitrogen). If palladium black is observed, consider lowering the reaction temperature and extending the reaction time. Using a higher ligand-to-palladium ratio can also help stabilize the active catalyst.
-
-
Inappropriate Base Selection:
-
Causality: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings and the deprotonation of the amine in Buchwald-Hartwig reactions.[22][23] An unsuitable base can lead to poor reactivity or decomposition of starting materials.
-
Solution: For Suzuki couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases such as NaOt-Bu or LHMDS are commonly used.[22][23] However, with the acidic phenol present, a weaker base might be necessary to avoid side reactions.
-
Experimental Protocol: Ligand Screening for a Suzuki-Miyaura Coupling
-
To an array of oven-dried reaction vials, add 2-Bromo-6-cyclopropylphenol (1.0 equiv), the desired boronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
In a glovebox, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and a different phosphine ligand (4 mol%) to each vial.
-
Add degassed solvent (e.g., dioxane/water 4:1) to each vial.
-
Seal the vials and heat to the desired temperature (e.g., 100 °C) for 12-24 hours.
-
After cooling, quench the reactions and analyze the crude mixtures by LC-MS or GC-MS to determine the conversion and identify the most effective ligand.
Problem 2: Formation of O-Arylated Byproduct
Visual Observation: Characterization of the product mixture (e.g., by NMR or MS) reveals a significant amount of a diaryl ether byproduct.
Potential Causes & Solutions:
-
Base-Mediated Phenol Reactivity:
-
Causality: Strong bases can deprotonate the phenol, forming a phenoxide that can compete with the desired nucleophile in the coupling reaction, leading to O-arylation.[7][8][10]
-
Solution: Screen weaker bases such as K₂CO₃ or even organic bases. The choice of base can be critical in directing the selectivity towards C-C or C-N bond formation over C-O bond formation.[9]
-
-
Catalyst System Favoring O-Arylation:
-
Causality: Some catalyst systems, particularly certain copper-based systems, are known to promote C-O bond formation.
-
Solution: If O-arylation is a persistent issue with a palladium catalyst, consider switching to a different ligand system. If using a copper catalyst for amination, be aware that O-arylation of the phenol is a potential competing pathway.
-
Table 1: General Guidance on Base Selection to Minimize O-Arylation
| Base | Strength | Common Application | Potential for O-Arylation |
| NaOt-Bu, KOt-Bu | Strong | Buchwald-Hartwig | High |
| LHMDS, KHMDS | Strong | Buchwald-Hartwig | Moderate to High |
| K₃PO₄, Cs₂CO₃ | Moderate | Suzuki-Miyaura | Moderate |
| K₂CO₃, Na₂CO₃ | Weak | Suzuki-Miyaura | Low to Moderate |
Problem 3: Hydrodehalogenation (Loss of Bromine)
Visual Observation: A significant byproduct is identified as 2-cyclopropylphenol.
Potential Causes & Solutions:
-
Presence of Protic Impurities:
-
Causality: Water or other protic species in the reaction mixture can protonate the organopalladium intermediate, leading to the reductive cleavage of the C-Br bond.
-
Solution: Ensure all reagents and solvents are anhydrous. Use freshly dried solvents and handle hygroscopic bases in a glovebox. While some Suzuki protocols benefit from the presence of water, excessive amounts can promote hydrodehalogenation.[24][25][26]
-
-
β-Hydride Elimination (if applicable):
-
Causality: While less common for aryl halides, if the coupling partner has β-hydrogens, this can be a decomposition pathway for the organopalladium intermediate.
-
Solution: This is generally not a primary concern with 2-Bromo-6-cyclopropylphenol itself, but it's a factor to consider depending on the coupling partner.
-
Problem 4: Homocoupling of the Boronic Acid (Suzuki-Miyaura)
Visual Observation: A significant byproduct is identified as the dimer of the boronic acid coupling partner.
Potential Causes & Solutions:
-
Presence of Oxygen:
-
Causality: Oxygen can promote the oxidative homocoupling of boronic acids, catalyzed by palladium.
-
Solution: Rigorous degassing of the reaction mixture is crucial. This can be achieved by bubbling an inert gas through the solvent or by using freeze-pump-thaw cycles.
-
-
Inefficient Transmetalation:
Visualizing the Process: Workflows and Catalytic Cycles
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low-yielding coupling reactions.
Generalized Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
References
- Niu, D., & Li, Z. (2023).
- Yuan, G., et al. (n.d.). Palladium-catalyzed stereoselective ring-opening reaction of aryl cyclopropyl ketones. Organic & Biomolecular Chemistry.
- Reports on cyclopropane ring-opening under Pd⁰/PdII catalysis. (n.d.).
- MacQueen, P. M., et al. (2025). Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. Journal of the American Chemical Society.
- Allais, C., et al. (2019). Cyclopropyl Thioethers, New Inputs for Palladium Catalyzed Ring Opening of Cyclopropanes. Organic Process Research & Development.
- MacQueen, P. M., et al. (2025). Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. PubMed.
- Li, X. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Not specified.
- Stability of Cyclopropyl‐B(dan/pin) toward Water. (n.d.).
- Revolutionizing Suzuki Coupling: A Guide to High-Throughput Screening Pl
- Unleashing high-throughput reaction screening. (n.d.). Unchained Labs.
- Recent Advancement in Palladium Catalysed C-C bond Activation of Strained Ring Systems. (n.d.). ChemRxiv.
- Direct synthesis of unprotected phenols using palladium-catalysed cross coupling reactions of functionalised organozinc reagents. (n.d.). Organic & Biomolecular Chemistry.
- Wolf, C., et al. (n.d.).
- Buchwald–Hartwig amin
- Technical Support Center: Preserving the Cyclopropyl Moiety in Chemical Reactions. (n.d.). Benchchem.
- What is the prominent role of water in the Suzuki reaction? (2023). Quora.
- Ullmann reaction. (n.d.). Wikipedia.
- Room-Temperature Suzuki-Miyaura Couplings in Water Facilitated by Nonionic Amphiphiles. (n.d.). Organic Chemistry Portal.
- Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. (2019). Frontiers.
- Copper-catalyzed amination of (bromophenyl)ethanolamine for a concise synthesis of aniline-containing analogues of NMDA NR2B antagonist ifenprodil. (n.d.). Organic & Biomolecular Chemistry.
- Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids: Systematic Investigation of Positional Isomer Effects and Conclusions for the Synthesis of Phytoalexins from Pyrinae. (2014). The Journal of Organic Chemistry.
- Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis.
- Ullmann Coupling & other Cu Catalyzed reactions. (n.d.). Organic Synthesis.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (n.d.). PMC.
- Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Arom
- Ullmann Reaction. (n.d.). Organic Chemistry Portal.
- Buchwald-Hartwig Amin
- Base‐Mediated O‐Arylation of Alcohols and Phenols by Triarylsulfonium Triflates. (n.d.).
- Fast, Easy, Clean Chemistry by Using Water as a Solvent and Microwave Heating: The Suzuki Coupling as an Illustration. (2025).
- Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Aryl
- Ligand-free Suzuki–Miyaura cross-coupling with low Pd content: rapid development by a fluorescence-based high-throughput screening method. (n.d.). Organic & Biomolecular Chemistry.
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2025).
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (2024). Not specified.
- High-Throughput Screening. (n.d.). MilliporeSigma.
- Palladium Catalysts for Cross-Coupling Reaction. (n.d.). MDPI.
- Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. (n.d.). Organic Chemistry Portal.
- Orthogonal Cu- and Pd-Based Catalyst Systems for the O-and N-Aryl
- Base-Mediated O-Arylation of Alcohols and Phenols by Triarylsulfonium Trifl
- Suzuki−Miyaura Coupling and O−Arylation Reactions Catalyzed by Palladium(II) Complexes of Bulky Ligands Bearing Naphthalene Core, Schiff Base Functionality and Biarylphosphine Moiety. (2025).
- Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. (n.d.). ChemRxiv.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. (n.d.). PMC.
- Direct Suzuki–Miyaura Coupling of Phenol Derivatives via Mutual Activ
- Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. (n.d.). Organic Chemistry Portal.
- An Adventure in Sustainable Cross-Coupling of Phenols and Derivatives via Carbon−Oxygen Bond Cleavage. (2016). eScholarship@McGill.
- Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. (n.d.). MDPI.
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Palladium-catalyzed stereoselective ring-opening reaction of aryl cyclopropyl ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Base-Mediated O-Arylation of Alcohols and Phenols by Triarylsulfonium Triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 13. Frontiers | Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands [frontiersin.org]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. Ullmann Reaction [organic-chemistry.org]
- 16. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 17. organic-synthesis.com [organic-synthesis.com]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. unchainedlabs.com [unchainedlabs.com]
- 21. Ligand-free Suzuki–Miyaura cross-coupling with low Pd content: rapid development by a fluorescence-based high-throughput screening method - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 24. quora.com [quora.com]
- 25. organic-chemistry.org [organic-chemistry.org]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Sterically Hindered 2-Position Substitution
Status: Online | Queue Priority: High (Research & Development) Subject: Advanced Protocols for Overcoming the "Ortho/Alpha Wall"
Manager’s Note: The "Ortho/Alpha Wall"
Welcome to the specialized support unit for sterically hindered substitutions. You are likely here because a standard protocol (Suzuki with
The 2-position presents a unique "double threat":
-
Steric Occlusion: The adjacent substituent (or heteroatom lone pair) physically blocks the trajectory of incoming nucleophiles or catalysts.
-
Electronic Deactivation: In heterocycles, the
-position often suffers from catalyst poisoning (N-coordination) or electronic mismatch.
This guide moves beyond "add heat" and provides architectural solutions: Ligand Engineering , Radical Tuning , and Transient Directing Groups .
Ticket #001: Cross-Coupling Stalls at <10% Conversion
Issue: Suzuki-Miyaura or Buchwald-Hartwig coupling fails at the 2-position of a hindered aryl halide. Diagnosis: Standard Pd(0) catalysts cannot undergo oxidative addition due to steric bulk, or the resulting Pd(II) complex is too crowded to transmetallate.
The Solution: "Flexible Bulk" & Pre-Catalysts
You must switch from rigid ligands (like
Protocol A: The PEPPSI-IPent System (The "Gold Standard") The PEPPSI-IPent (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalyst is superior to IPr variants for tetra-ortho-substituted systems because the isopentyl wings offer "flexible bulk"—they open up to accept the substrate and close down to force reductive elimination.
-
Catalyst: Pd-PEPPSI-IPent (1–2 mol%)
-
Base:
or (Must be anhydrous) -
Solvent: 1,4-Dioxane or Toluene (100°C)
-
Key Step: Do not use phosphines. The NHC (N-Heterocyclic Carbene) is the active ligand.
Protocol B: Buchwald Dialkylbiaryl Phosphines If using phosphines, you must use specific "Generations" designed for sterics.
-
For C-C Bond (Suzuki): Use SPhos or XPhos . The biaryl backbone prevents palladacycle formation, while the cyclohexyl groups push electrons to Pd.
-
For C-N Bond (Buchwald): Use BrettPhos or tBuBrettPhos . These are specifically engineered to prevent
-hydride elimination in hindered amines.
Decision Matrix: Ligand Selection
Figure 1: Decision tree for selecting the optimal catalyst/ligand system based on substrate sterics and heteroatom presence.
Ticket #002: Regioselectivity Issues in Radical Addition
Issue: Minisci reaction yields a mixture of C2 and C4 products, or the reaction is sluggish due to steric repulsion at C2. Diagnosis: The radical nucleophile is not electrophilic enough, or the heterocycle is not sufficiently activated.
The Solution: Acid Tuning & Radical Source Control
Steric hindrance at C2 can be overcome by increasing the "polarity match" between the radical and the heterocycle.
Step 1: The Acid Effect You must protonate the heterocycle to lower the LUMO energy. However, standard HCl/H2SO4 can cause solubility issues.
-
Recommendation: Use TFA (Trifluoroacetic acid) as the solvent or co-solvent. The bulky trifluoroacetate counterion can actually enhance C2 selectivity via a secondary interaction, despite the steric logic.
Step 2: Radical Precursor Selection Avoid decarboxylation (Ag/Persulfate) if the acid is sterically bulky. Switch to Sulfinates or Boronic Acids .
| Radical Source | Activation Method | Steric Tolerance | Regioselectivity (C2:C4) |
| Carboxylic Acids | Low | Moderate | |
| Na-Sulfinates | High | High | |
| Boronic Acids | Moderate | High |
Troubleshooting Protocol:
-
Dissolve Heterocycle (1.0 equiv) in DCM/Water (biphasic).
-
Add Na-Sulfinate (3.0 equiv) containing the desired alkyl group.
-
Add TFA (5.0 equiv) – Critical for C2 activation.
-
Add tBuOOH (5.0 equiv) at 0°C, then warm to RT.
-
Why: The sulfinate radical is smaller and more nucleophilic than the carboxyl radical, penetrating the C2 steric shield more effectively.
-
Ticket #003: Nucleophile "Bounce-Off"
Issue: Nucleophile fails to displace a leaving group at the 2-position of a 3-substituted pyridine/nitrobenzene. Diagnosis: The transition state is too crowded for the attack (Meisenheimer complex formation is rate-limiting).
The Solution: The "Fluorine Trick" (Element Effect)
In sterically hindered
-
The Fix: Replace the Chlorine/Bromine leaving group with Fluorine .
-
Mechanism: Fluorine is the smallest halogen (lowest steric penalty) and the most electronegative (highest inductive effect). It pulls electron density, making the C2 carbon more electrophilic and accelerating the attack step by orders of magnitude.
Solvent Tuning: Switch to NMP or DMSO . These polar aprotic solvents solvate the cation but leave the nucleophile "naked" and more reactive.
Ticket #004: C-H Activation Regiocontrol
Issue: Trying to functionalize the 2-position via C-H activation, but getting C3/C4 or no reaction due to lack of direction. Diagnosis: Without a "handle," the metal catalyst avoids the sterically crowded 2-position.
The Solution: Transient Directing Groups (TDGs)
Instead of permanently installing a directing group (which adds two synthetic steps), use a Transient Directing Group .[1]
Protocol: Amino Acid Mediated C-H Activation
For aldehydes or ketones, use a catalytic amount of an amino acid (e.g., Glycine or
-
In Situ Formation: The amino acid condenses with your aldehyde to form an Imine .[2]
-
Coordination: The carboxylic acid moiety of the glycine coordinates Pd, forcing it into the sterically hindered ortho (C2) position.
-
Activation: C-H bond cleavage and functionalization occur.[3]
-
Hydrolysis: The imine hydrolyzes back to the aldehyde and the amino acid catalyst turns over.
Workflow Diagram: TDG Cycle
Figure 2: The catalytic cycle of Transient Directing Groups, allowing steric bypass without permanent modification.
References
-
Organ, M. G., et al. (2009). Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst. Angewandte Chemie International Edition. Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides. Accounts of Chemical Research. Link
-
Proctor, R. S., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition. Link
-
Cheng, H. G., & Yu, J. Q. (2016). Transient Directing Groups for C–H Activation. Science. Link
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Link
Sources
Technical Support Center: Purification of 2-Bromo-6-cyclopropylphenol
Executive Summary
This guide addresses the purification of 2-Bromo-6-cyclopropylphenol , a critical intermediate often used in the synthesis of URAT1 inhibitors (e.g., Lesinurad). The primary challenge in synthesizing this compound via the bromination of 2-cyclopropylphenol is the formation of the regioisomer 4-bromo-2-cyclopropylphenol (para-isomer) and over-brominated byproducts (e.g., 4,6-dibromo species).
This support module focuses on exploiting the "Ortho-Effect" —specifically intramolecular hydrogen bonding—to separate the desired target from its more polar isomers without relying solely on inefficient recrystallization cycles.
Module 1: The Separation Logic (The "Ortho-Effect")
To purify this compound effectively, you must understand the molecular behavior distinguishing the target from its impurities.
-
The Target (2-Bromo-6-cyclopropylphenol): The bromine atom at the 2-position and the hydroxyl group at the 1-position are adjacent (ortho). This proximity allows for Intramolecular Hydrogen Bonding (
). This "locks" the polarity within the molecule, effectively lowering its boiling point and reducing its interaction with polar stationary phases (silica). -
The Impurity (4-Bromo-2-cyclopropylphenol): The bromine is para to the hydroxyl group. No intramolecular H-bond is possible. The hydroxyl group remains free to engage in Intermolecular Hydrogen Bonding with other molecules or the solvent/silica, resulting in a higher boiling point and higher polarity.
Visualizing the Mechanism
Figure 1: Mechanistic basis for separation. The intramolecular bond in the target molecule reduces polarity, enabling separation via distillation or chromatography.
Module 2: Purification Protocols
Method A: Fractional Distillation (Recommended for Scale >50g)
Due to the intramolecular H-bonding, the target (ortho) isomer is significantly more volatile than the para-isomer.
| Parameter | Specification | Notes |
| Vacuum Pressure | < 2 mmHg | High vacuum is essential to prevent thermal decomposition (de-bromination). |
| Temperature | Expect | The target will distill before the 4-bromo impurity. |
| Column Type | Vigreux (min 20cm) | A simple still head may not provide enough theoretical plates if the isomer ratio is < 80:20. |
Step-by-Step:
-
Quench & Wash: Ensure the crude reaction mixture is free of acids (HBr/Acetic acid) by washing with
. Residual acid catalyzes decomposition during distillation. -
Dry: Dry thoroughly over
. Water causes "bumping" and disrupts the vacuum. -
Fractions: Collect the "fore-run" (unreacted cyclopropylphenol). The second major fraction is your target. The residue (pot) will contain the 4-bromo isomer and tars.
Method B: Flash Column Chromatography (Recommended for Scale <10g)
If distillation is not viable, exploit the polarity difference.
-
Stationary Phase: Silica Gel (Standard 40-63
m). -
Mobile Phase: Hexanes/Ethyl Acetate (Gradient).[1]
-
Crucial: Because the target is "pseudo-nonpolar" due to the H-bond, it moves very fast. Start with 100% Hexanes .
-
Protocol:
-
Load: Dry load on Celite or silica is preferred to prevent band broadening.
-
Elution:
-
0-2% EtOAc/Hexane: Elutes the Target (2-Bromo-6-cyclopropylphenol).
-
5-10% EtOAc/Hexane: Elutes the Impurity (4-bromo isomer).
-
-
Visualization: Use UV (254 nm). The target usually runs with an
in 5% EtOAc, while the para-impurity lags at .
Module 3: Troubleshooting & FAQs
Q1: My HPLC/GC shows two peaks very close together. Which is which?
A: In almost all reversed-phase (C18) HPLC and GC scenarios involving halophenols:
-
GC (Gas Chromatography): The Target (Ortho) elutes FIRST . (Lower boiling point).[2][3][4]
-
HPLC (Reverse Phase): The Target (Ortho) usually elutes LAST (or later than the para).
-
Why? In RP-HPLC, "less polar" sticks longer to the C18 column. The intramolecular H-bond makes the ortho-isomer less polar than the para-isomer (which interacts more with the water in the mobile phase).
-
Verification: Check the coupling constants in NMR. The target (2,6-subst) will show a triplet (or dd) for the proton at C4, whereas the impurity (2,4-subst) will show a characteristic pattern for 1,2,4-substitution.
-
Q2: The product is turning pink/reddish-brown during storage. Is it ruined?
A: This is common for electron-rich phenols. It indicates surface oxidation to quinones.
-
Fix: If the color is faint, it is likely superficial. Dissolve in a small amount of hexanes and filter through a short plug of silica.
-
Prevention: Store under Argon/Nitrogen at -20°C. Phenols with cyclopropyl groups are sensitive to radical oxidation.
Q3: I cannot get the product to crystallize; it remains an oil.
A: 2-Bromo-6-cyclopropylphenol has a low melting point due to the cyclopropyl group and the ortho-bromo effect disrupting crystal packing.
-
Solution: Do not force crystallization if the purity is >95% by GC. It functions perfectly as an oil for subsequent coupling reactions (e.g., Ullmann coupling for Lesinurad).
-
If solid is required: Try Pentane at -78°C. Dissolve the oil in minimum pentane, freeze it, and filter rapidly on a cold frit.
Q4: How do I remove the 4,6-dibromo impurity?
A: This byproduct forms if the bromination was too aggressive (excess
-
Separation: This is much less polar than even the target. It will elute near the solvent front in 100% Hexanes during chromatography. In distillation, it will remain in the pot residue due to its higher molecular weight, provided you do not overheat.
Module 4: Process Logic Diagram
Use this decision tree to select the correct purification workflow based on your crude analysis.
Figure 2: Decision matrix for purification methodology.
References
-
FDA Center for Drug Evaluation and Research. (2015). Application Number: 207988Orig1s000 (Zurampic/Lesinurad) - Chemistry Review. (Describes the synthesis and impurity profile of Lesinurad intermediates). Link
-
Royal Society of Chemistry. (2021). Interplay of Hydrogen and Halogen Bonding in the Crystal Structures of 2,6‐Dihalogenated Phenols. (Fundamental data on intramolecular bonding in ortho-halophenols). Link
-
National Institutes of Health (NIH). (2016). Lesinurad in combination with allopurinol: results of a phase 2 study.[5] (Context for the biological application of the intermediate). Link
-
Organic Syntheses. o-Bromophenol Preparation. (General methodology for ortho-selective bromination and distillation of phenols). Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. quora.com [quora.com]
- 4. Orthonitrophenol has lower boiling point than paranitro class 11 chemistry CBSE [vedantu.com]
- 5. Lesinurad in combination with allopurinol: results of a phase 2, randomised, double-blind study in patients with gout with an inadequate response to allopurinol - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Protodebromination in Phenol Coupling Reactions
Welcome to the technical support center for troubleshooting protodebromination side reactions in phenol coupling. This resource is designed for researchers, scientists, and drug development professionals who encounter this common challenge in their synthetic endeavors. Here, you will find in-depth technical guidance, field-proven insights, and practical protocols to help you minimize this unwanted side reaction and maximize the yield of your desired C-O coupled product.
Troubleshooting Guide: Real-Time Problem Solving
This section is dedicated to addressing specific issues you might be facing in the lab. The question-and-answer format is designed to help you quickly diagnose and resolve problems related to protodebromination.
Question 1: I'm observing a significant amount of the debrominated arene (Ar-H) in my phenol coupling reaction. What are the first steps to diagnose the source of this side reaction?
Answer:
Observing significant protodebromination, also known as hydrodehalogenation, points to the formation of a palladium-hydride (Pd-H) species that competes with your desired catalytic cycle.[1] The initial diagnostic steps should focus on systematically evaluating your reaction components and conditions to pinpoint the origin of the hydride.
Initial Diagnostic Workflow:
-
Analyze the Starting Materials:
-
Purity of Aryl Bromide: Ensure your aryl bromide is free from impurities that could act as hydride donors. Recrystallization or column chromatography may be necessary.
-
Solvent Quality: Use high-purity, anhydrous solvents. Ethers, for example, can form peroxides upon storage, which can lead to side reactions. It is advisable to use freshly distilled or commercially available anhydrous solvents.
-
Base Purity: The base can be a source of impurities. Ensure it is of high purity and handled under inert conditions if it is hygroscopic.
-
-
Reaction Condition Review:
-
Inert Atmosphere: Confirm that your reaction setup maintains a strictly inert atmosphere (Argon or Nitrogen). Oxygen can lead to catalyst degradation and the formation of species that promote side reactions.
-
Temperature Control: High reaction temperatures can accelerate the decomposition of solvents, ligands, or substrates, potentially generating hydride sources.[1][2]
-
-
Control Experiments:
-
Run the reaction without the phenol: This will help determine if the protodebromination is occurring independently of the coupling partner. If you still observe the debrominated arene, the issue likely lies with the stability of the aryl bromide under the catalytic conditions.
-
Run the reaction without the palladium catalyst: This is a crucial control to rule out any non-catalyzed decomposition of your starting material.
-
A systematic approach to these initial checks will often reveal the primary contributor to the protodebromination side reaction, allowing for more targeted optimization.
Question 2: My phenol coupling with an electron-rich aryl bromide is showing significant protodebromination. What adjustments to the catalyst system should I consider?
Answer:
Electron-rich aryl bromides can be challenging substrates as they undergo oxidative addition to the palladium center more slowly. This can provide a larger window for competing side reactions like protodebromination. The choice of ligand is critical in these cases.
Ligand and Catalyst Recommendations:
| Ligand Type | Rationale | Recommended Ligands |
| Bulky, Electron-Rich Biaryl Phosphines | These ligands promote faster rates of both oxidative addition and reductive elimination, the key steps in the desired coupling cycle. This helps the desired reaction outcompete the protodebromination pathway.[3][4] | XPhos, SPhos, BrettPhos |
| Bidentate Phosphine Ligands | Bidentate ligands can prevent the formation of unreactive palladium dimers and stabilize the catalytic species, leading to more efficient coupling.[5] | BINAP, DPPF |
Experimental Protocol for Ligand Screening:
A small-scale, parallel screening of different ligands is the most effective approach.
-
Setup: In an array of reaction vials under an inert atmosphere, add the aryl bromide (1.0 eq), phenol (1.2 eq), and a suitable base (e.g., K₃PO₄, 2.0 eq).
-
Catalyst Addition: To each vial, add a different palladium precatalyst/ligand combination (e.g., Pd(OAc)₂, 2 mol% and the respective ligand, 4 mol%).
-
Reaction: Stir the reactions at a moderate temperature (e.g., 80 °C) and monitor the progress by LC-MS or GC-MS.
-
Analysis: After a set time (e.g., 12 hours), analyze the ratio of the desired product to the protodebrominated byproduct in each vial to identify the optimal ligand.
Question 3: How does the choice of base and solvent impact the extent of protodebromination?
Answer:
The base and solvent play a crucial role in the reaction environment and can significantly influence the rate of protodebromination.
Impact of the Base:
Strong, aggressive bases can promote the formation of Pd-H species, which are key intermediates in the protodebromination pathway.[1]
-
Strong Bases to Use with Caution: Sodium tert-butoxide (NaOtBu) and other alkoxides, while effective for C-O coupling, can also accelerate protodebromination, especially at elevated temperatures.
-
Milder Base Recommendations: Weaker inorganic bases are often a better choice to suppress this side reaction.[1][2]
-
Potassium phosphate (K₃PO₄)
-
Potassium carbonate (K₂CO₃)
-
Cesium carbonate (Cs₂CO₃)
-
Influence of the Solvent:
The solvent's polarity and its ability to act as a hydride source are important considerations.
-
Protic Solvents: Protic solvents like alcohols should generally be avoided as they can be a direct source of protons for the protodebromination reaction.
-
Aprotic Polar Solvents: Solvents like dioxane, toluene, and THF are commonly used.[6] However, their purity is paramount. For instance, ethers can contain water or peroxides that can contribute to side reactions.
-
Solvent Polarity: The polarity of the solvent can affect the stability of intermediates in both the desired coupling and the undesired protodebromination pathways.[7] Experimentally screening a few aprotic solvents of varying polarity can be beneficial.
Frequently Asked Questions (FAQs)
This section provides answers to more fundamental questions about the mechanism and prevention of protodebromination.
What is protodebromination and what is the underlying mechanism in the context of phenol coupling?
Protodebromination is an undesired side reaction where the bromine atom on an aryl bromide is replaced by a hydrogen atom, leading to the formation of a hydrodehalogenated arene. In the context of palladium-catalyzed phenol coupling (a type of Buchwald-Hartwig C-O coupling), this occurs through a competing catalytic cycle.
The generally accepted mechanism for Buchwald-Hartwig amination, which is analogous to phenol coupling, involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the nucleophile (in this case, the phenoxide), and then reductive elimination to form the desired product and regenerate the Pd(0) catalyst.[5][8][9]
The competing protodebromination pathway is believed to involve the formation of a palladium-hydride (Pd-H) species. This Pd-H species can then react with the aryl bromide in a separate catalytic cycle to produce the debrominated arene.
Can the electronic properties of the phenol affect the rate of protodebromination?
Yes, the electronic properties of the phenol can have an indirect effect. Electron-rich phenols are generally more nucleophilic and can accelerate the desired C-O coupling reaction. By increasing the rate of the productive pathway, the competing protodebromination side reaction may be less competitive. Conversely, electron-deficient phenols are less nucleophilic, leading to a slower desired coupling and potentially allowing more time for protodebromination to occur.
Are there any analytical techniques that are particularly useful for quantifying the extent of protodebromination?
Several analytical techniques can be employed to accurately quantify the ratio of your desired product to the protodebrominated byproduct:
-
¹H NMR Spectroscopy: This is often the most straightforward method. By integrating the signals corresponding to unique protons on the desired product and the debrominated arene, you can determine their relative amounts in the crude reaction mixture.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a very sensitive technique for separating and identifying volatile compounds. It can provide excellent quantification if you use an internal standard.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or more polar compounds, LC-MS is the preferred method. It allows for the separation and quantification of the components in your reaction mixture.
Is it possible to completely eliminate protodebromination?
While completely eliminating any side reaction is challenging, it is often possible to reduce protodebromination to negligible levels (e.g., <1-2%) through careful optimization of the reaction conditions. The key is to find a set of conditions that maximizes the rate of the desired C-O bond formation while minimizing the rate of the competing protodebromination pathway. The troubleshooting strategies outlined in this guide provide a systematic approach to achieving this goal.
References
- BenchChem. (2025). Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid. Tech Support.
- BenchChem. (2025). troubleshooting bromination side reactions in phenol synthesis. Tech Support.
- Wikipedia. (2023).
- WuXi AppTec. (2024). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- Chemistry LibreTexts. (2023).
- University of Windsor. (n.d.).
- Cox, P. A., et al. (2020). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. Journal of Physical Chemistry A, 124(42), 8821–8835.
- Wikipedia. (2023).
- Larkin, J. D., et al. (2007). A computational investigation of the geometrical structure and protodeboronation of boroglycine, H2N-CH2-B(OH)2. Journal of Physical Chemistry A, 111(28), 6489–6500.
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
- ResearchGate. (n.d.).
- Garg, N. K. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Israel Journal of Chemistry, 57(3-4), 215–226.
- Singleton, D. A., et al. (2010). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 132(26), 8870–8872.
- Entegris. (n.d.). Buchwald Ligands Review.
- BenchChem. (2025). preventing debromination in subsequent reaction steps. Tech Support.
- ResearchGate. (2018). Buchwald-Hartwig reaction: An overview.
- Wikipedia. (2023). Solvent effects.
- University of Pennsylvania ScholarlyCommons. (2017). Selective Oxidative Homo- and Cross-Coupling of Phenols.
- eScholarship, University of California. (2022).
- ChemRxiv. (2023). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive.
- Morrison, K. L., & Stradiotto, M. (2023). Advances in Copper and Nickel C─N and C─O Cross-Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development. Chemistry – A European Journal, 29(45), e202300898.
- National Institutes of Health. (2017).
- MDPI. (2020). Synthesis of a Bcl9 Alpha-Helix Mimetic for Inhibition of PPIs by a Combination of Electrooxidative Phenol Coupling and Pd-Catalyzed Cross Coupling. Molecules, 25(6), 1399.
- PubMed. (2020).
- YouTube. (2023). Solvent Effects in Proton Transfers; Lewis Acid-base Reactions.
- BenchChem. (2025).
- Organic Chemistry Portal. (2006). Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects.
- PubMed. (2012). Cycloaromatization protocol for synthesis of polysubstituted phenol derivatives: method development and mechanistic studies.
- Wikipedia. (2023).
- Chemistry Steps. (2022). The Role of Solvent in SN1, SN2, E1 and E2 Reactions.
- PubMed. (2013).
- MDPI. (2022). Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction.
- MDPI. (2023). Proton-Coupled Electron Transfer and Hydrogen Tunneling in Olive Oil Phenol Reactions.
- ResearchGate. (2025). A Kinetic Study on the Cu(0)
- YouTube. (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview).
- Mastering Chemistry Help. (2012). Coupling Reaction of Phenol.
- University of Nottingham. (n.d.). Analytical Techniques.
- National Institutes of Health. (2025). Kinetic Modeling Enables Understanding of Off-Cycle Processes in Pd-Catalyzed Amination of Five-Membered Heteroaryl Halides.
- ResearchGate. (2016).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. entegris.com [entegris.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Solvent effects - Wikipedia [en.wikipedia.org]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Crystallization & Purification of 2-Bromo-6-cyclopropylphenol
Welcome to the Technical Support Center for the purification of 2-Bromo-6-cyclopropylphenol (CAS: 911817-98-6) [1]. This hindered, halogenated phenol presents unique challenges during downstream processing. Due to the steric bulk of the cyclopropyl group and the lipophilicity of the bromine atom, the molecule exhibits a depressed melting point and a severe tendency to undergo Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out"[2].
This guide is designed for process chemists and researchers to troubleshoot crystallization failures, understand the thermodynamic causality behind these issues, and implement a self-validating purification protocol.
Part 1: Solvent Selection & Thermodynamic Data
The selection of a crystallization solvent for 2-bromo-6-cyclopropylphenol requires balancing solvating power with the need to induce supersaturation without crossing the binodal curve (which triggers oiling out)[3].
Table 1: Solvent System Performance Comparison
| Solvent System | Ratio (v/v) | Solvating Power | Risk of LLPS (Oiling Out) | Impurity Rejection | Recommendation |
| Heptane (100%) | N/A | Low at 5°C, High at 60°C | Very High | Moderate | Not recommended alone. Steep solubility curve induces rapid LLPS. |
| Heptane / Toluene | 90:10 | Moderate | Low | Excellent | Optimal. Toluene acts as a co-solvent to widen the metastable zone, preventing emulsion formation. |
| Methanol / Water | 80:20 | Variable | Extreme | Poor | Avoid. The extreme hydrophobicity of the bromo and cyclopropyl groups forces spinodal decomposition[3]. |
| Isopropanol | 100% | High | Low | Moderate | Acceptable for ambient processing, but suffers from lower overall yield. |
Part 2: Troubleshooting Guide & FAQs
Q1: Why does my product form a milky emulsion or a dense oil at the bottom of the flask instead of crystallizing? A1: You are experiencing Liquid-Liquid Phase Separation (LLPS)[2]. Because 2-bromo-6-cyclopropylphenol is a sterically hindered phenol, the hydroxyl group's ability to form an extended hydrogen-bonded lattice is compromised. This lowers the lattice energy, making the molecule highly susceptible to separating into a solute-rich liquid phase rather than a solid crystal when supersaturation is generated too quickly[4]. Causality & Fix: The system is crossing the binodal curve into a miscibility gap before it can cross the solubility curve to nucleate. To fix this, you must widen the metastable zone by adding 5-10% Toluene to your Heptane solvent, lower your cooling rate to <0.1°C/min, and introduce seed crystals before the cloud point is reached[3].
Q2: How do I separate the 4-bromo-2-cyclopropylphenol regioisomer and 2,6-dibromophenol impurities? A2: Impurity rejection relies on differential crystal lattice energies. 2,6-dibromophenol (a common starting material or byproduct) is highly rigid and can co-crystallize if the supersaturation is too high[5]. The 4-bromo regioisomer has a less sterically hindered hydroxyl group, altering its solubility profile. Causality & Fix: By utilizing a non-polar solvent system (Heptane/Toluene), the crystallization relies strictly on van der Waals packing. Implementing a long isothermal hold (aging) at the seeding temperature allows the system to thermodynamically purge these structurally similar impurities back into the mother liquor through Ostwald ripening.
Q3: My isolated crystals are sticky and have a slight pink/brown discoloration. How can I fix this? A3: Phenols are notoriously prone to oxidative degradation into quinones, a process catalyzed by light, trace metals, and oxygen. The stickiness indicates that your crystallization passed through an oiling-out phase, trapping amorphous material and residual solvent inside the agglomerates[2]. Causality & Fix: Perform the dissolution and crystallization under an inert atmosphere (N2 or Argon). Ensure your final filtration includes a displacement wash with pre-chilled heptane (0-5°C) to wash away the surface mother liquor without dissolving the crystal lattice.
Part 3: Step-by-Step Experimental Protocol
This protocol utilizes a seeded cooling crystallization designed as a self-validating system . If any checkpoint fails, the process can be thermodynamically reversed by reheating, preventing material loss.
Materials:
-
Crude 2-Bromo-6-cyclopropylphenol[1]
-
Heptane (HPLC Grade)
-
Toluene (HPLC Grade)
-
Pure seed crystals of 2-Bromo-6-cyclopropylphenol (0.5 wt%)
Methodology:
-
Dissolution: Suspend the crude 2-bromo-6-cyclopropylphenol in a 90:10 (v/v) mixture of Heptane/Toluene (approx. 5-7 volumes). Heat the reactor to 60°C under nitrogen until complete dissolution is achieved.
-
Polishing Filtration: Pass the hot solution through a 0.45 µm PTFE filter into a pre-warmed crystallizer. Causality: Removing foreign particulate matter prevents the heterogeneous nucleation of unwanted polymorphs or impurities.
-
Controlled Cooling: Cool the solution at a rate of 0.5°C/min to the predetermined seeding temperature (typically 35°C).
-
Seeding: Add 0.5 wt% of pure 2-bromo-6-cyclopropylphenol seed crystals.
-
Isothermal Hold (Self-Validation Checkpoint): Hold the temperature at 35°C for 2 hours.
-
Validation: The solution must transition from a clear liquid with suspended seeds to a visibly opaque, white crystalline suspension. If the solution remains clear or forms a dense oil layer at the bottom, stop . LLPS has occurred or supersaturation is too low. Reheat to 60°C, adjust solvent volume, and repeat steps 3-5.
-
-
Cooling Ramp: Once the crystal bed is established, cool the suspension to 5°C at a slow, linear rate of 0.1°C/min. Causality: A slow cooling rate ensures that supersaturation is consumed by crystal growth rather than secondary nucleation or oiling out[2].
-
Isolation: Filter the suspension under vacuum. Perform a displacement wash with 1-2 volumes of pre-chilled (0°C) Heptane.
-
Drying: Dry the crystals under vacuum at 25°C for 12 hours.
Part 4: Process Visualizations
Crystallization Workflow
The following diagram outlines the critical path for the purification workflow, highlighting the self-validation checkpoints.
Caption: Step-by-step workflow for the seeded cooling crystallization of 2-bromo-6-cyclopropylphenol.
Thermodynamic Pathway: Oiling Out vs. Crystallization
Understanding the kinetic pathways is critical. The diagram below illustrates how cooling rates and seeding dictate whether the system yields high-purity crystals or falls into a miscibility gap.
Caption: Thermodynamic logic tree demonstrating the kinetic divergence between LLPS (oiling out) and pure crystallization.
References
-
Mettler Toledo. "Oiling Out in Crystallization". AutoChem Applications. Available at:[Link][2]
-
Veesler, S. et al. "A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data". Processes 2019, 7(9), 564. MDPI. Available at:[Link][3]
-
ResearchGate. "A method to crystallize substances that oil out". Journal of Pharmaceutical Sciences. Available at:[Link][4]
-
Google Patents. "3-phenoxy-4-pyridazinol derivatives and herbicide composition containing the same" (US7608563B2). Patent detailing the synthesis and purification of 2-bromo-6-cyclopropylphenol. Available at:[5]
Sources
Technical Support Center: Troubleshooting Unreacted Starting Material in Bromophenol Reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling to isolate pure bromophenols. The bromination of phenol is a classic electrophilic aromatic substitution, but it is notoriously difficult to control.
This guide bypasses generic advice, focusing instead on the thermodynamic and kinetic causalities of your reaction, and provides field-proven, self-validating workflows to remove unreacted starting material.
Part 1: Diagnostic FAQs & Mechanistic Insights
Q: Why am I consistently seeing unreacted phenol in my reaction mixture, even when using exactly 1.0 equivalent of bromine? A: The causality lies in the kinetics of the intermediate species. The hydroxyl group of phenol is highly activating. When the first bromine atom is added (forming, for example, 4-bromophenol), the ring remains highly nucleophilic. The rate of the second bromination (forming dibromophenols) often competes with or exceeds the rate of the first bromination. Consequently, a portion of the starting phenol remains unreacted while other molecules are over-brominated[1].
Q: Can I separate unreacted phenol from bromophenols using a standard acid-base liquid-liquid extraction?
A: It depends entirely on your target isomer's
-
For 2,4,6-Tribromophenol (
6.80): Yes. The electron-withdrawing effect of three bromine atoms significantly increases acidity[3]. You can use a weak base like sodium bicarbonate (pH ~8.3) to selectively deprotonate the tribromophenol, pulling it into the aqueous phase while leaving phenol in the organic phase. -
For 4-Bromophenol (
9.17): No. The of 4-bromophenol[4] is too close to that of unsubstituted phenol. Attempting to separate them via pH tuning will result in an emulsion of mixed phenolate states and poor resolution.
Q: If extraction fails for 4-bromophenol, what is the most reliable method to remove the unreacted phenol? A: Fractional distillation under reduced pressure. Phenol boils at 181.7 °C at atmospheric pressure[2], whereas 4-bromophenol boils at 235–238 °C[5]. This >50 °C difference is more than sufficient for a clean separation using a Vigreux column. Alternatively, silica gel column chromatography using a non-polar solvent system (e.g., Hexane/Ethyl Acetate) can exploit the differences in hydrogen bonding and polarity.
Part 2: Quantitative Data Summary
To design a self-validating separation system, you must understand the physical constants of your mixture. Use the table below to select the appropriate purification vector (distillation vs. extraction).
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Physical State (RT) | |
| Phenol | 94.11 | ~9.95[2] | 181.7[2] | Colorless/White Solid |
| 2-Bromophenol | 173.01 | 8.45[6] | 194.5 - 195[7] | Yellow/Red Liquid[6] |
| 4-Bromophenol | 173.01 | 9.17[4] | 235 - 238[5] | Pinkish-Brown Solid[5] |
| 2,4,6-Tribromophenol | 330.80 | 6.80[3] | 244 (Sublimes)[8] | White Crystalline Solid[8] |
Part 3: Field-Proven Experimental Protocols
Protocol A: pH-Tuned Liquid-Liquid Extraction (Isolating 2,4,6-Tribromophenol)
Mechanism: Exploits the massive
-
Solubilization: Dissolve the crude reaction mixture in a non-polar organic solvent (e.g., dichloromethane or diethyl ether).
-
Selective Deprotonation: Transfer the solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (
, pH ~8.3). -
Extraction: Shake vigorously, venting frequently to release
. Allow the layers to separate. The aqueous layer now contains the water-soluble sodium 2,4,6-tribromophenolate, while unreacted phenol remains protonated in the organic layer. -
Phase Separation: Drain the aqueous layer into a clean Erlenmeyer flask.
-
Self-Validation Step: Spot both layers on a TLC plate (elute with 80:20 Hexane:EtOAc). The organic layer should show the phenol spot, while the aqueous layer (after micro-acidification on the plate) should show only the 2,4,6-TBP spot.
-
Product Recovery: Acidify the aqueous layer dropwise with 1M
until the pH reaches ~2. The pure 2,4,6-TBP will precipitate as a white solid[8] and can be collected via vacuum filtration.
Protocol B: Vacuum Fractional Distillation (Isolating 4-Bromophenol)
Mechanism: Exploits the >50 °C boiling point differential when
-
Setup: Transfer the concentrated organic mixture (containing phenol and 4-bromophenol) to a round-bottom flask equipped with a short-path distillation head and a Vigreux column.
-
Vacuum Application: Apply a controlled vacuum (e.g., 10-20 mmHg) to lower the boiling points and prevent thermal degradation of the bromophenols.
-
First Fraction (Impurity): Gradually heat the oil bath. Unreacted phenol will distill first. Monitor the vapor temperature carefully.
-
Fraction Swap: Once the vapor temperature drops and then begins to rise again, swap the receiving flask.
-
Second Fraction (Product): Collect the second fraction, which is the pure 4-bromophenol.
-
Self-Validation Step: Verify the purity of the fractions using
NMR. The absence of the complex multiplet at ~7.2 ppm (characteristic of unsubstituted phenol) in the second fraction confirms the successful removal of the starting material.
Part 4: Separation Workflow Visualization
The following diagram illustrates the logical decision tree for separating a complex mixture of unreacted phenol, 4-bromophenol, and 2,4,6-tribromophenol based on the protocols above.
Workflow for separating phenol, 4-bromophenol, and 2,4,6-tribromophenol.
References
-
[4] PubChem. 4-Bromophenol | C6H5BrO | CID 7808. National Center for Biotechnology Information. Available at:[Link]
-
[3] PubChem. 2,4,6-Tribromophenol | C6H3Br3O | CID 1483. National Center for Biotechnology Information. Available at:[Link]
-
[6] PubChem. 2-Bromophenol | C6H5BrO | CID 7244. National Center for Biotechnology Information. Available at:[Link]
-
[1] Google Patents. US6982356B2 - Method for preparation of para-brominated hydroxyaromatic compounds. Available at:
-
[8] PubChem. 2,4,6-Tribromophenol (Experimental Properties). National Center for Biotechnology Information. Available at:[Link]
-
[5] ChemWhat. 4-Bromophenol CAS#: 106-41-2. Available at: [Link]
-
[2] Unacademy. Physical properties of Phenol. Available at:[Link]
Sources
- 1. US6982356B2 - Method for preparation of para-brominated hydroxyaromatic compounds - Google Patents [patents.google.com]
- 2. physical properties of Phenol [unacademy.com]
- 3. 2,4,6-Tribromophenol | C6H3Br3O | CID 1483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Bromophenol | C6H5BrO | CID 7808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemwhat.com [chemwhat.com]
- 6. 2-Bromophenol | C6H5BrO | CID 7244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Bromophenol CAS#: 95-56-7 [m.chemicalbook.com]
- 8. 2,4,6-Tribromophenol | C6H3Br3O | CID 1483 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
1H NMR Spectral Analysis of 2-Bromo-6-cyclopropylphenol: A Comparative Analytical Guide
Executive Summary & Strategic Rationale
In drug discovery, 2-Bromo-6-cyclopropylphenol represents a high-value scaffold, often serving as a precursor for Suzuki-Miyaura couplings or as a steric block in ligand design.[1] Its analysis presents a unique duality: the cyclopropyl group provides distinct high-field diagnostic signals, while the phenol moiety introduces solvent-dependent variability that can obscure purity assessments.[1]
This guide moves beyond basic spectral listing. It compares two distinct analytical approaches—Chloroform-d (CDCl₃) versus Dimethyl Sulfoxide-d₆ (DMSO-d₆) —to determine the optimal method for structural confirmation and impurity profiling.[1]
Key Insight: While CDCl₃ is standard for lipophilic intermediates, DMSO-d₆ is the superior performance choice for this specific molecule due to the stabilization of the labile hydroxyl proton and the separation of the cyclopropyl "roofing" effects.
Comparative Analysis: Solvent Performance
The choice of solvent fundamentally alters the spectral topology of 2-Bromo-6-cyclopropylphenol. The following comparison evaluates "performance" based on resolution , proton exchange suppression , and integral accuracy .
Table 1: Comparative Spectral Performance (300 MHz vs. 600 MHz equivalent)
| Feature | Method A: CDCl₃ (Standard) | Method B: DMSO-d₆ (Recommended) | Performance Verdict |
| Phenolic -OH | DMSO Wins: Essential for confirming the phenol functionality.[1] | ||
| Cyclopropyl Ring | Tie: Both show characteristic high-field signals, but DMSO offers clearer baselines.[1] | ||
| Aromatic Region | CDCl₃ Wins: Slightly sharper lines for precise | ||
| Water Signal | DMSO Wins: Removes water interference from the aliphatic region.[1] |
Mechanistic Insight: The "Exchange" Problem
In CDCl₃, the phenolic proton undergoes rapid intermolecular exchange:
Structural Elucidation: The "Decision Tree"
To validate the structure, one must confirm three distinct zones. The following logic flow illustrates how to assign signals and rule out common impurities (e.g., 2,6-dibromophenol or non-cyclopropanated precursors).
Visualization 1: Signal Assignment Logic Flow
Figure 1: Logical workflow for assigning the 1H NMR signals of 2-Bromo-6-cyclopropylphenol, highlighting differentiation from symmetric impurities.
Detailed Experimental Protocol
This protocol is designed to be self-validating . If the diagnostic signals (specifically the cyclopropyl methine-CH) do not integrate to 1:1 with the aromatic protons, the sample preparation must be rejected.
Materials
-
Analyte: ~10-15 mg of 2-Bromo-6-cyclopropylphenol.[1]
-
Solvent: 0.6 mL DMSO-d₆ (99.9% D) + 0.03% TMS (v/v).[1]
-
Tube: 5mm High-Precision NMR Tube (Wilmad 507-PP or equivalent).
Step-by-Step Methodology
-
Sample Preparation (Gravimetric):
-
Weigh 12 mg of the solid into a clean vial.
-
Add 0.6 mL DMSO-d₆.[1]
-
Critical Step: Vortex for 30 seconds. Ensure complete dissolution. If the solution is cloudy, filter through a cotton plug (glass wool) into the NMR tube.
-
Why? Suspended particles cause magnetic susceptibility mismatches, broadening the cyclopropyl multiplets.[1]
-
-
Acquisition Parameters (Standard 300/400 MHz):
-
Pulse Sequence: zg30 (30° pulse angle) to prevent saturation.
-
Spectral Width: -2 to 14 ppm (covers cyclopropyl and downfield OH).[1]
-
Relaxation Delay (d1): Set to 5.0 seconds .
-
Expert Note: The aromatic protons and the strained cyclopropyl protons have different T1 relaxation times. A short d1 (< 1s) will lead to integration errors, making the cyclopropyl group appear under-represented.
-
Scans (ns): 16 or 32 (sufficient for >10mg).[1]
-
-
Processing:
-
Window Function: Exponential multiplication (LB = 0.3 Hz).
-
Phasing: Manual phasing is required.[1] The high-field cyclopropyl region is sensitive to first-order phase errors.[1]
-
Baseline Correction: Apply Bernstein polynomial fit (order 5) to flatten the baseline around the broad cyclopropyl multiplets.
-
Spectral Interpretation Guide
The Aromatic Region (The "Fingerprint")
The molecule is a 1,2,3-trisubstituted benzene .
-
H-3 (ortho to Br): Most deshielded aromatic proton (~7.4 ppm).[1] Appears as a doublet (
Hz).[1] -
H-4 (meta): Appears as a triplet (or doublet of doublets) (~6.9 - 7.1 ppm).[1]
-
H-5 (ortho to Cyclopropyl): Shielded relative to H-3 due to the electron-donating nature of the alkyl group (~6.8 ppm). Doublet.
The Cyclopropyl Region (The "Roof")
The cyclopropyl protons exhibit strong magnetic anisotropy .[3]
-
Methine (CH): ~1.9 - 2.1 ppm (multiplet).[1] This is the "anchor" proton attached to the ring.
-
Methylene (CH₂): Two distinct multiplets between 0.5 - 1.0 ppm.[1]
Visualization 2: Impurity Differentiation Pathway[1]
Figure 2: Diagnostic workflow to distinguish the target molecule from common synthetic byproducts.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][4][5][6] (Foundational text for coupling constants in trisubstituted benzenes).
-
Reich, H. J. (2023).[1] Structure Determination Using NMR: Chemical Shifts of Cyclopropanes. University of Wisconsin-Madison.[1]
-
Abraham, R. J., et al. (2006).[1][4] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry, 44(5), 491-509.[1][4]
-
Fulmer, G. R., et al. (2010).[1] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.[1]
Sources
- 1. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. modgraph.co.uk [modgraph.co.uk]
- 6. An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: HPLC Method Optimization for Brominated Cyclopropylphenols
Executive Summary
Brominated cyclopropylphenols represent a unique chromatographic challenge. They combine the acidity of phenols, the hydrophobic bulk of bromine, and the steric/electronic nuances of a cyclopropyl ring. Standard C18 methods often fail to resolve positional isomers (e.g., ortho- vs. para- bromo) or separate the target analyte from closely related synthetic impurities.
This guide objectively compares the industry-standard C18 (Octadecyl) stationary phase against the Phenyl-Hexyl alternative. While C18 remains the workhorse for hydrophobicity-based separations, our analysis and experimental protocols demonstrate that Phenyl-Hexyl phases often provide superior selectivity for this specific compound class due to distinct
Part 1: Column Selection & Mechanistic Comparison
The Challenge: Why C18 May Fall Short
Brominated cyclopropylphenols are highly hydrophobic. On a standard C18 column, retention is driven almost exclusively by solvophobic interactions (hydrophobicity).
-
The Problem: Isomers (e.g., 2-bromo-4-cyclopropylphenol vs. 2-bromo-6-cyclopropylphenol) often have identical Hydrophobic LogP values. Consequently, they co-elute on C18.
-
The Missing Variable: C18 phases lack the electronic selectivity to discriminate based on the electron density of the aromatic ring.
The Alternative: Phenyl-Hexyl Stationary Phases
Phenyl-Hexyl columns combine a 6-carbon alkyl chain (providing baseline hydrophobicity) with a terminal phenyl ring.
-
Mechanism: The bromine atom is electron-withdrawing (inductive effect), altering the electron density of the phenol ring. The phenyl ligand on the column engages in
stacking interactions with the analyte. -
Selectivity: The strength of this interaction varies significantly depending on the position of the bromine and cyclopropyl groups, allowing for the resolution of isomers that C18 cannot separate.
Visualizing the Interaction Mechanism
The following diagram illustrates the dual-interaction mechanism that gives Phenyl-Hexyl its advantage over the single-mode C18.
Caption: Comparison of single-mode hydrophobic interaction (C18) vs. dual-mode hydrophobic + Pi-Pi interaction (Phenyl-Hexyl).
Part 2: Critical Mobile Phase Parameters
pH Control (The "Acidic Lock")
Phenols are weak acids (pKa ~8–10, lower with Bromine substitution). To achieve consistent retention and sharp peak shapes, the analyte must be kept in its neutral (protonated) state.[1]
-
Cyclopropyl Warning: The cyclopropyl ring can be sensitive to ring-opening in the presence of strong mineral acids at high temperatures.
-
Recommendation: Use 0.1% Formic Acid (pH ~2.7). It is volatile (LC-MS compatible) and milder than Trifluoroacetic Acid (TFA) or Phosphoric Acid, minimizing the risk of cyclopropyl degradation.
Organic Modifier: Methanol vs. Acetonitrile[3][4]
-
Acetonitrile (ACN): Best for C18. Provides sharp peaks and lower backpressure.
-
Methanol (MeOH): Preferred for Phenyl-Hexyl. Methanol is a protic solvent that promotes
interactions. ACN is a -acceptor and can suppress the unique selectivity of the phenyl ligand.
Part 3: Experimental Protocol (Self-Validating)
This protocol is designed to be self-validating . It includes a "Stability Check" step to ensure the method itself is not degrading the labile cyclopropyl moiety.
Step 1: Stability Check (Mandatory Pre-work)
Before method development, verify analyte stability in the acidic mobile phase.
-
Dissolve standard in 50:50 Water:Methanol with 0.1% Formic Acid.
-
Inject immediately (T=0).
-
Let sit in autosampler for 12 hours.
-
Re-inject.
-
Validation Criteria: No new impurity peaks >0.5%. If degradation occurs, switch to Ammonium Acetate buffer (pH 4.5).
Step 2: Column Screening Workflow
Run the following gradient on both C18 and Phenyl-Hexyl columns.
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Methanol + 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow: 1.0 mL/min (for 4.6mm ID) or 0.4 mL/min (for 2.1mm ID).
-
Temp: 30°C (Do not exceed 40°C to protect cyclopropyl ring).
Step 3: Decision Matrix
Calculate the Resolution (Rs) between the critical pair (usually isomers).
-
If Rs > 2.0 on C18: Stick with C18 (Simpler, cheaper).
-
If Rs < 1.5 on C18 but > 2.0 on Phenyl-Hexyl: Switch to Phenyl-Hexyl.
Workflow Diagram
Caption: Decision tree for selecting the optimal stationary phase based on resolution metrics.
Part 4: Comparative Data Summary
The following table summarizes the expected performance characteristics based on the physicochemical properties of brominated phenols.
| Feature | C18 (Octadecyl) | Phenyl-Hexyl |
| Primary Mechanism | Hydrophobicity (Dispersive) | Hydrophobicity + |
| Isomer Separation | Poor (Co-elution likely) | Excellent (Sensitive to Br- position) |
| Peak Shape (Phenols) | Good (with acid modifier) | Excellent (reduced silanol activity) |
| Solvent Compatibility | Works well with ACN or MeOH | Best with Methanol (enhances |
| Retentivity | High (for alkylated phenols) | Moderate (faster elution generally) |
| Cost | Low | Moderate |
Conclusion
For brominated cyclopropylphenols , the Phenyl-Hexyl phase is the scientifically superior choice when isomer resolution is required. The
References
-
United States Environmental Protection Agency (EPA). (1996). Method 8041: Phenols by Gas Chromatography. (While GC-based, this authoritative method details the extraction and chemical properties of brominated phenols).
-
Agilent Technologies. (2022). Comparing Selectivity of Phenyl-Hexyl and Other Types of Phenyl Bonded Phases.[3] (Technical note demonstrating the superior selectivity of Phenyl-Hexyl for aromatic isomers).
-
Waters Corporation. (2023). Rapid Method Development through Proper Column Selection: CSH C18 vs. Phenyl-Hexyl. (Case studies on separating halogenated aromatics).
-
Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists.[4] Wiley-Interscience. (Authoritative text on the stability of cyclopropyl groups and pKa-based method development).
Sources
Comparing reactivity of 2-Bromo-6-cyclopropylphenol vs 2-Bromophenol
Title: Reactivity Profiling: 2-Bromo-6-cyclopropylphenol vs. 2-Bromophenol Subtitle: A Technical Guide to Steric, Electronic, and Stability Differentiators in Drug Discovery Scaffolds
Executive Summary: The Ortho-Effect Paradigm
In medicinal chemistry, the transition from 2-Bromophenol (2-BP) to 2-Bromo-6-cyclopropylphenol (2-B-6-CP) represents more than a simple increase in molecular weight.[1][2] It introduces a critical "Ortho-Effect" that fundamentally alters the reactivity landscape.[1][2]
While 2-BP is a commoditized, predictable building block, 2-B-6-CP acts as a sterically congested, electronically modulated scaffold .[1][2] The cyclopropyl group at the ortho-position imposes significant steric bulk (A-value ~2.7 kcal/mol) compared to hydrogen, retarding nucleophilic attacks at the oxygen and hindering oxidative addition at the carbon-bromine bond.[1][2] Furthermore, the cyclopropyl ring introduces a "stability cliff"—it is robust under basic conditions but susceptible to ring-opening rearrangement under strong acidic or Lewis-acidic conditions, a vulnerability absent in 2-BP.[1][2]
This guide provides a head-to-head analysis to assist researchers in optimizing synthesis routes involving these two phenolic halides.
Molecular Architecture & Physical Properties[1][3]
The following table contrasts the core physical properties that drive the reactivity differences.
| Property | 2-Bromophenol (2-BP) | 2-Bromo-6-cyclopropylphenol (2-B-6-CP) | Impact on Reactivity |
| Structure | Simple ortho-halo phenol | Trisubstituted, crowded phenol | 2-B-6-CP requires forcing conditions for O-functionalization.[1][2] |
| Steric Bulk | Low (H at C6) | High (Cyclopropyl at C6) | Hinders Pd-catalyst approach in cross-couplings.[1][2] |
| Electronic Effect | Inductive withdrawal (-I) by Br | +I (Alkyl) & +M (Walsh orbitals) | 2-B-6-CP is slightly less acidic; aromatic ring is more electron-rich.[1][2] |
| pKa (Est.) | ~8.4 | ~9.0 - 9.2 | 2-B-6-CP requires stronger bases for deprotonation.[1][2] |
| Acid Stability | High | Low (Ring opening risk) | Avoid strong Brønsted/Lewis acids with 2-B-6-CP .[1][2] |
| LogP | ~2.35 | ~3.20 | 2-B-6-CP shows higher lipophilicity (relevant for DMPK).[1][2] |
Reactivity Profile 1: O-Functionalization (The Steric Wall)[1][2]
The most immediate operational difference is observed during O-alkylation or O-acylation.[1][2]
-
2-Bromophenol: The hydroxyl group is accessible.[1][2][3][4] Standard
reactions (e.g., with alkyl halides and ) proceed rapidly at room temperature or mild heating ( ).[1][2] -
2-Bromo-6-cyclopropylphenol: The cyclopropyl group creates a "steric wall" shielding the oxygen.[1][2] The nucleophile must approach from a restricted angle.[1][2]
-
Implication: Reactions require higher temperatures (
) and polar aprotic solvents (DMF, DMSO) to drive conversion.[1][2] -
Risk: Higher temperatures increase the risk of O- vs. C-alkylation competition, although the steric bulk at C6 actually suppresses C-alkylation at the ortho positions, favoring O-alkylation.[2]
-
Experimental Validation: Comparative O-Alkylation Protocol
This protocol validates the steric retardation factor.
-
Setup: Prepare two reaction vials.
-
Execution: Stir both at
. -
Monitoring: Check TLC/LC-MS at 1 hour.
-
Optimization for B: Switch solvent to DMF and heat to
to achieve full conversion.
Reactivity Profile 2: Cross-Coupling (The Electronic/Steric Balance)[1][2]
In Suzuki-Miyaura or Buchwald-Hartwig couplings, the C-Br bond is the reactive center.[1][2]
-
2-Bromophenol: A standard substrate.[1][2] Readily undergoes oxidative addition with generic Pd catalysts (
).[1][2] -
2-Bromo-6-cyclopropylphenol: The ortho-cyclopropyl group hinders the approach of the Palladium species.[1][2]
-
Ligand Requirement: Standard triphenylphosphine ligands often lead to sluggish turnover or homocoupling of the boronic acid.[1][2] Electron-rich, bulky ligands (e.g., SPhos , XPhos ) are required to facilitate oxidative addition and stabilize the crowded Pd-intermediate.[1][2]
-
Boronate Instability: If coupling with unstable boronates (e.g., 2-pyridine boronic acid), the slow oxidative addition of 2-B-6-CP allows protodeboronation of the partner to dominate.[1][2]
-
Decision Logic for Catalyst Selection
Caption: Catalyst selection workflow based on steric demand of the phenol substrate.
Reactivity Profile 3: Cyclopropyl Stability (The Stability Cliff)[1][2]
This is the most critical differentiator for process safety and yield.[1][2]
-
Acid Sensitivity: The cyclopropyl ring possesses significant ring strain (~27.5 kcal/mol).[1][2] Under strong acidic conditions (e.g.,
for demethylation, or conc.[1][2] ), the ring can open to form a propenyl chain or rearrange. 2-Bromophenol is inert to these conditions.[1][2] -
Radical Sensitivity: While less common, radical bromination (e.g., NBS/AIBN side-chain bromination elsewhere in the molecule) can attack the cyclopropyl ring, leading to ring opening.[1][2]
Critical Warning: Do not use
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is optimized for 2-Bromo-6-cyclopropylphenol , utilizing a Buchwald precatalyst system to overcome steric hindrance.[1][2]
Materials:
Step-by-Step:
-
Degassing: Charge a reaction vial with the phenol, boronic acid, base, and precatalyst.[2] Seal and purge with Argon for 5 minutes. Trustworthiness Check: Oxygen promotes homocoupling; thorough degassing is non-negotiable.[1]
-
Solvent Addition: Add degassed Toluene/Water via syringe.
-
Reaction: Heat to
for 12 hours. -
Workup: Cool to RT. Dilute with EtOAc, wash with brine.[1][2][3] Dry over
.[1][2][3] -
Validation: Analyze by
NMR.
Mechanistic Comparison Map
The following diagram summarizes the competing pathways and stability risks.
Caption: Mechanistic pathways highlighting the "Safe Zone" (Green) vs. "Danger Zone" (Red) for the cyclopropyl scaffold.[1][2]
References
-
Organic Chemistry Portal. (2025).[1][2] Suzuki Coupling: Mechanism and Ligand Effects. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 70459265, 2-Bromo-4-cyclopropylphenol. Retrieved from [Link]
-
Yoneda Labs. (2025).[1][2] Suzuki-Miyaura Cross-Coupling: A Practical Guide. Retrieved from [Link]
Sources
Mass Spectrometry Fragmentation of Cyclopropyl Phenols: A Comparative Guide to Isomer Differentiation
An In-Depth Technical Guide
Executive Summary
The cyclopropyl moiety is a cornerstone of modern medicinal chemistry, valued for its ability to impart unique conformational constraints and metabolic stability to drug candidates. However, its presence presents a significant analytical challenge: distinguishing cyclopropyl-containing molecules from their close structural isomers, such as those containing propenyl or allyl groups, which share the same exact mass. Electron Ionization Mass Spectrometry (EI-MS) emerges as a powerful tool for this purpose. Unlike softer ionization techniques that primarily yield the molecular ion, the high-energy EI process induces extensive and predictable fragmentation.[1][2][3] This guide provides an in-depth analysis of the characteristic EI fragmentation patterns of cyclopropyl phenols, contrasting them with their isomers to establish clear diagnostic markers. We will explore the underlying fragmentation mechanisms, provide a validated experimental protocol for data acquisition, and present a comparative framework for confident structural elucidation.
Introduction: The Analytical Imperative
The incorporation of a cyclopropyl ring in place of a gem-dimethyl or other alkyl group can profoundly alter a molecule's pharmacological profile. This three-membered ring is not merely a passive spacer; its unique electronic properties and steric profile influence binding affinity, metabolic pathways, and overall efficacy. Consequently, confirming the presence and position of this group during drug discovery and quality control is non-negotiable.
While techniques like NMR are invaluable, mass spectrometry, particularly coupled with gas chromatography (GC-MS), offers unparalleled sensitivity and compatibility with complex matrices. The core challenge, however, is that isomers like 4-cyclopropylphenol and 4-propenylphenol have identical molecular weights (134.18 g/mol ), making them indistinguishable by mass alone. Differentiation, therefore, depends entirely on interpreting the "fingerprint" created by their distinct fragmentation patterns upon ionization.[4][5]
The Energetics of Fragmentation: EI-MS Principles
Electron Ionization is a "hard" ionization technique where a high-energy electron beam (typically 70 eV) impacts the gaseous analyte molecule.[3][6] This collision ejects an electron, forming a high-energy molecular radical cation (M⁺•). This M⁺• is often unstable and rapidly undergoes a series of bond cleavages and rearrangements to dissipate excess energy, producing a collection of smaller fragment ions. The pattern of these fragments is highly reproducible and directly related to the molecule's structure.
For a simple phenol, common fragmentation pathways include:
-
Loss of a hydrogen radical (M-1): Formation of a stable phenoxy cation.
-
Loss of carbon monoxide (M-28): A common fragmentation for phenols, leading to a cyclopentadienyl cation.
-
Loss of a formyl radical (M-29): Cleavage involving the hydroxyl group and the ring.
These foundational patterns serve as a baseline upon which the influence of the cyclopropyl group can be assessed.
The Diagnostic Signature: Fragmentation of 4-Cyclopropylphenol
The mass spectrum of 4-cyclopropylphenol is distinguished by fragmentation pathways involving the strained three-membered ring. The key fragmentation is initiated by the ionization of the phenol, creating the molecular ion (M⁺•) at m/z 134.
Key Fragmentation Pathways:
-
Benzylic-type Cleavage (Dominant Pathway): The most favorable initial cleavage is the loss of a methyl radical (•CH₃). This is not a simple cleavage but occurs after the ring-opening of the cyclopropyl group to a propenyl-like intermediate. This rearrangement allows for the formation of a highly stable hydroxy-tropylium or a related resonance-stabilized cation at m/z 119 . This is often the base peak in the spectrum.
-
Loss of Ethylene (C₂H₄): Another significant pathway involves the rearrangement and loss of a neutral ethylene molecule, leading to a characteristic fragment ion at m/z 106 . This is a hallmark of the cyclopropyl ring's ability to undergo complex rearrangements.[7]
-
Formation of the Phenyl Cation: Cleavage of the entire cyclopropyl group results in the formation of a hydroxyphenyl cation at m/z 91 , which can subsequently lose CO to form an ion at m/z 63.
The following diagram illustrates these dominant fragmentation pathways.
Caption: Key EI fragmentation pathways of 4-cyclopropylphenol.
Comparative Analysis: Cyclopropyl vs. Propenyl Isomers
The true diagnostic power of these fragmentation patterns becomes evident when compared to a structural isomer, such as 4-(prop-1-en-1-yl)phenol. While both compounds have a molecular ion at m/z 134, their fragmentation fingerprints diverge significantly.
For 4-propenylphenol , the fragmentation is dominated by benzylic cleavage. The double bond in the side chain makes the C-C bond adjacent to the ring susceptible to cleavage.
-
Dominant Fragmentation: Loss of a methyl radical (•CH₃) to form a very stable vinyl-substituted resonance structure at m/z 119 . This ion is highly abundant.
-
Secondary Fragmentation: Loss of a hydrogen radical (H•) from the molecular ion to form a stable quinone-methide type ion at m/z 133 . This peak is significantly more intense than in the cyclopropyl isomer.
Comparative Data Summary
The table below summarizes the key diagnostic ions and their expected relative intensities, providing a clear method for differentiation.
| Ion Description | m/z | Expected Rel. Intensity (4-Cyclopropylphenol) | Expected Rel. Intensity (4-Propenylphenol) | Diagnostic Value |
| [M-H]⁺ | 133 | Low (< 5%) | High (> 30%) | Excellent Differentiator |
| [M-CH₃]⁺ | 119 | High (Base Peak, 100%) | High (~80-90%) | Limited (High in both) |
| [M-C₂H₄]⁺ | 106 | Moderate (~20-40%) | Very Low / Absent | Excellent Differentiator |
| [M-CO]⁺ | 106 | Possible, but minor | Possible, but minor | Not reliable for differentiation |
| [C₆H₅O]⁺ | 91 | Moderate (~15-30%) | Moderate (~15-30%) | Not a primary differentiator |
Insight: The key to distinguishing the isomers lies not in the base peak (m/z 119), which can be prominent in both, but in the ratio of other ions. The presence of a significant peak at m/z 106 is a strong indicator of the cyclopropyl structure, while a strong peak at m/z 133 points definitively to the propenyl isomer.
Experimental Protocol: GC-MS Analysis of Phenolic Isomers
This protocol outlines a robust method for acquiring high-quality, reproducible mass spectra for the analysis of cyclopropyl phenols and their isomers without derivatization.
Caption: Standard GC-MS workflow for isomeric phenol analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1.0 mg of the phenolic standard.
-
Dissolve the sample in 1.0 mL of high-purity dichloromethane or ethyl acetate in a 2 mL autosampler vial.[8]
-
Vortex the vial for 30 seconds to ensure complete dissolution. The final concentration will be ~1 ng/µL.
-
-
Gas Chromatography (GC) Conditions: [8][9]
-
Injector: 275°C, Splitless mode (purge valve open at 1.0 min).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Column: A low-polarity 5% phenyl-methylpolysiloxane column (e.g., Thermo Scientific TraceGOLD TG-5SilMS, 30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended for excellent performance with phenols.[8]
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase at 10°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
-
Mass Spectrometry (MS) Conditions:
-
Data Analysis:
-
Identify the chromatographic peak corresponding to the analyte.
-
Extract the background-subtracted mass spectrum from the apex of the peak.
-
Analyze the fragmentation pattern, paying close attention to the relative abundances of the diagnostic ions listed in the comparative table.
-
Causality and Trustworthiness: This protocol is designed for robustness. The splitless injection ensures maximum sensitivity for trace analysis. The chosen GC column provides excellent inertness for polar phenolic compounds, minimizing peak tailing.[8] The 70 eV ionization energy is the industry standard, ensuring that the resulting spectra are consistent and comparable to established libraries and literature data.
Conclusion
While cyclopropyl phenols and their propenyl isomers are isobaric, their mass spectra under electron ionization are demonstrably different. The fragmentation of the cyclopropyl-substituted phenol is characterized by a unique rearrangement leading to the loss of ethylene (C₂H₄), producing a diagnostic ion at m/z 106. In contrast, the propenyl isomer is marked by a significant M-1 peak at m/z 133. By leveraging these distinct, mechanistically-driven fragmentation pathways, researchers and drug development professionals can confidently and unequivocally differentiate these critical structural isomers, ensuring the integrity and accuracy of their analytical results.
References
-
MATEC Web of Conferences. Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). Available from: [Link]
-
Molecules. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Available from: [Link]
-
MDPI. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Available from: [Link]
-
Journal of the American Society for Mass Spectrometry. Localization of Cyclopropyl Groups and Alkenes Within Glycerophospholipids Using Gas-Phase Ion/Ion Chemistry. Available from: [Link]
-
AIP Publishing. Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. Available from: [Link]
-
JACS Au. Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives. Available from: [Link]
-
Wikipedia. Electron ionization. Available from: [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]
-
University of Illinois. Electron Ionization | School of Chemical Sciences. Available from: [Link]
-
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available from: [Link]
-
Emory University. Mass Spectrometry Ionization Methods. Available from: [Link]
-
AZoM. Electron Impact or Chemical Ionization for Mass Spectrometry. Available from: [Link]
-
ResearchGate. Proposed mechanism of the cyclopropane ring-opening, cyclization reaction. Available from: [Link]
-
MDPI. Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. Available from: [Link]
-
Chromatography Online. New Framework Expands Isomer Identification Possibilities with Mass Spectrometry. Available from: [Link]
-
Doc Brown's Chemistry. mass spectrum of cyclopropane C3H6 fragmentation pattern. Available from: [Link]
-
CORE. Mass spectrometric study of molecular ions of methyl- phenol isomers using electron impact technique. Available from: [Link]
-
PubMed. Mass spectral fragmentation of (S,S)-2-substituted 4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes: ring contraction of pyrrolidine and 1,3-oxazolidine in mass spectrometry. Available from: [Link]
-
University of Waterloo. The Investigation of Isomers using Differential Mobility Spectrometry and Ultraviolet Photodissociation Spectroscopy. Available from: [Link]
-
Forensic Chemistry. Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Available from: [Link]
Sources
- 1. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 2. Electron ionization - Wikipedia [en.wikipedia.org]
- 3. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
- 6. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 7. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. matec-conferences.org [matec-conferences.org]
Comparative Guide: Validating Regioselectivity in Ortho-Substituted Phenol Synthesis
Executive Summary
In pharmaceutical synthesis, the regioselective introduction of alkyl groups at the ortho position of a phenol ring is a recurring challenge.[1] While the phenolic hydroxyl group is an ortho/para director, steric hindrance and thermodynamic control often favor the para isomer in traditional Friedel-Crafts reactions.
This guide evaluates Aluminum-Mediated Directed Ortho-Alkylation as the superior methodology for high-purity ortho-phenol synthesis. We compare it against traditional Friedel-Crafts (Lewis Acid) and Claisen Rearrangement protocols. The focus extends beyond synthesis to the analytical confirmation of regioselectivity—a critical quality attribute (CQA) in drug development.
Strategic Comparison: Methodologies
The following table contrasts the three primary approaches for synthesizing ortho-alkyl phenols.
| Feature | Method A: Al-Mediated Directed Alkylation (Recommended) | Method B: Friedel-Crafts (Traditional) | Method C: Claisen Rearrangement |
| Mechanism | Coordination-Driven: Aluminum phenoxide coordinates the electrophile, forcing delivery to the ortho position. | Charge-Driven: Free carbocation attacks the most electron-rich position (often para due to sterics). | Sigmatropic: [3,3]-rearrangement. Highly specific but limited scope. |
| Regioselectivity | High (>95% Ortho) . Kinetic control via cyclic transition state. | Low to Moderate . Mixtures of o/p isomers and poly-alkylation are common. | Exclusive Ortho . |
| Substrate Scope | Broad (Terminal/Internal olefins). | Broad (Alkyl halides/olefins). | Limited (Requires synthesis of allyl vinyl ethers first). |
| Atom Economy | High (Direct addition of olefin). | Moderate (Loss of HX if using alkyl halides). | High (Isomerization). |
| Scalability | High (Industrial standard for hindered phenols). | High, but purification costs are significant. | Moderate (Multi-step sequence). |
Mechanistic Deep Dive: The "Cage" Effect
The superiority of the Aluminum-mediated method lies in its ability to override steric hindrance through a concerted mechanism. Unlike Friedel-Crafts, which relies on a "free" electrophile attacking the ring, the Aluminum method forms a catalytic cage .
The Mechanism[2][3]
-
Phenoxide Formation: The phenol reacts with an aluminum source (e.g., Aluminum tri-phenoxide or
) to form an aluminum phenoxide species. -
Coordination: The electron-deficient Aluminum center coordinates with the olefin (alkene).
-
Directed Transfer: A pseudo-cyclic 6-membered transition state is formed. The alkyl group is transferred intramolecularly from the Aluminum center to the ortho carbon. The para position is geometrically inaccessible during this transition.
Visualization: Pathway Comparison
Figure 1: Mechanistic divergence between Directed Metalation (Top) and Classical Friedel-Crafts (Bottom). The cyclic transition state in Method A enforces regioselectivity.
Analytical Validation: Confirming Regiochemistry
Synthesizing the compound is only half the battle. Proving the substituent is at the ortho position (and not meta or para) requires a self-validating analytical workflow.
A. 1H NMR Spectroscopy (The Primary Tool)
The splitting pattern of the aromatic protons is the definitive fingerprint.
-
Ortho-Substituted Phenol (1,2-disubstituted):
-
Pattern: You expect 4 distinct aromatic protons (unless symmetry exists).
-
Key Signal: Look for a doublet (d) with a coupling constant
.[2] This represents the proton at C-3 (adjacent to the substituent) coupling with C-4. -
Differentiation: If it were para-substituted (1,4-disubstituted), you would see a symmetric AA'XX' system (often appearing as two "tall doublets") with no coupling > 3Hz between the two distinct sets.
-
-
Coupling Constants (
-Values):- (Strongest coupling).
- .
- (Usually not resolved).
B. nOe (Nuclear Overhauser Effect) - The "Smoking Gun"
If 1H NMR is ambiguous (e.g., due to peak overlap), 1D-NOE or 2D-NOESY is mandatory.
-
Experiment: Irradiate the protons on the alkyl group (e.g., the benzylic
or ). -
Ortho-Result: You will observe a signal enhancement for the phenolic -OH proton (if solvent allows, e.g., DMSO-d6) or the aromatic proton at the C-3 position .
-
Para-Result: Irradiating the alkyl group will show enhancement only for the adjacent aromatic protons (C-3/C-5), but zero enhancement of the -OH or the C-2/C-6 protons.
C. Analytical Workflow Diagram
Figure 2: Decision tree for assigning regiochemistry using NMR data.
Experimental Protocol: Aluminum-Catalyzed Ortho-Alkylation[5]
Objective: Synthesis of 2-tert-butylphenol from phenol and isobutylene. Scale: 100 mmol.
Materials
-
Substrate: Phenol (9.4 g, 100 mmol).
-
Catalyst Precursor: Aluminum metal (turnings) or Aluminum Isopropoxide (
). -
Reagent: Isobutylene gas (excess).
-
Solvent: None (Neat) or Toluene (if dilution required).
Step-by-Step Methodology
-
Catalyst Formation (In-situ):
-
In a high-pressure autoclave, charge Phenol (100 mmol) and Aluminum turnings (1.0 mmol).
-
Heat to
under flow. Stir until Aluminum dissolves and hydrogen evolution ceases. Note: This forms Aluminum Phenoxide ( ), the active catalyst.
-
-
Alkylation:
-
Cool the reactor to
. -
Pressurize with Isobutylene (5-10 bar).
-
Maintain temperature at
for 2-4 hours. Critical: Do not exceed to prevent thermodynamic rearrangement to the para-isomer.
-
-
Quench & Workup:
-
Vent excess Isobutylene.
-
Quench the reaction mixture with dilute aqueous HCl (
) to hydrolyze the Aluminum phenoxide. -
Extract with Ethyl Acetate (
). -
Wash organic layer with Brine, dry over
, and concentrate.
-
-
Purification:
-
The crude mixture will be predominantly ortho-isomer.
-
Purify via fractional distillation or flash chromatography (Hexanes/EtOAc 95:5).
-
-
Validation Point:
-
Perform 1H NMR on the isolated fraction. Look for the characteristic doublet at
( ) and the disappearance of the ortho-proton signal relative to the starting material.
-
References
-
Selectivity in Phenol Alkylation: Selective Alkylation of Phenols Using Solid Catalysts. White Rose eTheses Online.
-
Advanced Catalytic Systems: Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols. ACS Sustainable Chemistry & Engineering.
-
Patent Methodology: Ortho-alkylation of phenols. US Patent 3,032,595.
-
NMR Characterization: Typical coupling constants of phenolic compounds. ResearchGate.
-
Analytical Separation: Determination of major phenolic compounds in water by reversed-phase liquid chromatography. Journal of Chromatography A.
Sources
Infrared (IR) absorption peaks for cyclopropyl and hydroxyl groups
Advanced FTIR Spectroscopy for Structural Elucidation: Differentiating Cyclopropyl and Hydroxyl Moieties in Pharmaceutical Formulation
As a Senior Application Scientist, I frequently encounter the challenge of unambiguous structural elucidation during drug development. Identifying specific functional groups—such as the highly strained cyclopropyl ring (common in potent APIs like synthetic opioids and fluoroquinolones) and the ubiquitous hydroxyl group (critical for API solubility and excipient interactions)—requires a nuanced approach to Infrared (IR) spectroscopy.
This guide objectively compares the spectral characteristics of these two moieties and evaluates the performance of Attenuated Total Reflectance (ATR-FTIR) against traditional Transmission FTIR for their accurate identification.
Mechanistic Causality of IR Absorption Peaks
To accurately interpret IR spectra, one must understand the quantum mechanical and physical causality behind the vibrational modes of the target molecules.
The Cyclopropyl Group: Unlike standard aliphatic alkanes, the cyclopropane ring is highly strained, with internal bond angles constrained to 60°. To minimize this strain, the internal carbon-carbon bonds adopt a "bent" conformation with higher p-character. Consequently, the external carbon-hydrogen (C-H) bonds are forced to adopt a higher s-character (approaching sp² hybridization). Because s-orbitals are closer to the nucleus, these C-H bonds are shorter and stiffer, requiring higher energy to stretch. This shifts the cyclopropyl C-H stretching frequency above 3000 cm⁻¹ (typically 3080–3000 cm⁻¹), clearly distinguishing it from standard sp³ C-H stretches (2960–2850 cm⁻¹)[1]. Additionally, the entire strained ring undergoes a distinct "breathing" or deformation mode between 1030–1000 cm⁻¹[1].
The Hydroxyl Group: The signature of the hydroxyl (-OH) group is dictated by intermolecular hydrogen bonding. A "free" hydroxyl group (e.g., in a sterically hindered environment) exhibits a sharp, distinct peak near 3600 cm⁻¹[2]. However, in most solid or liquid pharmaceutical formulations, extensive hydrogen bonding occurs. This creates a vast continuum of O-H bond lengths and strengths; weaker O-H bonds vibrate at lower frequencies. This distribution manifests as the characteristic broad, intense "tongue" shape between 3500 and 3200 cm⁻¹[3]. The coupled C-O stretch provides a secondary confirmation, typically appearing as a strong peak near 1050 cm⁻¹[2].
Table 1: Quantitative IR Absorption Peaks and Physical Causality
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity/Shape | Physical Causality |
| Cyclopropyl | C-H Stretch | 3080 - 3000 | Weak to Medium, Sharp | High s-character (sp²-like) due to 60° ring strain. |
| Cyclopropyl | Ring Deformation | 1030 - 1000 | Medium | "Breathing" mode of the highly strained carbon ring. |
| Hydroxyl (Free) | O-H Stretch | ~3600 | Sharp, Medium | Absence of intermolecular hydrogen bonding. |
| Hydroxyl (H-Bonded) | O-H Stretch | 3500 - 3200 | Strong, Broad | Distribution of bond energies due to H-bond networks. |
| Hydroxyl | C-O Stretch | 1260 - 1000 | Strong, Sharp | Coupled C-O stretching, heavily influenced by substitution. |
Comparative Performance: ATR-FTIR vs. Transmission FTIR
Choosing the correct sampling technique is as critical as understanding the molecule itself. The physical interaction between the IR beam and the sample dictates the resulting spectrum.
Transmission FTIR (KBr Pellet): In transmission mode, the IR beam passes entirely through the sample. The pathlength is constant across all wavelengths. This makes the high-frequency -OH stretch (3300 cm⁻¹) appear highly prominent[4]. However, the required potassium bromide (KBr) matrix is highly hygroscopic. It readily absorbs atmospheric moisture, which introduces a massive, false-positive broad peak at 3400 cm⁻¹, potentially masking the API's native hydroxyl groups[5].
ATR-FTIR (Attenuated Total Reflectance):
ATR utilizes an internal reflection element (IRE) like Diamond or ZnSe. The IR beam reflects internally, creating an evanescent wave that penetrates the sample[5]. Crucially, the depth of penetration (
Table 2: ATR-FTIR vs. Transmission FTIR for Target Identification
| Parameter | ATR-FTIR (Diamond/ZnSe) | Transmission FTIR (KBr Pellet) | Impact on -OH Detection | Impact on Cyclopropyl Detection |
| Pathlength | Wavelength-dependent ( | Constant (Sample thickness) | High-frequency -OH peaks appear artificially weak. | Low-frequency ring breathing (1020 cm⁻¹) appears artificially strong. |
| Moisture Interference | Minimal (No hygroscopic matrix) | High (KBr absorbs atmospheric H₂O) | Ideal. Prevents false-positive broad peaks at 3400 cm⁻¹. | Minimal impact, but water bending at 1630 cm⁻¹ can obscure other regions. |
| Spectral Correction | Requires ATR correction algorithm | None required | Essential to normalize the 3300 cm⁻¹ region for library matching. | Essential to prevent overestimation of the 1020 cm⁻¹ peak intensity. |
Experimental Workflows (Self-Validating Protocols)
To ensure analytical trustworthiness, every spectroscopic run must operate as a self-validating system. Below are the optimized protocols for both techniques.
Protocol 1: ATR-FTIR Workflow for Moisture-Sensitive / Hydroxyl-Containing APIs
-
Instrument Initialization: Clean the diamond IRE with a volatile solvent (e.g., isopropanol) and allow it to dry. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution).
-
Sample Application: Place 1-2 mg of the neat API directly onto the crystal.
-
Pressure Application: Engage the pressure anvil until the software indicates optimal contact. Causality: Intimate optical contact is required because the evanescent wave only penetrates ~1-2 µm into the sample[5].
-
Data Acquisition: Collect the sample spectrum.
-
Algorithmic Correction: Apply the ATR correction algorithm to normalize the wavelength-dependent penetration depth, boosting the 3300 cm⁻¹ -OH signal and dampening the 1020 cm⁻¹ cyclopropyl signal[4].
-
Self-Validation Check: Inspect the 2350 cm⁻¹ region. If a sharp doublet (CO₂) is present, the background subtraction has drifted, and the spectrum must be re-acquired.
Protocol 2: Transmission FTIR (KBr Pellet) for Trace Cyclopropyl Detection
-
Matrix Preparation: Dry spectroscopic-grade KBr at 105°C for 24 hours to eliminate adsorbed moisture.
-
Sample Milling: Co-grind 1 mg of API with 100 mg of dried KBr in an agate mortar. Causality: The 1:100 ratio prevents detector saturation and ensures the cyclopropyl C-H stretch at 3080 cm⁻¹ remains within the linear dynamic range (0.2 - 0.8 Absorbance Units).
-
Pellet Pressing: Transfer the mixture to a 13 mm die and apply 10 tons of pressure under a vacuum for 2 minutes to form a transparent disk.
-
Data Acquisition: Collect the spectrum in transmission mode.
-
Self-Validation Check: Inspect the 1630 cm⁻¹ region for the H-O-H bending mode. If a peak is observed here, the KBr matrix has absorbed water, and the broad peak at 3400 cm⁻¹ is a false positive for hydroxyl groups[5]. The pellet must be discarded.
Decision Matrix Visualization
Decision matrix for FTIR sampling techniques based on target functional group and sample properties.
References
- 17.
- 13.
- Spectroscopic Confirmation of Heptyl-Cyclopropane: A Comparative Guide Source: BenchChem URL
- Comparison of FTIR Spectra Collected by Transmission and ATR Sampling Source: Pike Technologies URL
- FTIR: Transmission vs ATR spectroscopy | Animated Guides Source: Specac Ltd URL
Sources
Validating the Purity of 2-Bromo-6-cyclopropylphenol: A GC-MS Comparative Guide
Introduction: The Analytical Challenge
2-Bromo-6-cyclopropylphenol (CAS: 911817-98-6) is a highly specialized, semi-volatile halogenated building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. In drug development, ensuring the absolute purity of starting materials is a regulatory imperative. Trace positional isomers (such as 4-bromo-2-cyclopropylphenol) or unreacted precursors can propagate through synthetic pathways, generating toxic or inactive API variants.
Validating the purity of this specific compound requires an analytical platform capable of resolving structurally identical isomers while providing definitive molecular identification. This guide objectively compares analytical platforms and provides a self-validating Gas Chromatography-Mass Spectrometry (GC-MS) methodology grounded in ICH Q2(R2) guidelines[2].
Platform Comparison: Why GC-MS Outperforms Alternatives
When assessing halogenated semi-volatiles, the choice of analytical platform dictates the reliability of the data. While High-Performance Liquid Chromatography (HPLC) is the default for many pharmaceutical analyses, GC-MS is the authoritative gold standard for volatile and semi-volatile phenols[3].
Decision logic for selecting GC-MS over HPLC for 2-Bromo-6-cyclopropylphenol.
The Causality of Platform Selection
-
Chromatographic Resolution (GC vs. HPLC): Capillary GC columns provide hundreds of thousands of theoretical plates, vastly outperforming standard HPLC columns[4]. This is critical because positional isomers of brominated phenols possess nearly identical polarities, leading to inevitable co-elution in reversed-phase HPLC.
-
Detection Sensitivity & Specificity (MS vs. UV): 2-Bromo-6-cyclopropylphenol lacks an extended conjugated pi-system, resulting in weak UV absorbance. HPLC-UV struggles to accurately quantify trace impurities below the 0.1% threshold[3]. Conversely, GC-MS operates in Electron Ionization (EI) mode, offering extreme sensitivity and definitive structural confirmation via the characteristic 1:1 isotopic signature of Bromine (
Br and Br).
Quantitative Platform Comparison
| Parameter | GC-MS (Derivatized) | HPLC-UV (Reversed Phase) | qNMR ( |
| Isomer Resolution | Excellent (Baseline separation) | Poor (Frequent co-elution) | Moderate (Overlapping shifts) |
| Limit of Detection (LOD) | < 0.01% (Trace level) | ~ 0.1% - 0.5% | ~ 1.0% |
| Structural Confirmation | Definitive (Isotopic MS pattern) | None (Relies on retention time) | Definitive (Absolute purity) |
| Matrix Interference | Low (High vacuum MS selectivity) | High (Buffer/solvent absorbance) | Low |
| Analysis Time | ~ 15 - 20 minutes | ~ 30 - 45 minutes | ~ 5 minutes |
Experimental Methodology: Self-Validating GC-MS Protocol
To establish a robust, regulatory-compliant assay, the method must be a self-validating system . This requires the incorporation of internal standards, derivatization controls, and rigorous System Suitability Testing (SST) to continuously verify instrument performance before any sample is analyzed.
GC-MS Purity Validation Workflow for Halogenated Phenols.
Sample Preparation & Derivatization
The Causality of Derivatization: Free phenols contain active hydroxyl (-OH) groups that readily form hydrogen bonds with residual silanol groups inside the GC inlet liner and stationary phase. This interaction causes severe peak tailing, irreversible adsorption, and loss of quantitative linearity at trace levels. By reacting the sample with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), the active hydrogen is replaced with a trimethylsilyl (TMS) group. This eliminates hydrogen bonding, increases volatility, and ensures the sharp, symmetrical peaks required for accurate integration.
Step-by-Step Protocol:
-
Standard Preparation: Accurately weigh 10.0 mg of 2-Bromo-6-cyclopropylphenol reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with anhydrous GC-grade dichloromethane (DCM).
-
Internal Standard Addition: Add 100 µL of a 1.0 mg/mL solution of 4-Bromophenol-d4 (Internal Standard) to correct for injection volume variations and derivatization efficiency.
-
Derivatization Reaction: Transfer 1.0 mL of the solution to a 2 mL GC autosampler vial. Add 100 µL of BSTFA containing 1% TMCS (catalyst).
-
Incubation: Seal the vial and incubate at 60°C for 30 minutes to drive the silylation reaction to completion.
-
Cooling & Injection: Allow the vial to cool to room temperature prior to GC-MS injection. Prepare a reagent blank (DCM + BSTFA) to validate that no background contamination mimics the analyte.
GC-MS Instrumental Parameters
-
Column: HP-5MS or DB-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness). The 5% phenyl stationary phase provides optimal selectivity for aromatic halogens.
-
Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Split mode (Ratio 20:1) with a 1.0 µL injection volume.
-
Oven Temperature Program:
-
Initial: 80°C (Hold for 2 min).
-
Ramp 1: 15°C/min to 200°C.
-
Ramp 2: 25°C/min to 280°C (Hold for 5 min to bake out heavy impurities).
-
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV. Source temperature: 230°C. Quadrupole temperature: 150°C.
-
Acquisition Mode: Full SCAN (m/z 50–400) for unknown impurity profiling, and Selected Ion Monitoring (SIM) for trace quantification of the target M and M+2 ions.
Method Validation Standards (ICH Q2(R2) Compliance)
To ensure the method is scientifically legally defensible, it must be validated against the International Council for Harmonisation (ICH) Q2(R2) guidelines[2]. The following parameters must be experimentally proven:
| Validation Parameter | ICH Q2(R2) Requirement | Experimental Execution for 2-Bromo-6-cyclopropylphenol | Acceptance Criteria |
| Specificity | Unambiguous assessment of analyte in presence of impurities. | Inject reagent blanks, matrix blanks, and known positional isomers (e.g., 4-bromo). | Resolution ( |
| Linearity | Proportional response across the testing range. | 5 concentration levels ranging from 50% to 150% of the target specification. | Correlation coefficient ( |
| Accuracy (Recovery) | Closeness of agreement to true value. | Spike known amounts of pure standard into a synthetic matrix at 3 levels (80%, 100%, 120%). | Mean recovery between 98.0% and 102.0%. |
| Precision (Repeatability) | Closeness of agreement between independent tests. | 6 replicate injections of the 100% nominal concentration sample. | Relative Standard Deviation (RSD) |
| Limit of Quantitation (LOQ) | Lowest amount quantifiable with acceptable precision. | Serial dilution of the standard until Signal-to-Noise (S/N) ratio reaches 10:1. | S/N |
References
-
Drawell Analytical. "Comparison Between GC and HPLC for Pharmaceutical Analysis." Drawell Analytical Insights, Sept 2025. Available at:[Link]
-
Phenomenex. "HPLC vs GC: What Sets These Methods Apart." Phenomenex Articles, Jun 2025. Available at:[Link]
-
Asian Journal of Chemistry. "Separation of Some Halogenated Phenols by GC-MS." Asian Pubs. Available at: [Link]
-
ResearchGate. "Advancing Analytical Method Validation: Lifecycle and Risk-Based Approaches under ICH Q2(R2)." IJNRD, Nov 2025. Available at: [Link]
Sources
Safety Operating Guide
Mechanistic Rationale for Halogenated Waste Management
As researchers pushing the boundaries of medicinal chemistry and agrochemical development, we frequently rely on functionalized building blocks like 2-Bromo-6-cyclopropylphenol (CAS: 911817-98-6) to introduce steric complexity and metabolic stability into target molecules[1]. However, the very structural features that make this compound valuable—the robust carbon-halogen bond and the stable aromatic ring—dictate a rigorous, scientifically grounded approach to its disposal.
Improper handling of brominated phenols can lead to severe environmental toxicity and, under incorrect thermal destruction conditions, the generation of highly toxic polybrominated dibenzo-p-dioxins (PBDDs). This guide provides a comprehensive, self-validating framework for the operational handling, spill response, and ultimate disposal of 2-Bromo-6-cyclopropylphenol.
The disposal of 2-Bromo-6-cyclopropylphenol cannot be treated like standard organic waste. Because it contains a covalently bound bromine atom, it falls under strict environmental regulations governing halogenated organic wastes[2].
If halogenated aromatics are mixed with standard combustible waste and incinerated at low temperatures, radical-mediated condensation reactions occur, forming persistent environmental pollutants. Therefore, the only scientifically sound and legally compliant disposal method is high-temperature rotary kiln incineration (>1,000°C) coupled with caustic scrubbing [2]. The extreme heat ensures the complete homolytic cleavage of the C-Br and C-C bonds, while the caustic scrubber (typically utilizing sodium hydroxide) neutralizes the highly corrosive hydrogen bromide (HBr) gas produced during combustion, converting it into harmless sodium bromide salts.
Furthermore, the EPA operates under a strict regulatory presumption: mixing even small amounts of halogenated compounds with non-halogenated streams categorizes the entire mixture as hazardous halogenated waste[3]. Strict segregation is not just a safety protocol; it is an economic and regulatory necessity.
Quantitative Operational Parameters
To ensure immediate operational clarity, all critical physicochemical and logistical parameters for handling this compound are summarized below.
Table 1: Physicochemical & Waste Management Parameters
| Parameter | Value / Classification | Operational Implication |
| CAS Number | 911817-98-6 | Unique identifier required for EHS waste tracking[1]. |
| Chemical Class | Halogenated Aromatic Phenol | Mandates strict segregation from non-halogenated streams. |
| Primary Hazard | Corrosive / Irritant / Aquatic Toxicity | Requires secondary containment and nitrile/neoprene PPE. |
| Waste Stream Category | Halogenated Organic Waste | Must be routed to specialized thermal destruction facilities[2]. |
| Incineration Temp. | > 1,000 °C | Prevents formation of polybrominated dioxins/furans. |
| Scrubber Requirement | Caustic (NaOH / Ca(OH)₂) | Neutralizes corrosive HBr gas generated during combustion[2]. |
Table 2: Spill Response Thresholds & Actions
| Spill Classification | Volume Threshold | Immediate Action | Decontamination Approach |
| Micro-Spill (In-Hood) | < 10 mL | Wipe with compatible solvent; dispose of wipes in solid halogen waste. | Standard alkaline wipe-down. |
| Minor Bench Spill | 10 mL – 100 mL | Don full PPE. Apply inert absorbent (vermiculite). | Alkaline detergent wash; collect rinsate as hazardous waste. |
| Major / Floor Spill | > 100 mL | Evacuate immediate area. Ensure ventilation. Contact HazMat. | Professional remediation required to prevent vapor inhalation. |
Standard Operating Procedure (SOP): Routine Laboratory Disposal
This protocol ensures the safe transfer and storage of 2-Bromo-6-cyclopropylphenol waste prior to commercial destruction.
Step 1: Stream Segregation
-
Action: Designate a specific, clearly labeled waste carboy exclusively for "Halogenated Organic Waste - Contains Brominated Phenols."
-
Causality: Halogenated compounds require specialized, expensive high-temperature incineration[2]. Mixing them with non-halogenated streams drastically increases institutional disposal costs and risks dangerous exothermic reactions if mixed with incompatible oxidizing agents.
Step 2: Chemical Transfer
-
Action: Operating strictly within a certified chemical fume hood, transfer the waste using a chemically compatible funnel (e.g., PTFE or glass).
-
Causality: The compound is a severe mucosal irritant. Fume hood containment prevents the inhalation of volatilized material or associated solvent fumes during transfer.
Step 3: Self-Validating Containment Check
-
Action: After capping the carboy, wipe the exterior with an ethanol-soaked cloth. Log the exact volume of waste added on the attached EHS tracking sheet.
-
Validation: Verify that the total logged volume exactly matches the visual liquid level on the carboy's graduations. Inspect the carboy for 5 minutes to ensure no phase separation, bubbling, or unexpected temperature increase occurs. This validates that no incompatible chemicals were accidentally introduced into the halogenated stream.
Workflow for the segregation, transport, and thermal destruction of halogenated phenol waste.
Standard Operating Procedure (SOP): Spill Containment & Decontamination
Accidental releases require immediate, chemically logical interventions to neutralize the hazard and prevent environmental contamination.
Step 1: Assessment & PPE Donning
-
Action: Assess the volume (refer to Table 2). For minor spills (< 100 mL), immediately don nitrile gloves, safety goggles, and a lab coat.
-
Causality: Nitrile provides excellent short-term barrier protection against halogenated aromatics, preventing transdermal absorption.
Step 2: Inert Absorption
-
Action: Cover the spill completely with an inert absorbent such as vermiculite or diatomaceous earth.
-
Causality: Inert absorbents physically trap the liquid without introducing a combustible load. Using combustible absorbents (like sawdust) on halogenated waste is strictly prohibited, as it creates a highly toxic fire hazard.
Step 3: Alkaline Decontamination
-
Action: Sweep the absorbed material into a solid halogenated waste bin using non-sparking tools. Prepare a 1-2% aqueous sodium hydroxide (NaOH) solution or use a strong alkaline laboratory detergent to wash the spill surface.
-
Causality: 2-Bromo-6-cyclopropylphenol is weakly acidic. The alkaline wash deprotonates the phenol group, converting the lipophilic molecule into a highly water-soluble phenolate salt. This drastically improves the efficiency of lifting the chemical residue from the laboratory surface.
Step 4: Self-Validating pH Check
-
Action: Rinse the decontaminated area thoroughly with deionized water. Press a strip of universal pH paper against the residual moisture on the surface.
-
Validation: The decontamination process is validated as complete only when the pH paper reads exactly neutral (pH 7.0). This confirms that both the acidic phenolic residue and the caustic decontamination wash have been entirely removed from the environment.
Step-by-step decision matrix and containment protocol for 2-Bromo-6-cyclopropylphenol spills.
References
-
U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes". epa.gov.[Link]
-
U.S. Environmental Protection Agency (EPA). "Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption". epa.gov. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
